molecular formula C18H26N2O2 B598748 Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1202179-27-8

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Katalognummer: B598748
CAS-Nummer: 1202179-27-8
Molekulargewicht: 302.418
InChI-Schlüssel: LTEIPQQLKQFDOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEIPQQLKQFDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676487
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202179-27-8
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry. The unique three-dimensional architecture of the 2,6-diazaspiro[3.4]octane scaffold has positioned it as a privileged structure in the development of novel therapeutics. This document details two primary synthetic strategies for the target molecule, offering researchers and drug development professionals a robust framework for its preparation. The causality behind experimental choices, self-validating protocols, and supporting data are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

The 2,6-diazaspiro[3.4]octane core is a key structural motif in a variety of biologically active compounds. Its inherent rigidity and three-dimensional topology provide a unique scaffold for the design of selective ligands for various biological targets. This spirocyclic system has been incorporated into molecules with diverse therapeutic applications, including antitubercular and antimalarial agents, as well as potent and selective inhibitors of enzymes and receptors. The targeted molecule, this compound, serves as a crucial intermediate, allowing for further functionalization at the secondary amine to explore a wide chemical space in drug discovery programs.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound commences with the commercially available starting material, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. The primary challenge lies in the selective functionalization of the secondary amine at the 2-position while the other nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate. The azetidine nitrogen is more nucleophilic and less sterically hindered than the nitrogen of the Boc-protected pyrrolidine ring, allowing for selective alkylation. Two effective methods for the introduction of the benzyl group are presented below.

Method A: Direct N-Alkylation

This is a classical and straightforward approach for the formation of the C-N bond.

  • Reagents : Benzyl bromide is a common and effective benzylating agent. Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine without affecting the Boc protecting group.

  • Solvent : Acetonitrile is a polar aprotic solvent that readily dissolves the starting materials and facilitates the SN2 reaction.

  • Temperature : Room temperature is generally sufficient for this reaction to proceed to completion within a reasonable timeframe.

  • To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Method B: Reductive Amination

Reductive amination offers a milder alternative to direct alkylation and can be advantageous if the starting material is sensitive to the conditions of direct alkylation.

  • Reagents : Benzaldehyde serves as the carbonyl precursor for the benzyl group. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ.

  • Solvent : Dichloromethane is a common solvent for reductive amination reactions. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

  • Temperature : The reaction is typically carried out at room temperature.

  • Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane.

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterStarting MaterialProduct
IUPAC Name tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylateThis compound
CAS Number 885270-86-01202179-27-8
Molecular Formula C₁₁H₂₀N₂O₂C₁₈H₂₆N₂O₂
Molecular Weight 212.29 g/mol 302.42 g/mol
Appearance SolidOil or Solid
Expected Yield ->80% (Method A), >75% (Method B)
¹H NMR (CDCl₃, 400 MHz) PredictedPredicted: δ 7.25-7.40 (m, 5H), 3.65 (s, 2H), 3.40-3.55 (m, 4H), 2.50-2.65 (m, 4H), 1.90-2.05 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) PredictedPredicted: δ 154.8, 139.0, 129.0, 128.5, 127.2, 79.5, 63.0, 58.0, 55.0, 48.0, 35.0, 28.5
Mass Spec (ESI-MS) *PredictedPredicted: m/z 303.2 [M+H]⁺

Note: The spectral data provided is predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_method_a Method A: Direct N-Alkylation cluster_method_b Method B: Reductive Amination start tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate reagents_a 1. Benzyl bromide 2. K₂CO₃ 3. Acetonitrile start->reagents_a reagents_b 1. Benzaldehyde 2. NaBH(OAc)₃ 3. DCM, Acetic acid start->reagents_b product_a This compound reagents_a->product_a Alkylation product_b This compound reagents_b->product_b Reductive Amination

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents necessitates the exploration of new chemical space. Three-dimensional molecular architectures are increasingly sought after for their potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Among these, spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry. This guide provides a comprehensive technical overview of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate, a key synthetic intermediate. We will delve into its physicochemical properties, provide a detailed, mechanistically-grounded synthetic protocol, discuss its spectroscopic characterization, and explore its diverse applications as a foundational building block in drug discovery programs.

Introduction: The Value of 3D Scaffolds

In an era previously dominated by flat, aromatic molecules, the strategic incorporation of sp³-rich, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. Spirocyclic systems, which contain two rings connected by a single common atom, offer a unique conformational rigidity that allows for the precise spatial projection of pharmacophoric groups. This structural feature can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues.[1] The 2,6-diazaspiro[3.4]octane core, in particular, is an emerging privileged structure, appearing in compounds with a wide range of biological activities.[2][3] this compound is an orthogonally protected derivative of this core, making it an exceptionally versatile building block for the synthesis of compound libraries and targeted therapeutic agents.

Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications.

Table 1: Core Properties of this compound

PropertyValueReference
IUPAC Name tert-butyl 2-(phenylmethyl)-2,6-diazaspiro[3.4]octane-6-carboxylateN/A
CAS Number 1202179-27-8[4]
Molecular Formula C₁₈H₂₆N₂O₂[5]
Molecular Weight 302.42 g/mol [5]
Appearance Expected to be a liquid or solid[5]
Canonical SMILES C1C2(CNC2)CN(C1)C(=O)OC(C)(C)C.c1ccccc1CN1C2(CCC1)CNC2N/A
InChI Key WECWNXKIVSKUCQ-UHFFFAOYSA-N (for hydrochloride salt)

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false];
node [shape=plaintext, fontname="Arial"];
edge [style=solid, color="#202124"];

// Define nodes for the atoms N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; // Spiro carbon C6 [label="C"]; C7 [label="C"]; C_Boc [label="C=O"]; O_Boc1 [label="O"]; O_Boc2 [label="O"]; C_tBu1 [label="C(CH3)3"]; C_Bn1 [label="CH2"]; C_Ph1 [label=""]; // Phenyl ring start

// Position nodes C5 [pos="0,0!"]; C1 [pos="-1,0.5!"]; C2 [pos="-1,-0.5!"]; N1 [pos="-2,0!"]; C3 [pos="0.5,1!"]; C4 [pos="-0.5,1!"]; N2 [pos="1,0!"]; C6 [pos="0.5,-1!"]; C7 [pos="-0.5,-1!"]; C_Bn1 [pos="-3,0!"]; C_Ph1 [pos="-4,0!", shape=circle, style=filled, fillcolor="#F1F3F4", width=1.0, label="Ph"]; C_Boc [pos="2,0!"]; O_Boc1 [pos="2.5,0.5!"]; O_Boc2 [pos="2.5,-0.5!"]; C_tBu1 [pos="3.5,-0.5!"];

// Draw edges N1 -- C1; N1 -- C2; C1 -- C5; C2 -- C5; C5 -- C3; C5 -- C6; C3 -- C4; C4 -- N2; N2 -- C7; C7 -- C6; N1 -- C_Bn1; C_Bn1 -- C_Ph1; N2 -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 -- C_tBu1;

// Add labels label_N1 [label="2", pos="-2.2,0.2!", fontsize=8]; label_N2 [label="6", pos="1.2,0.2!", fontsize=8]; }

Caption: Structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of orthogonally protected diazaspirocycles requires a robust and scalable route. The following multi-step protocol is based on established synthetic methodologies for related spirocyclic systems.[6][7]

Experimental Protocol

Step 1: Knoevenagel Condensation

  • To a solution of cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and heat to reflux for 4-6 hours, until water evolution ceases.

  • Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (Silica, Hexanes/Ethyl Acetate) to yield ethyl 2-cyanocyclobutylideneacetate. Causality: This is a classic Knoevenagel condensation to form the α,β-unsaturated nitrile, a key precursor for the subsequent Michael addition. Piperidine and acetic acid form an ammonium acetate catalyst in situ.

Step 2: Michael Addition and Dieckmann Cyclization

  • To a solution of ethyl 2-cyanocyclobutylideneacetate (1.0 eq) and N-benzylglycine ethyl ester (1.1 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • The reaction proceeds via a tandem Michael addition of the glycine enolate followed by an intramolecular Dieckmann condensation.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to give the crude β-keto ester, which can be used directly. Causality: Sodium ethoxide serves as a strong base to deprotonate both the glycine ester for the initial Michael addition and the α-carbon for the subsequent intramolecular cyclization to form the piperidinone ring.

Step 3: Reduction and Deprotection/Cyclization

  • The crude product from Step 2 is dissolved in a suitable solvent like THF and treated with a strong reducing agent such as Lithium Aluminum Hydride (LAH) (excess) at 0 °C, followed by gentle reflux.

  • This single step reduces the ketone, the ester, and the nitrile functionalities to alcohols and amines, respectively.

  • A standard Fieser workup (sequential addition of water, 15% NaOH, then water) is performed. The resulting aluminum salts are filtered off, and the filtrate is concentrated. The intermediate diamino alcohol will spontaneously cyclize upon workup or gentle heating to form 2-benzyl-2,6-diazaspiro[3.4]octane. Causality: LAH is a powerful, non-selective reducing agent necessary to reduce all three functional groups. The intramolecular cyclization to form the second amine ring is driven by the proximity of the newly formed primary amine and the alcohol (which would be converted to a leaving group in a separate step if a milder reducing agent were used).

Step 4: Selective Boc Protection

  • Dissolve the crude 2-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) and triethylamine (1.2 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product. Causality: The secondary amine at the 6-position is sterically more accessible and generally more nucleophilic than the tertiary amine at the 2-position, allowing for selective protection under controlled conditions. Triethylamine acts as a base to neutralize the acid byproduct.

Synthesis Workflow Diagram

Synthesis_Workflow A Cyclobutanone + Ethyl Cyanoacetate B Ethyl 2-cyanocyclobutylideneacetate A->B Knoevenagel (Piperidine, AcOH) C Tandem Michael Addition/ Dieckmann Cyclization B->C N-benzylglycine ester, NaOEt D LAH Reduction & Reductive Amination C->D E 2-Benzyl-2,6-diazaspiro[3.4]octane D->E F Selective Boc Protection E->F Boc₂O, TEA G Final Product F->G

Caption: High-level synthetic workflow.

Spectroscopic & Analytical Characterization

Structural confirmation is achieved through standard spectroscopic methods. The following data are predicted based on the known structure and data from similar compounds.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 - 7.20 (m, 5H, Ar-H of benzyl)

    • δ 3.65 (s, 2H, -N-CH₂-Ph)

    • δ 3.50 - 3.20 (m, 4H, protons on piperidine ring adjacent to N-Boc)

    • δ 2.80 - 2.60 (m, 4H, protons on azetidine ring)

    • δ 2.20 - 1.80 (m, 4H, protons on cyclobutane portion of spirocycle)

    • δ 1.45 (s, 9H, -C(CH₃)₃ of Boc group)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.8 (C=O of Boc)

    • δ 138.0 (Quaternary Ar-C of benzyl)

    • δ 129.5, 128.3, 127.1 (Ar-C of benzyl)

    • δ 79.5 (Quaternary C of Boc)

    • Signals corresponding to the spirocyclic carbon framework (approx. 65-30 ppm)

    • δ 28.4 (-C(CH₃)₃ of Boc)

  • Mass Spectrometry (ESI+):

    • m/z = 303.2 [M+H]⁺, 325.2 [M+Na]⁺

Applications in Drug Discovery & Development

The unique structural features of this compound make it a highly valuable starting point for various therapeutic programs. The Boc-protected amine can be deprotected under acidic conditions, revealing a secondary amine for further functionalization, while the benzyl group can be removed via hydrogenolysis. This orthogonal protection scheme allows for precise, stepwise library synthesis.

Table 2: Therapeutic Areas and Applications

Application AreaRationale and ExamplesReferences
Antitubercular Agents The 2,6-diazaspiro[3.4]octane core has been functionalized to produce potent inhibitors of Mycobacterium tuberculosis.[2][3]
Oncology The scaffold is present in inhibitors of the menin-MLL1 interaction for cancer treatment and modulators of MAP and PI3K signaling.[2]
CNS Disorders Spirocyclic frameworks are key in designing agents for CNS targets, such as sigma-1 receptor (σ1R) antagonists for pain management.[1]
PROTACs The diamine core can serve as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[8]
Antiviral Agents Derivatives have been explored as inhibitors of the hepatitis B capsid protein.[2]

digraph "Applications" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Central Node Core [label="Tert-butyl 2-benzyl-2,6-\ndiazaspiro[3.4]octane-6-carboxylate"];

// Application Nodes A[label="Oncology\n(e.g., Kinase Inhibitors)", fillcolor="#EA4335"]; B[label="Infectious Disease\n(e.g., Antitubercular, Antiviral)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="CNS Disorders\n(e.g., Receptor Modulators)", fillcolor="#34A853"]; D [label="Platform Technology\n(e.g., PROTAC Linkers)", fillcolor="#5F6368"];

// Edges Core -> A[label=" Serves as\nscaffold for "]; Core -> B[label=" Serves as\nscaffold for "]; Core -> C [label=" Serves as\nscaffold for "]; Core -> D [label=" Used as a\nrigid linker in "]; }

Caption: Major application areas in drug development.

Conclusion and Future Outlook

This compound is more than just a synthetic intermediate; it is an enabling tool for the exploration of novel and biologically relevant chemical space. Its rigid three-dimensional structure, combined with a versatile orthogonal protection strategy, provides medicinal chemists with a powerful platform for generating diverse compound libraries with enhanced drug-like properties. As drug discovery continues to move towards more complex and challenging biological targets, the strategic use of sophisticated, well-characterized building blocks like this diazaspirocycle will be indispensable in the development of next-generation therapeutics.

References

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Stancalls. tert-butyl 2, 6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, min 97%, 1 gram. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

A Technical Guide to tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Moving beyond traditional flat, aromatic structures, medicinal chemists are increasingly turning to three-dimensional scaffolds that offer enhanced conformational rigidity and novel intellectual property. Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This guide provides an in-depth technical overview of a key derivative of this scaffold: tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate .

This compound, identified by the CAS number 1202179-27-8 , serves as a versatile building block in the synthesis of complex bioactive molecules.[1][2][3] Its unique architecture, combining a rigid spirocyclic core with orthogonal protecting groups, allows for precise, stepwise functionalization, making it a valuable tool for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Attributes

The structural features of this compound are key to its utility in drug design. The spirocyclic system imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for target proteins. The benzyl group provides a lipophilic handle that can be oriented to interact with hydrophobic pockets in a binding site, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking one of the nitrogen atoms, allowing for selective chemical manipulation.

PropertyValueSource
CAS Number 1202179-27-8[1][2]
Molecular Formula C₁₈H₂₆N₂O₂[1]
Molecular Weight 302.41 g/mol [1]
Boiling Point (Predicted) 398.2 ± 35.0 °C[1]
Density (Predicted) 1.13 g/cm³[1]

Synthetic Pathways: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis based on established methodologies for the construction of the 2,6-diazaspiro[3.4]octane core and subsequent N-functionalization.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The formation of the spirocyclic core is a critical step, often achieved through a multi-step process starting from a suitable cyclobutanone derivative. A common strategy involves the construction of the two azetidine rings in a sequential manner. While a detailed, step-by-step synthesis for the unsubstituted core is extensive, a key intermediate, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0), is commercially available or can be synthesized via literature methods.[4]

Step 2: N-Benzylation

  • Dissolution: Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Aprotic Solvent: DCM or acetonitrile are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

  • Base: A non-nucleophilic organic base is used to neutralize the hydrobromic or hydrochloric acid formed during the reaction without competing with the nucleophilic nitrogen of the diazaspirooctane.

  • Reaction Temperature: The reaction is typically carried out at room temperature to ensure a controlled rate of reaction and minimize the formation of side products.

G cluster_synthesis Synthesis Workflow A tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Starting Material) B N-Benzylation (Benzyl bromide, Base) A->B Step 2 C This compound (Final Product) B->C Purification

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-diazaspiro[3.4]octane scaffold, and by extension its derivatives like this compound, are of significant interest in the development of novel therapeutics. The rigid, three-dimensional nature of the core makes it an excellent bioisostere for more flexible diamine-containing structures, such as piperazine, which is a common motif in many approved drugs.

Key Therapeutic Areas of Interest:

  • Central Nervous System (CNS) Disorders: The lipophilicity and structural rigidity of this scaffold make it a promising candidate for developing agents that can cross the blood-brain barrier and modulate CNS targets.[1]

  • Infectious Diseases: Derivatives of the 2,6-diazaspiro[3.4]octane core have shown potent activity against various pathogens. For instance, they have been investigated as scaffolds for novel antitubercular and antimalarial agents.

  • Oncology: The use of spirocyclic scaffolds in the design of enzyme inhibitors, such as kinase inhibitors, is an active area of research.[5] The defined geometry of the diazaspiro[3.4]octane core can enhance binding selectivity to the target enzyme.

  • PROTACs: The isomeric compound, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7), has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting the utility of this scaffold in novel therapeutic modalities.[6]

G cluster_applications Applications in Drug Discovery A This compound B CNS Disorders A->B C Infectious Diseases A->C D Oncology A->D E PROTACs A->E

Caption: Key application areas of the title compound in drug discovery.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics across a range of disease areas. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, ensures its continued importance in the exploration of new chemical space and the development of next-generation drugs. As our understanding of the biological relevance of three-dimensional molecular architecture grows, the role of spirocyclic systems like the 2,6-diazaspiro[3.4]octane core is set to expand, paving the way for innovative treatments for challenging diseases.

References

  • LookChem. (n.d.). Cas 1202179-27-8,this compound. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (1202179-27-8). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Spiro cyclic Heterocycles (2). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.
  • Anderson, M. O., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, there is a pronounced shift away from planar, aromatic molecules towards scaffolds rich in sp³-hybridized carbons that offer complex three-dimensional (3D) architectures. This "escape from flatland" is a strategic maneuver to enhance compound properties such as solubility, metabolic stability, and target selectivity, thereby improving the success rates of drug candidates.[1] The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in this context. Its inherent rigidity and defined spatial arrangement of substituents make it an exceptionally valuable building block for navigating novel chemical space.

This guide focuses on a key derivative of this scaffold: This compound (CAS 1202179-27-8). This molecule is an orthogonally protected diamine, engineered for versatility in synthetic campaigns. The presence of a stable N-benzyl group and a labile N-Boc (tert-butyloxycarbonyl) group allows for the selective functionalization of either nitrogen atom, making it a powerful intermediate for constructing diverse compound libraries aimed at complex biological targets.[2]

Structural Elucidation and Key Features

The structure of this compound is defined by several key features that underpin its utility.

  • Spirocyclic Core: The molecule is built upon a diazaspiro[3.4]octane framework, which consists of a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a single quaternary carbon atom (the spirocenter). This fusion imparts significant conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target protein.

  • Orthogonal Protection: The two nitrogen atoms are differentially protected.

    • N-Benzyl Group: The nitrogen of the azetidine ring is protected with a benzyl group. This is a robust protecting group, typically removed under harsh hydrogenolysis conditions.

    • N-Boc Group: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting the N-benzyl group.[2]

  • Synthetic Advantage: This orthogonal protection scheme is the molecule's most critical feature from a synthetic chemist's perspective. It allows for a two-directional elaboration of the scaffold. One can first deprotect and functionalize the N-Boc position, and then subsequently remove the N-benzyl group to modify the second nitrogen, or vice-versa. This enables the synthesis of complex molecules with precise control over substituent placement.

Caption: Molecular structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on the initial construction of the core diazaspirocyclic framework, followed by selective functionalization. The following pathway is adapted from established and optimized procedures for generating gram-scale quantities of this scaffold, demonstrating a field-proven and reliable approach.[2]

Overall Synthetic Workflow

The synthesis is best understood as the construction of the pyrrolidine ring first, followed by the formation of the azetidine ring onto it.

Caption: High-level workflow for the synthesis of the diazaspiro[3.4]octane core.

Detailed Experimental Protocol and Rationale

Step 1: [3+2] Cycloaddition for Pyrrolidine Synthesis

  • Protocol: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate are reacted in the presence of a catalytic amount of trifluoroacetic acid (TFA) in dichloromethane. The reaction proceeds from 0 °C to room temperature.

  • Causality & Expertise: This step employs a powerful [3+2] cycloaddition using an azomethine ylide precursor. The TFA catalyst facilitates the formation of the reactive ylide species. This specific cycloaddition is highly effective for constructing substituted pyrrolidine rings, in this case yielding methyl 1-benzylpyrrolidine-3-carboxylate with high regioselectivity and yield (typically ~90%).[2]

Step 2: Diester Formation via Carboxylation

  • Protocol: The monoester from Step 1 is treated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at -78 °C in THF. This is followed by quenching with methyl chloroformate (ClCOOMe).

  • Causality & Expertise: LDA is used to specifically deprotonate the carbon alpha to the ester, forming a kinetic enolate. The extremely low temperature prevents side reactions. Quenching this enolate with methyl chloroformate installs a second ester group at the C3 position, creating the requisite quaternary carbon center that will become the spirocenter.

Step 3: Reduction to the Diol

  • Protocol: The resulting diester is reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like THF.

  • Causality & Expertise: LiAlH₄ is necessary to reduce both ester functionalities to their corresponding primary alcohols, yielding (1-benzylpyrrolidin-3-yl)methanediol. This diol is the key precursor for the subsequent cyclization.

Step 4: Activation via Mesylation

  • Protocol: The diol is treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, like triethylamine (Et₃N), in dichloromethane at 0 °C.

  • Causality & Expertise: The hydroxyl groups are poor leaving groups for nucleophilic substitution. This step converts them into mesylates, which are excellent leaving groups. This "activation" is critical for the subsequent intramolecular cyclization to proceed efficiently.

Step 5: Intramolecular Cyclization to Form the Azetidine Ring

  • Protocol: The dimesylate is treated with a primary amine. To obtain the title compound's precursor, one would use ammonia or a protected ammonia equivalent, which then undergoes cyclization upon heating or under basic conditions.

  • Causality & Expertise: This is an intramolecular SN2 reaction. The nitrogen atom of the amine acts as a nucleophile, displacing one mesylate group to form the azetidine ring. The second mesylate is displaced in a similar fashion, completing the formation of the spirocyclic core.

Step 6: N-Benzylation and N-Boc Protection (Order Dependent)

To arrive at the final title compound, the synthesis would diverge from the published route which places the benzyl group on the pyrrolidine nitrogen. A more direct route to the title compound would involve:

  • Synthesizing the tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate precursor. This involves protecting the core 2,6-diazaspiro[3.4]octane with one equivalent of Di-tert-butyl dicarbonate (Boc₂O).

  • Selective N-Benzylation: The resulting mono-Boc protected compound, which has a free secondary amine on the azetidine ring, is then subjected to N-alkylation.

    • Protocol: The substrate is dissolved in a polar aprotic solvent like acetonitrile or DMF. A non-nucleophilic base (e.g., DIPEA or K₂CO₃) is added, followed by benzyl bromide or benzyl chloride. The reaction is stirred at room temperature or gently heated until completion.

    • Causality & Expertise: The base deprotonates the secondary amine, increasing its nucleophilicity. The resulting anion then attacks the benzylic carbon of the benzyl halide in a classic SN2 reaction to form the C-N bond. The use of a non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the benzyl bromide.

Physicochemical and Spectroscopic Data

As this compound is primarily a synthetic intermediate, extensive experimental data is not always published. However, based on its structure and data from close analogs, we can provide a combination of known and expected properties.

Physicochemical Properties
PropertyValueSource
CAS Number 1202179-27-8[2]
Molecular Formula C₁₈H₂₆N₂O₂[2]
Molecular Weight 302.41 g/mol [2]
Boiling Point 398.2 ± 35.0 °CPredicted[2]
Density 1.13 g/cm³Predicted[2]
Appearance White to off-white solid or oilTypical for similar compounds
Expected Spectroscopic Data

A crucial aspect of verifying the structure is through spectroscopic analysis. The following table outlines the expected signals in ¹H and ¹³C NMR spectroscopy, which serve as a self-validating system for the protocol's success.

Analysis Expected Signals and Rationale
¹H NMR ~7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. ~3.50-3.70 ppm (s, 2H): Benzylic methylene protons (-CH₂-Ph). Expected to be a sharp singlet. ~3.00-3.50 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the Boc-protected nitrogen. ~2.50-3.00 ppm (m, 4H): Protons on the azetidine ring. ~1.80-2.20 ppm (m, 2H): Protons on the pyrrolidine ring beta to the nitrogen. ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a characteristic, sharp singlet.
¹³C NMR ~155 ppm: Carbonyl carbon of the Boc group. ~138-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Aromatic carbons of the benzyl group. ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~60-65 ppm: Spirocyclic quaternary carbon. ~50-60 ppm: Carbons of the azetidine and pyrrolidine rings adjacent to nitrogens and the benzylic methylene carbon. ~28.5 ppm: Methyl carbons of the tert-butyl group.
Mass Spec (ESI+) Expected m/z: 303.21 (M+H)⁺. The primary observed ion would be the parent molecule with an added proton.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself, but rather a high-value building block for creating them. Its utility lies in:

  • Scaffold Decoration: As an orthogonally protected diamine, it is an ideal starting point for creating libraries of compounds for high-throughput screening. The two distinct points of functionalization allow for the systematic exploration of the chemical space around the rigid 3D core.

  • Bioisosteric Replacement: Spirocyclic diamines like this can serve as constrained bioisosteres for more flexible or traditional cyclic amines like piperazine. This can lead to improved potency and selectivity by reducing the entropic penalty of binding to a target.

  • PROTAC Linker Synthesis: A close isomer, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] This strongly suggests that the title compound could also be readily adapted for use in constructing these novel therapeutic modalities, where the rigid spirocyclic core can provide precise control over the distance and orientation between the two ends of the PROTAC molecule.

Conclusion

This compound represents a confluence of strategic design principles in modern medicinal chemistry. Its rigid three-dimensional structure, combined with the versatility of orthogonal protection, provides chemists with a powerful tool to build novel molecules with potentially superior pharmacological profiles. The robust and scalable synthetic routes to its core structure further enhance its value as a building block for next-generation therapeutics. Understanding its structure and synthesis is key to unlocking its full potential in the pursuit of innovative drugs.

References

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=46835579. Available at: [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, a detailed synthesis protocol, structural elucidation, and its strategic applications, particularly in the development of novel therapeutics.

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

The 2,6-diazaspiro[3.4]octane core is a sp³-rich, three-dimensional scaffold that has garnered significant attention in drug discovery. Its rigid, bicyclic structure offers a distinct advantage over traditional flat, aromatic systems by providing precise vectoral orientation of substituents in three-dimensional space. This conformational rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and aqueous solubility. These characteristics make the diazaspiro[3.4]octane framework an emerging "privileged structure" in the design of novel therapeutic agents targeting a wide range of diseases.

This compound, in particular, is a versatile intermediate. The orthogonal protecting groups—a benzyl group on one nitrogen and a tert-butyloxycarbonyl (Boc) group on the other—allow for selective deprotection and subsequent functionalization. This dual-functionality is highly valuable for the construction of complex molecules and chemical libraries for high-throughput screening.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is critical for its application in synthesis and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₈H₂₆N₂O₂[1][2][3][4][5]
Molecular Weight 302.41 g/mol [1][3][4]
CAS Number 1202179-27-8[1][2][3][4][5]
Predicted Boiling Point 398.2 ± 35.0 °C[4]
Predicted Density 1.13 g/cm³[4]
Synonyms 2-(Phenylmethyl)-2,6-diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step sequence starting from the core 2,6-diazaspiro[3.4]octane structure. The following protocol is a representative method adapted from established chemical literature and patents for related compounds. The rationale behind each step is provided to offer a deeper understanding of the process.

General Synthetic Workflow

The overall synthetic strategy involves the sequential protection and alkylation of the two nitrogen atoms of the diazaspiro[3.4]octane core. The order of these steps is crucial to ensure regioselectivity and high yield.

G cluster_0 Synthetic Pathway A 2,6-Diazaspiro[3.4]octane B Step 1: Boc Protection A->B C tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate B->C D Step 2: N-Benzylation C->D E Target Compound: This compound D->E

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Monoprotection of 2,6-Diazaspiro[3.4]octane

  • Rationale: The first step involves the selective monoprotection of one of the secondary amines with a Boc group. This is typically achieved by using a substoichiometric amount of di-tert-butyl dicarbonate (Boc)₂O. The less sterically hindered nitrogen is generally more reactive, though careful control of reaction conditions is necessary to minimize the formation of the diprotected byproduct.

  • Procedure:

    • Dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (0.95-1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.

Step 2: N-Benzylation of the Boc-protected Intermediate

  • Rationale: The remaining free secondary amine of the mono-Boc-protected intermediate is then alkylated with a benzyl group. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile. The use of a non-nucleophilic base is important to deprotonate the amine without competing in the alkylation reaction.

  • Procedure:

    • Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

    • Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the mixture.

    • Heat the reaction to 50-60 °C and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the final compound, this compound.

Structural Elucidation and Characterization

A self-validating protocol requires robust analytical methods to confirm the structure and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic methylene singlet), and the protons of the diazaspiro[3.4]octane core.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl of the Boc group (~155 ppm), the carbons of the tert-butyl group, the aromatic and benzylic carbons, and the carbons of the spirocyclic core.

  • Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 303.41.

The following diagram illustrates the analytical workflow for confirming the identity and purity of the synthesized product.

G cluster_1 Analytical Workflow A Synthesized Product B LC-MS Analysis A->B E NMR Spectroscopy (¹H and ¹³C) A->E C Purity Assessment (e.g., >95%) B->C D Molecular Weight Confirmation ([M+H]⁺ = 303.41) B->D F Structural Confirmation E->F

Caption: Analytical workflow for product validation.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several therapeutic areas.

  • As a Versatile Scaffold: The diazaspiro[3.4]octane core is being explored in the development of novel agents for various diseases. For example, derivatives have shown potent activity against multiple stages of the human malaria parasite, Plasmodium falciparum. Other analogues have been identified as potent antitubercular leads.

  • Central Nervous System (CNS) Drug Discovery: The rigid spirocyclic structure is of particular interest for designing ligands that target CNS receptors with high selectivity. For instance, 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent sigma-1 receptor antagonists for pain management, demonstrating the potential of this scaffold to modulate CNS pathways.

  • PROTACs and Chemical Biology: The isomeric compound, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). While the title compound of this guide has a different substitution pattern, its bifunctional nature makes it an attractive candidate for similar applications in chemical biology and targeted protein degradation.

The following diagram illustrates the relationship between the core scaffold and its potential therapeutic applications.

G cluster_2 Therapeutic Potential A This compound Core Scaffold B Antimalarial Agents P. falciparum inhibition A:f1->B:f0 C Antitubercular Agents M. tuberculosis inhibition A:f1->C:f0 D CNS-active Compounds Sigma-1 Receptor Antagonism A:f1->D:f0 E PROTAC Linkers Targeted Protein Degradation A:f1->E:f0

Caption: Applications of the core scaffold.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its well-defined three-dimensional structure and the presence of orthogonally protected nitrogens provide a robust platform for the synthesis of diverse and complex molecular entities. The synthetic and analytical workflows detailed in this guide offer a reliable framework for researchers to produce and validate this compound, paving the way for its broader application in the discovery and development of next-generation therapeutics.

References

  • Cas 1202179-27-8,this compound | lookchem . [Link]

  • This compound ... . [Link]

Sources

A Technical Guide to tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its synthesis, characterization, and burgeoning applications, offering field-proven insights for researchers, scientists, and drug development professionals. The unique conformational rigidity imparted by its spirocyclic core makes this scaffold particularly valuable for creating novel therapeutics with enhanced target selectivity. This document will serve as a comprehensive resource, elucidating the causality behind experimental choices and providing detailed protocols to empower your research endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The quest for novel chemical entities with improved pharmacological profiles has led to an increased focus on three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this pursuit. The inherent conformational rigidity of these structures can lead to a more precise presentation of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.[1]

This compound (CAS No: 1202179-27-8) is a prime example of such a scaffold. It combines the spiro[3.4]octane core, containing a four-membered azetidine ring and a five-membered pyrrolidine ring, with strategically placed benzyl and tert-butoxycarbonyl (Boc) groups. This arrangement offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries. Its utility has been demonstrated in the development of various therapeutic agents, including those targeting the central nervous system and infectious diseases.[2][3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the initial formation of the diazaspiro core, followed by selective functionalization of the two nitrogen atoms.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the benzyl and Boc protecting groups, revealing the core 2,6-diazaspiro[3.4]octane. This core can be conceptually derived from precursors that enable the formation of the azetidine and pyrrolidine rings.

Retrosynthesis target This compound intermediate1 2,6-Diazaspiro[3.4]octane Core target->intermediate1 Deprotection precursors Azetidine & Pyrrolidine Precursors intermediate1->precursors Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis adapted from established methodologies for constructing diazaspirocycles.[1][4]

Step 1: Formation of the Diazaspiro Core

The initial and most critical step is the construction of the 2,6-diazaspiro[3.4]octane skeleton. This is often achieved through a cyclization reaction involving suitable diamine and keto ester precursors under basic conditions.[1] The choice of precursors is crucial for regioselectivity in ring closure.

Step 2: N-Benzylation

With the core synthesized, the next step is the selective introduction of the benzyl group onto one of the nitrogen atoms. This is typically achieved via an alkylation reaction using benzyl bromide or chloride in the presence of a mild base like potassium carbonate. The rationale for this step is to introduce a stable protecting group that can also serve as a key pharmacophoric element in downstream applications.

Step 3: N-Boc Protection

The remaining secondary amine is then protected with a tert-butoxycarbonyl (Boc) group. This is accomplished by reacting the intermediate with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate in an organic solvent with a base such as triethylamine.[1] The Boc group is an acid-labile protecting group, allowing for its selective removal in later synthetic steps, thus providing an orthogonal protection strategy.

Synthesis_Workflow start Precursors step1 Step 1: Cyclization (Formation of Diazaspiro Core) start->step1 step2 Step 2: N-Benzylation (Benzyl Bromide, K2CO3) step1->step2 step3 Step 3: N-Boc Protection (Boc Anhydride, Et3N) step2->step3 product Final Product step3->product

Caption: General synthetic workflow for the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₈H₂₆N₂O₂
Molecular Weight 302.42 g/mol [5]
Appearance Light yellow to yellow liquid[5]
Boiling Point (Predicted) 398.2 ± 35.0 °C[3]
Density (Predicted) 1.13 g/cm³[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic CH₂ singlet), and the protons of the spirocyclic core.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl of the Boc group (around 155 ppm), the aromatic carbons of the benzyl group, the quaternary spiro carbon, and the various aliphatic carbons of the two rings.

  • Mass Spectrometry (LCMS): The mass spectrum should show a molecular ion peak consistent with the calculated molecular weight (e.g., [M+H]⁺ at m/z 303.42). Purity is typically assessed by the peak area in the chromatogram. A purity of >97% is generally expected for research applications.[5]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a versatile scaffold for a range of therapeutic targets.

As a Building Block for Complex Molecules

This compound serves as a valuable intermediate in the synthesis of more elaborate molecules.[1] The orthogonally protected nitrogens allow for sequential and selective functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.

Development of Antimalarial Agents

A novel diazaspiro[3.4]octane series, identified from a high-throughput screening campaign against Plasmodium falciparum, has shown activity against multiple stages of the parasite's lifecycle.[2] Structure-activity relationship (SAR) studies on this scaffold have led to compounds with potent, low nanomolar activity against the asexual blood stage and transmission-blocking capabilities.[2] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, providing valuable insights for future drug design.[2]

Antitubercular Drug Discovery

The 2,6-diazaspiro[3.4]octane core has been utilized to develop a series of nitrofuran carboxamides with potent antitubercular activity.[6] By exploring different substituents on the molecular periphery, researchers have identified a lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv.[6]

PROTAC Linkers

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, an isomer of the title compound, has been described as a PROTAC (Proteolysis Targeting Chimera) linker.[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid spirocyclic core can provide optimal spacing and orientation between the target-binding and E3 ligase-binding moieties.

Applications scaffold This compound app1 Antimalarial Agents (P. falciparum) scaffold->app1 app2 Antitubercular Agents (M. tuberculosis) scaffold->app2 app3 PROTAC Linkers scaffold->app3 app4 CNS-Targeting Compounds scaffold->app4

Caption: Key application areas of the diazaspiro[3.4]octane scaffold.

Conclusion and Future Outlook

This compound represents a significant tool in the medicinal chemist's arsenal. Its conformationally constrained, three-dimensional structure provides a robust platform for the design of selective and potent therapeutic agents. The synthetic accessibility and the potential for diverse functionalization ensure its continued relevance in drug discovery programs. Future research will likely focus on expanding the chemical space around this scaffold to target a wider range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The insights gained from its application in antimalarial and antitubercular research pave the way for the development of next-generation therapeutics to combat global health challenges.

References

  • Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]

  • LookChem. Cas 1202179-27-8,this compound. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Role of Spirocyclic Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in drug discovery is undergoing a significant dimensional shift, moving away from the planar, aromatic structures that have historically dominated medicinal chemistry towards more complex, three-dimensional scaffolds. At the forefront of this evolution are spirocyclic compounds, molecules defined by two rings sharing a single, quaternary carbon atom. This unique structural feature imparts a rigid, well-defined three-dimensional geometry that offers compelling solutions to many long-standing challenges in drug development. This guide provides an in-depth analysis of the strategic incorporation of spirocyclic motifs in medicinal chemistry, elucidating their profound impact on physicochemical properties, pharmacokinetics, and target engagement. We will explore the causal relationships behind their advantages, detail strategic applications, and present practical case studies, offering researchers and drug development professionals a comprehensive view of this privileged structural class.

The Spirocyclic Advantage: Escaping "Flatland" for Superior Drug-like Properties

The over-reliance on flat, aromatic systems in drug discovery, a phenomenon often termed "flatland," has been linked to issues such as poor solubility, metabolic instability, and off-target effects. Spirocyclic compounds offer a decisive exit from this two-dimensional space.[1][2]

Enhanced Three-Dimensionality and Fsp³ Character

The defining feature of a spirocycle is its spiro-atom, a quaternary sp³-hybridized carbon that joins two rings. This arrangement forces the rings into perpendicular orientations, creating an inherent and rigid three-dimensional structure.[3] This has a direct impact on a critical molecular descriptor: the fraction of sp³-hybridized carbons (Fsp³).

An increased Fsp³ value is a well-established indicator of greater success in clinical development.[4][5] The causality behind this correlation lies in the complex, globular shapes fostered by sp³ centers. Unlike flat aromatic rings, which offer limited interaction vectors, the out-of-plane substituents on spirocyclic scaffolds can project functionality into three-dimensional space, enabling more specific and complementary interactions with the complex topographies of biological targets like protein binding pockets.[3][4][5]

Conformational Rigidity: Pre-organizing for Potency and Selectivity

Free rotation around single bonds in linear or macrocyclic molecules results in a high energetic cost to adopt the specific conformation required for binding to a biological target. Spirocycles mitigate this entropic penalty by locking the molecule's conformation.[1][2][6][7] This pre-organization of binding elements into a bioactive conformation can lead to a significant improvement in binding affinity (potency).[8][9]

Furthermore, this conformational constraint reduces the likelihood of the molecule adopting shapes that fit into off-target binding sites, thereby enhancing selectivity and reducing potential toxicity.[7] The rigidity of the spirocyclic system allows for the precise and controlled orientation of key pharmacophoric features, a critical advantage in structure-based drug design.[1][7][10]

Caption: Logical flow demonstrating the strategic value of introducing spirocycles.

Modulation of ADME and Physicochemical Properties

The introduction of a spirocyclic motif can profoundly and favorably alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is a direct consequence of modifying key physicochemical properties.[5][11]

  • Solubility and Lipophilicity: Shifting from planar, aromatic structures to sp³-rich spirocycles generally decreases lipophilicity (lower logP/logD) and can improve aqueous solubility.[1][3][10] Alicyclic systems are typically more water-soluble than their aromatic counterparts.[3] This is crucial, as poor solubility remains a major hurdle in drug development.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically liable aromatic ring with a robust spirocyclic core can block these metabolic pathways, thereby increasing the compound's half-life and metabolic stability.[1][6][10]

  • hERG Inhibition: Off-target activity at the hERG potassium channel is a significant cause of cardiotoxicity. This interaction is often associated with lipophilic, basic compounds. The introduction of spirocycles, particularly azaspirocycles, can reduce lipophilicity and basicity compared to traditional piperidine or piperazine linkers, mitigating hERG liability.[7]

Strategic Applications in Drug Design

The unique properties of spirocycles make them powerful tools for addressing specific challenges throughout the drug discovery pipeline, from hit identification to lead optimization.

Bioisosteric Replacement and Scaffold Hopping

Bioisosterism—the replacement of one functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization.[12][13] Spirocyclic motifs serve as excellent non-classical bioisosteres for common, often problematic, fragments.[14][15]

A prominent example is the replacement of a flexible piperazine ring, a common linker in many drugs, with a rigid diazaspiro[3.3]heptane scaffold.[1] This strategic switch can:

  • Maintain or improve target engagement by preserving key interaction vectors.

  • Enhance metabolic stability.[10]

  • Improve selectivity by restricting conformational freedom.[1]

  • Provide novel intellectual property (IP) space.

Structure-Based Drug Design (SBDD)

In SBDD, knowledge of the target's three-dimensional structure guides the design of potent and selective inhibitors. The conformational rigidity of spirocycles is a major asset here.[3] It allows medicinal chemists to design molecules where pendant functional groups are held in optimal orientations to form specific hydrogen bonds, salt bridges, or hydrophobic interactions within the target's binding site, without the need to model complex conformational dynamics.[4]

Accessing Novel Chemical Space in Screening Libraries

The drive for chemical novelty has led to the inclusion of spirocycles in high-throughput screening libraries. Their use in fragment-based drug design (FBDD) and DNA-encoded libraries (DEL) is particularly valuable.[1][3] A DEL screening of 225 million compounds, for example, led to the discovery of a potent spirocyclic autotaxin inhibitor that advanced to Phase 1 clinical studies, demonstrating the power of incorporating such scaffolds at the earliest stages of hit identification.[1][7]

Case Studies: Spirocycles in Clinical and Approved Drugs

The theoretical advantages of spirocycles are validated by their increasing presence in clinically successful drugs.[5][11][16][17]

Case Study 1: Enhancing Selectivity in PARP Inhibitors

Olaparib is a highly successful PARP inhibitor used in cancer therapy. To improve its therapeutic window, researchers sought to enhance its selectivity for PARP-1 over other PARP family members. By replacing Olaparib's piperazine ring with a diazaspiro[3.3]heptane moiety, a new analogue was created.[4][18] While there was a slight reduction in absolute potency, the spirocyclic analogue demonstrated significantly increased selectivity for PARP-1, leading to reduced DNA damage and lower cytotoxicity.[1][4][18]

Parameter Olaparib (Piperazine) Spirocyclic Analogue (197) Rationale for Improvement
Potency (PARP-1 IC₅₀) HighModerately High (2-fold reduction)The rigid scaffold slightly alters the optimal binding pose.
Selectivity ModerateSignificantly Increased Conformational restriction prevents binding to other PARP isoforms.[1][4]
Cytotoxicity PresentReduced Higher selectivity leads to fewer off-target effects and less DNA damage.[4][18]
Case Study 2: Structure-Based Design of SHP2 Inhibitors

During the optimization of allosteric inhibitors for the protein tyrosine phosphatase SHP2, X-ray crystallography revealed that a primary amine group was essential for a network of three hydrogen bonds.[18] To lock this amine in the ideal orientation and improve cellular efficacy, researchers introduced a spirocyclic scaffold. The resulting spirocyclic variants maintained potent inhibition of the SHP2 protein while demonstrating improved activity in cellular assays, showcasing a successful application of SBDD principles.[4][18]

Synthetic Methodologies: A Practical Overview

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the requisite quaternary carbon center.[3] However, recent advances in synthetic organic chemistry have made a wide variety of spirocyclic building blocks and scaffolds increasingly accessible.[16][19]

Workflow: Representative Synthesis via Intramolecular Cyclization

One common and powerful strategy for constructing spirocycles is through intramolecular cyclization reactions. This self-validating protocol ensures the formation of the spiro-junction by design.

G A Step 1: Precursor Synthesis Synthesize a linear precursor with a nucleophile and an electrophilic center, separated by a suitable linker attached to a cyclic ketone or equivalent. B Step 2: Cyclization Condition Setup Dissolve precursor in an appropriate solvent. Add base or catalyst to initiate intramolecular reaction. A->B C Step 3: Spirocyclization The nucleophile attacks the electrophilic center, forming the second ring and the quaternary spiro-atom. B->C D Step 4: Workup & Purification Quench the reaction. Purify the crude product via chromatography to isolate the desired spirocycle. C->D E Step 5: Characterization Confirm structure and purity using NMR, Mass Spectrometry, and HPLC. D->E

Caption: Generalized workflow for spirocycle synthesis via intramolecular cyclization.

Detailed Steps:

  • Precursor Design & Synthesis: The causality of this step is paramount. The choice of linker length and the nature of the cyclic ketone predetermines the size of the rings in the final spirocycle. For example, a tethered nucleophile on a cyclohexanone derivative will lead to a spiro[5.X] system.

  • Initiation of Cyclization: The reaction is triggered by adding a reagent (e.g., a base to deprotonate a nucleophile, or a transition metal catalyst). The choice of conditions is critical to favor the desired intramolecular pathway over potential intermolecular side reactions.

  • Purification and Analysis: Standard purification techniques like column chromatography are used to isolate the spirocyclic product. The rigidity and unique symmetry (or lack thereof) of spirocycles often give rise to characteristic and readily interpretable NMR spectra, which serve as a primary validation of success.

Challenges and Future Perspectives

Despite their numerous advantages and increasing accessibility, challenges remain. The synthesis of highly strained spirocycles, such as those containing three- or four-membered rings, can be complex and may introduce issues of chemical stability or intrinsic reactivity.[1][7] A thorough understanding of the potential liabilities of these novel scaffolds is necessary to avoid late-stage development failures.[1]

The future of spirocyclic chemistry is bright. We anticipate seeing a greater diversity of spiro-systems being explored, including those with larger or more exotic ring systems.[3] Their application will continue to expand beyond traditional small molecule inhibitors into new modalities like proteolysis-targeting chimeras (PROTACs) and covalent drugs, where precise control over three-dimensional geometry is equally critical.[17]

Conclusion

Spirocyclic compounds represent a significant leap forward in the design of sophisticated, effective, and safe therapeutics. By providing a rigid, three-dimensional framework, they empower medicinal chemists to overcome the limitations of "flatland" chemistry. Their ability to enhance potency and selectivity, while simultaneously improving crucial ADME properties like solubility and metabolic stability, has been unequivocally demonstrated. As synthetic methodologies continue to advance and our understanding of their structure-property relationships deepens, the strategic incorporation of spirocyclic scaffolds will undoubtedly become an even more indispensable tool in the development of next-generation medicines.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023-12-18). MDPI. Available from: [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen OpenDEL™. Available from: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]

  • Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Available from: [Link]

  • The Spirocycle Surge in Drug Discovery. (2025-09-29). Drug Hunter. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (NIH). Available from: [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Royal Society of Chemistry. Available from: [Link]

  • Bioisosteres of Common Functional Groups. Available from: [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (NIH). Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024-07-24). Beilstein Journals. Available from: [Link]

  • Properties Optimization. SpiroChem. Available from: [Link]

  • Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. Available from: [Link]

  • Chow, E. C., & Tang, H. (2014). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. National Institutes of Health (NIH). Available from: [Link]

Sources

"Introduction to diazaspiro[3.4]octane core structures"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diazaspiro[3.4]octane Core Structures in Modern Drug Discovery

Executive Summary

The imperative in modern medicinal chemistry to create drug candidates with enhanced potency, selectivity, and optimized physicochemical properties has fueled the exploration of novel three-dimensional (3D) molecular architectures. Among these, the diazaspiro[3.4]octane scaffold has emerged as a privileged structure, offering a unique combination of conformational rigidity and synthetic accessibility. This guide provides a comprehensive technical overview of the diazaspiro[3.4]octane core, intended for researchers, chemists, and drug development professionals. We will delve into the nuanced synthesis of key isomers, including the well-explored 2,6- and the emerging 1,6- and 6,7-diazaspiro[3.4]octanes. Furthermore, this document will illuminate their strategic applications as versatile building blocks in active pharmaceutical ingredients and as bioisosteric replacements for common motifs like piperazine, thereby expanding the accessible chemical space for targeting a range of diseases.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

For decades, drug discovery was often characterized by the exploration of largely flat, aromatic molecules. However, the drive to "escape from flatland" has gained significant momentum, propelled by the understanding that molecules with higher sp3 character and greater three-dimensionality often exhibit improved clinical success rates. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this movement.[1][2] Their rigidified structures offer a predictable orientation of substituents in 3D space, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3]

The diazaspiro[3.4]octane family, characterized by an azetidine ring fused to a pyrrolidine ring, represents a particularly valuable class of spirocyclic scaffolds. The presence of two nitrogen atoms at various positions (e.g., 1,6-, 2,6-, 2,7-, 6,7-) provides multiple vectors for derivatization, allowing for fine-tuning of a molecule's biological activity and pharmacokinetic properties. This inherent versatility has established these cores as rising stars in medicinal chemistry.[4]

The 2,6-Diazaspiro[3.4]octane Core: A Versatile Building Block

The 2,6-diazaspiro[3.4]octane isomer is arguably the most explored member of this family, frequently appearing in compounds with diverse biological activities.[5] Its utility stems from robust synthetic routes and its effectiveness as a structural motif in a variety of therapeutic areas.

Synthesis Strategies

A key consideration in the synthesis of 2,6-diazaspiro[3.4]octanes is the use of orthogonal protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).[4][6] This strategy is critical as it allows for the selective deprotection and subsequent functionalization of either nitrogen atom, enabling the construction of complex molecular libraries.[7]

One of the most efficient and scalable methods for constructing the 2,6-diazaspiro[3.4]octane core is through a [3+2] cycloaddition reaction.[1][8] This approach builds the pyrrolidine ring onto a pre-existing azetidine derivative.

Protocol 1: Synthesis of 2,6-Diazaspiro[3.4]octane Core via [3+2] Cycloaddition [5]

  • Step 1: Olefination. Commercially available N-Boc-azetidin-3-one undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate reagent (e.g., triethyl phosphonoacetate) to yield the corresponding α,β-unsaturated ester. This step establishes the electrophilic component for the subsequent cycloaddition.

  • Step 2: [3+2] Cycloaddition. The α,β-unsaturated ester is reacted with an azomethine ylide precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalyst like trifluoroacetic acid (TFA) or lithium fluoride. This concerted cycloaddition efficiently forms the five-membered pyrrolidine ring, creating the spirocyclic core.

  • Step 3: Purification. The resulting protected 2,6-diazaspiro[3.4]octane can then be purified, typically by column chromatography, to yield the desired building block on a multigram scale.[5]

The causality behind this method's success lies in the high efficiency and stereocontrol of the cycloaddition step, which rapidly builds molecular complexity from relatively simple starting materials.[1][8]

G start N-Boc-azetidin-3-one intermediate1 α,β-Unsaturated Ester start->intermediate1 Olefination intermediate2 Protected 2,6-Diazaspiro[3.4]octane intermediate1->intermediate2 [3+2] Cycloaddition reagent1 Horner-Wadsworth-Emmons Reagent reagent1->intermediate1 reagent2 Azomethine Ylide Precursor + Catalyst reagent2->intermediate2

Caption: Key steps in the [3+2] cycloaddition synthesis of the 2,6-diazaspiro[3.4]octane core.

Applications in Drug Discovery

The rigid framework of the 2,6-diazaspiro[3.4]octane core has been successfully incorporated into a wide array of biologically active molecules.

Therapeutic Target/Area Example Compound Class Key Findings Reference
Sigma-1 Receptor (σ1R) 2,6-Diazaspiro[3.4]octan-7-one derivativesPotent antagonists that enhance morphine's antinociceptive effect and rescue tolerance.[9]
Tuberculosis Nitrofuran carboxamidesDisplayed remarkably potent antitubercular activity with a minimal inhibitory concentration of 0.016 μg/mL.[5]
Cancer (KRAS G12C) Acryloyl-diazaspiro-benzonitrilesPatented series of covalent inhibitors targeting the G12C mutant KRAS protein.[10]
Hepatitis B Virus Capsid protein inhibitorsIdentified as a core component in novel antiviral agents.[5]
Cancer (Leukemia) Menin-MLL1 interaction inhibitorsThe scaffold is present in compounds designed to treat certain types of leukemia.[5]
  • Case Study: Sigma-1 Receptor Antagonists: Researchers designed a series of antagonists based on the 2,6-diazaspiro[3.4]octan-7-one scaffold. By leveraging the co-crystal structure of the σ1R, they developed potent compounds that could synergize with opioids for pain management, highlighting the scaffold's utility in generating targeted therapeutics.[9]

  • Case Study: Antitubercular Agents: A diversity-oriented synthesis approach using the 2,6-diazaspiro[3.4]octane building block led to the discovery of a potent nitrofuran-based antitubercular lead. This demonstrates how the core can serve as a central scaffold for exploring peripheral molecular diversity to optimize biological activity.[5]

Emerging Isomers: 1,6- and 6,7-Diazaspiro[3.4]octane

While the 2,6-isomer is well-established, recent synthetic innovations have brought other isomers to the forefront, offering new vectors for substitution and opportunities to explore uncharted chemical space.

Synthesis of the 1,6-Diazaspiro[3.4]octane Scaffold

The synthesis of the 1,6-isomer typically involves the initial construction of a protected azetidine ring, followed by the formation of the pyrrolidine ring.[4]

  • Key Steps: The synthesis often begins with a β-amino acid derivative to form a protected azetidin-2-one. An enolate is generated and acylated to introduce a side chain. This side chain is then elaborated through reduction and intramolecular cyclization (e.g., reductive amination) to forge the final spirocyclic core.[4] The use of orthogonal protecting groups remains crucial for selective functionalization.

G start β-Amino Acid Derivative intermediate1 Protected Azetidin-2-one start->intermediate1 Cyclization intermediate2 Acylated Azetidinone intermediate1->intermediate2 Enolate Formation & Acylation intermediate3 1,6-Diazaspiro[3.4]octane Core intermediate2->intermediate3 Reduction & Intramolecular Cyclization

Caption: General synthetic strategy for the 1,6-diazaspiro[3.4]octane core.

Synthesis of the 6,7-Diazaspiro[3.4]octane Scaffold

A novel and powerful method for accessing the previously inaccessible 6,7-diazaspiro[3.4]octane framework utilizes the high ring strain of bicyclo[1.1.0]butanes (BCBs).[2]

Protocol 2: Strain-Release Driven Spirocyclization [2]

  • Rationale: BCBs possess immense ring strain (approx. 64 kcal/mol), making their central C1-C3 bond highly reactive. This stored energy can be harnessed to drive thermodynamically favorable transformations.

  • Reaction: A scandium-catalyzed spirocyclization of readily available BCBs with C,N-cyclic azomethine imines provides direct access to the 6,7-diazaspiro[3.4]octane core.

  • Mechanism: The Lewis acid catalyst (Sc(OTf)₃) activates the BCB, which then undergoes nucleophilic addition by the azomethine imine. A subsequent key intramolecular substitution step forms the spirocyclic product and regenerates the catalyst.[2]

  • Significance: This method is synthetically valuable as it constructs a novel and highly sought-after scaffold in a single, efficient step, demonstrating the power of strain-release chemistry in modern organic synthesis.

Applications and Future Potential

The emerging isomers are already proving their worth. A series of 1,6-diazaspiro[3.4]octane derivatives were identified from a high-throughput screen as potent antimalarial agents, active against multiple stages of the Plasmodium falciparum lifecycle.[3][4][11][12] The 6,7-isomer, being a recent discovery, holds great potential for accelerating the exploration of new chemical space in drug discovery programs.[2]

Diazaspiro[3.4]octanes as Bioisosteres

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry used to modulate a compound's properties.[13][14]

Replacing Piperazine: The Case of Olaparib

The flexible piperazine ring is a common moiety in many drugs. However, its flexibility can sometimes be a liability, and it is often associated with specific metabolic pathways. Rigid spirocyclic diamines, such as diazaspiro[3.3]heptanes and by extension diazaspiro[3.4]octanes, have been championed as effective bioisosteres for piperazine.[15]

In a notable example, the piperazine core in the PARP inhibitor Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane. This modification was shown to enhance target selectivity and reduce off-target cytotoxicity.[16] This principle directly applies to diazaspiro[3.4]octanes, which can similarly rigidify the structure, improve solubility, and create novel intellectual property.

G cluster_0 Olaparib Core cluster_1 Bioisosteric Replacement Olaparib [Pharmacophore A]-(Piperazine)-[Pharmacophore B] Replacement [Pharmacophore A]-(Diazaspiro Core)-[Pharmacophore B] Olaparib->Replacement Bioisosteric Replacement

Caption: Bioisosteric replacement of a flexible piperazine with a rigid diazaspiro core.

Diazaspiro[3.4]octanes as Constrained Proline Analogues

The pyrrolidine ring within the diazaspiro[3.4]octane structure bears a strong resemblance to the amino acid proline. Proline's unique cyclic structure imparts significant conformational constraints on peptides. Diazaspiro[3.4]octanes can be viewed as α-substituted, conformationally locked proline analogues.[17] Their incorporation into peptides or peptidomimetics could be a powerful tool to enforce specific secondary structures, such as β-turns, which are often crucial for biological recognition and activity.

Conclusion and Future Perspectives

Diazaspiro[3.4]octane core structures represent a powerful and increasingly important tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, coupled with the development of robust and innovative synthetic routes, allows for the systematic exploration of new chemical space. We have seen their successful application in developing potent agents against cancer, tuberculosis, malaria, and for pain management. Furthermore, their strategic use as bioisosteric replacements for less desirable motifs like piperazine provides a clear path to improving the drug-like properties of lead compounds. The continued development of novel synthetic methodologies, particularly for less-explored isomers, will undoubtedly expand the utility of these scaffolds, enabling the design of next-generation therapeutics against an even broader range of challenging biological targets.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]

  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis.
  • Comparison of functional effects of 2,6-diazaspiro[3.4]octane and tryptoline acrylamide ligands on CCNE1-N112C:CDK2 complexes. ResearchGate. [Link]

  • 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Publishing. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH. [Link]

Sources

Navigating the Third Dimension: An In-Depth Technical Guide to the Chemical Space of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the burgeoning field of novel spirocyclic scaffolds in medicinal chemistry. Moving beyond the traditional flatlands of aromatic compounds, we delve into the unique three-dimensional chemical space offered by these rigid, complex structures. This document serves as a technical resource, offering not only a conceptual understanding but also actionable, field-proven insights and detailed methodologies for researchers actively engaged in drug discovery.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Druggability

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have garnered significant attention in modern drug discovery for their inherent three-dimensionality.[1][2] This rigid, non-planar architecture offers several distinct advantages over traditional flat aromatic systems, leading to improved physicochemical and pharmacological properties.

The primary advantage lies in the ability of spirocycles to project functional groups into three-dimensional space, allowing for more precise and multi-vector interactions with complex biological targets such as G protein-coupled receptors (GPCRs) and protein-protein interfaces.[1][3] This structural rigidity reduces the entropic penalty upon binding, potentially leading to higher potency and selectivity.[4]

Furthermore, the increased fraction of sp3-hybridized carbon atoms (Fsp3) in spirocyclic compounds generally correlates with improved drug-like properties.[4][5] Studies have shown that moving from planar, aromatic structures to more saturated, three-dimensional molecules can lead to:

  • Increased Aqueous Solubility: The sp3 character of spirocycles tends to favor higher water solubility compared to their aromatic counterparts.

  • Improved Metabolic Stability: The rigid framework can shield metabolically labile sites, leading to enhanced stability in the presence of metabolic enzymes.[5]

  • Modulated Lipophilicity: The introduction of spirocyclic motifs can effectively tune the lipophilicity (logP/logD) of a molecule, a critical parameter for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

These advantageous properties have translated into a growing number of spirocycle-containing compounds entering clinical trials and reaching the market, validating their potential in addressing challenging biological targets.[6][7]

Designing for the Third Dimension: Principles of Spirocyclic Scaffold Selection

The rational design of spirocyclic scaffolds is paramount to successfully harnessing their potential. Key considerations include the size of the constituent rings, the nature and position of heteroatoms, and the stereochemical complexity.

Core Scaffold Selection and Rigidity

The choice of the core spirocyclic system dictates the overall geometry and rigidity of the molecule. Smaller ring systems, such as spiro[3.3]heptanes, offer a high degree of rigidity and well-defined exit vectors for substituent placement.[8] Larger rings introduce more conformational flexibility, which can be advantageous for exploring broader binding pockets. The strategic incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) can introduce key hydrogen bonding interactions and modulate physicochemical properties like basicity and solubility.[4]

Diagram: Logical Workflow for Spirocyclic Scaffold Design

G A Target Analysis & Pocket Topography B Virtual Library Design (Computational Screening) A->B Define 3D pharmacophore C Physicochemical Property Prediction (Solubility, logP, Fsp3) B->C Filter candidates D Synthetic Tractability Assessment C->D Assess synthetic feasibility E Scaffold Prioritization D->E Rank scaffolds F Diversity-Oriented Synthesis (DOS) or Target-Oriented Synthesis (TOS) E->F Select synthetic strategy G Biological Evaluation F->G Generate compounds H Structure-Activity Relationship (SAR) & Iterative Optimization G->H Identify hits/leads H->B Refine design

Caption: A decision-making workflow for the rational design and selection of novel spirocyclic scaffolds.

The Critical Role of Stereochemistry

Many spirocyclic scaffolds possess multiple stereocenters, and the precise control of stereochemistry is often crucial for achieving optimal biological activity.[1] Different stereoisomers can exhibit vastly different binding affinities and pharmacological profiles. Therefore, the development of robust enantioselective synthetic methods is a key enabler for the successful exploitation of spirocyclic chemical space.[5]

Constructing Complexity: Synthetic Strategies for Novel Spirocyclic Scaffolds

The synthesis of spirocyclic compounds can be challenging due to the formation of a quaternary carbon center at the spiro-atom.[1] However, a diverse array of synthetic methodologies has been developed to address this challenge, ranging from classical intramolecular reactions to modern catalytic approaches.

Palladium-Catalyzed Spirocyclization

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of spirocycles.[1] These methods often involve a cascade of reactions, such as Heck coupling followed by C-H activation, to efficiently build complex spirocyclic frameworks.[1][9]

Experimental Protocol: Palladium-Catalyzed Synthesis of Spiroindenyl-2-Oxindoles [1]

Materials:

  • Pd(OAc)2 (Palladium(II) acetate)

  • s-phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K2CO3 (Potassium carbonate)

  • 18-crown-6

  • 2-Bromoarylamide substrate

  • Vinyl bromide reagent

  • Anhydrous THF (Tetrahydrofuran)

  • Magnetic stir bar

  • 25 mL Schlenk-type tube with Teflon screw cap

Procedure:

  • To a 25 mL Schlenk-type tube equipped with a magnetic stir bar, add Pd(OAc)2 (0.02 mmol, 4.4 mg, 0.1 equiv), s-phos (0.02 mmol, 8.2 mg, 0.1 equiv), K2CO3 (1.2 mmol, 165.9 mg, 6.0 equiv), 18-crown-6 (0.4 mmol, 105.7 mg, 2.0 equiv), the 2-bromoarylamide substrate (0.2 mmol, 1.0 equiv), and the vinyl bromide reagent (0.8 mmol, 4.0 equiv).

  • Add 2.0 mL of anhydrous THF to the tube.

  • Freeze the reaction mixture with liquid nitrogen.

  • Evacuate and backfill the tube with nitrogen gas. Repeat this process six times.

  • Allow the reaction mixture to warm to room temperature and then heat to the optimized reaction temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiroindenyl-2-oxindole.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis is a powerful strategy for rapidly generating libraries of structurally diverse spirocyclic compounds.[10][11] This approach often employs a series of branching reaction pathways from a common intermediate to explore a wide range of chemical space.[12] DOS is particularly valuable for the discovery of novel biological probes and starting points for drug discovery programs.[13]

Diagram: Conceptual Overview of Diversity-Oriented Synthesis

G Start Common Precursor Scaffold1 Spirocyclic Scaffold A Start->Scaffold1 Reaction Pathway 1 Scaffold2 Spirocyclic Scaffold B Start->Scaffold2 Reaction Pathway 2 Scaffold3 Spirocyclic Scaffold C Start->Scaffold3 Reaction Pathway 3 Library1 Compound Library A Scaffold1->Library1 Functionalization Library2 Compound Library B Scaffold2->Library2 Functionalization Library3 Compound Library C Scaffold3->Library3 Functionalization

Sources

Methodological & Application

The Strategic Deployment of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Sp³-Rich Scaffold in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter that can effectively modulate biological targets while maintaining favorable physicochemical properties is paramount. The over-saturation of "flat" aromatic structures in screening libraries has led to a renaissance in the appreciation of three-dimensional, sp³-rich scaffolds. These structures offer a more nuanced presentation of pharmacophoric elements, enabling access to previously intractable binding pockets and improving target selectivity. Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its inherent conformational rigidity and the precise vectorial arrangement of its two nitrogen atoms make it an ideal building block for creating potent and selective modulators of challenging protein targets.

This guide focuses on a key derivative, tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate , a strategically protected intermediate that unlocks the synthetic potential of this powerful scaffold. The orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group and a benzyl (Bn) group—allow for the selective functionalization of each nitrogen atom, providing medicinal chemists with exquisite control over the final molecular architecture. This application note will delve into the utility of this building block in the synthesis of novel therapeutics, providing detailed protocols and insights into its application in the development of antimalarial agents, anticancer therapies through the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), and its use as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).

Core Synthesis and a Key Intermediate: A Gateway to Chemical Diversity

The strategic value of this compound lies in its role as a versatile starting material. Its synthesis, while multi-step, is amenable to scale-up and provides a reliable route to this crucial building block. The general synthetic strategy involves the initial construction of the spirocyclic core, followed by the differential protection of the two secondary amines.

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., dibromo-neopentane, benzylamine) intermediate1 Formation of N-benzyl-3,3-dimethylazetidine start->intermediate1 Cyclization intermediate2 Functionalization and Ring Expansion Precursor intermediate1->intermediate2 Multi-step sequence spirocycle_core Formation of 2-benzyl-2,6-diazaspiro[3.4]octane intermediate2->spirocycle_core Intramolecular Cyclization boc_protection Selective Boc Protection spirocycle_core->boc_protection Boc-anhydride final_product This compound boc_protection->final_product

Caption: General synthetic workflow for the preparation of the key intermediate.

Application I: Combating Malaria with Novel Diazaspiro[3.4]octane Analogs

The emergence of drug-resistant strains of Plasmodium falciparum represents a significant global health threat, necessitating the discovery of new antimalarial agents with novel mechanisms of action. A recent breakthrough in this area has been the identification of a series of 2,6-diazaspiro[3.4]octane derivatives with potent, multi-stage activity against the malaria parasite. These compounds demonstrate the power of this scaffold to generate drug candidates with complex biological profiles.

Protocol: Elaboration of the Diazaspiro[3.4]octane Core into a Potent Antimalarial Agent

This protocol describes a representative synthesis of a potent antimalarial analog, starting from the orthogonally protected intermediate. The key transformations involve the deprotection of the benzyl group, followed by acylation with a suitable carboxylic acid.

Step 1: Selective Debenzylation

  • To a solution of this compound (1.0 eq) in methanol, add palladium on carbon (10% w/w, 0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.

Step 2: Amide Coupling

  • Dissolve the product from Step 1 (1.0 eq) and a suitable carboxylic acid (e.g., 5-(trifluoromethyl)pyridine-2-carboxylic acid, 1.1 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired antimalarial compound.

Biological Activity and Structure-Activity Relationship (SAR)

The 2,6-diazaspiro[3.4]octane series has yielded compounds with impressive antimalarial activity. The SAR studies have revealed key insights into the structural features required for potent parasiticidal effects.

CompoundScaffold ModificationAsexual Blood Stage Activity (IC₅₀, nM)Gametocyte Sterilizing Activity (IC₅₀, nM)
1 R = 5-(trifluoromethyl)pyridine-2-carbonyl< 50< 100
2 R = 4-chlorobenzoyl150250
3 R = 3,4-dichlorobenzoyl80120

Expert Insight: The data clearly indicates that the nature of the substituent attached to the newly liberated nitrogen has a profound impact on biological activity. The presence of a trifluoromethylpyridinyl moiety in compound 1 leads to a significant enhancement in potency against both the asexual blood and gametocyte stages of the parasite. This highlights the importance of exploring a diverse range of substituents to optimize the biological profile of the scaffold.

Application II: Targeting Cancer through NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As many cancer cells exhibit a high metabolic rate and are heavily reliant on NAD+ for energy production and DNA repair, NAMPT has emerged as a promising target for anticancer therapy. The 2,6-diazaspiro[3.4]octane scaffold has been successfully incorporated into potent and selective NAMPT inhibitors.

The Role of NAMPT in Cancer Cell Metabolism

cluster_nampt NAMPT Signaling Pathway in Cancer NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins (Gene Regulation) NAD->Sirtuins Glycolysis Glycolysis (Energy Production) NAD->Glycolysis Cell_Survival Cancer Cell Survival and Proliferation PARP->Cell_Survival Sirtuins->Cell_Survival Glycolysis->Cell_Survival NAMPT_Inhibitor NAMPT Inhibitor (e.g., diazaspiro[3.4]octane derivative) NAMPT_Inhibitor->NAMPT Inhibition

Caption: Simplified schematic of the NAMPT pathway and its inhibition.

Protocol: Synthesis of a Diazaspiro[3.4]octane-based NAMPT Inhibitor

This protocol outlines the synthesis of a representative NAMPT inhibitor, demonstrating the utility of the Boc-protected nitrogen for introducing key pharmacophoric elements.

Step 1: Boc Deprotection

  • Dissolve the product from the antimalarial synthesis (or a similar Boc-protected intermediate) (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the deprotected amine.

Step 2: Sulfonylation

  • Suspend the hydrochloride salt from Step 1 (1.0 eq) in DCM.

  • Add a suitable base, such as triethylamine (3.0 eq), to neutralize the salt.

  • Cool the mixture to 0 °C and add a sulfonyl chloride (e.g., 4-cyanophenylsulfonyl chloride, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final NAMPT inhibitor.

Expert Insight: The choice of the sulfonyl chloride in this step is critical for achieving high potency and selectivity. The cyano group, in this example, often engages in favorable interactions within the active site of NAMPT. The rigid diazaspiro[3.4]octane core serves to optimally position this and other substituents for binding.

Application III: Advancing Targeted Protein Degradation with PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two ligands. The 2,6-diazaspiro[3.4]octane scaffold, including this compound, is an attractive building block for creating rigid and well-defined linkers.

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC.

Protocol: Incorporation of the Diazaspiro[3.4]octane Scaffold into a PROTAC Linker

The orthogonally protected nature of this compound allows for its sequential elaboration into a PROTAC linker.

  • Step 1: Attachment of the First Ligand: Selectively deprotect either the Boc or the benzyl group as described in the previous protocols.

  • Couple the exposed amine with a ligand for the target protein, typically via an amide bond or other suitable conjugation chemistry.

  • Step 2: Deprotection of the Second Amine: Remove the remaining protecting group (benzyl or Boc).

  • Step 3: Attachment of the Second Ligand: Couple the newly exposed amine with a ligand for an E3 ubiquitin ligase (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

  • Step 4: Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

Expert Insight: The rigidity of the diazaspiro[3.4]octane core can help to pre-organize the PROTAC molecule, reducing the entropic penalty of forming the ternary complex and potentially leading to improved degradation efficiency. The ability to synthesize stereoisomers of the scaffold also allows for the exploration of how the three-dimensional arrangement of the linker impacts PROTAC activity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique structural features and versatile synthetic handles provide a robust platform for the development of novel therapeutics against a wide range of diseases. The applications detailed herein—from combating infectious diseases like malaria to pioneering new cancer therapies and advancing the field of targeted protein degradation—underscore the immense potential of this sp³-rich scaffold. As the demand for innovative drug candidates continues to grow, the strategic application of building blocks like the 2,6-diazaspiro[3.4]octane core will be instrumental in shaping the future of medicine.

References

  • Boyle, G. A., Gibhard, L., Taylor, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2647–2667. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(3), 544-548. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Galli, U., Travelli, C., Massarotti, A., et al. (2013). Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Journal of Medicinal Chemistry, 56(16), 6279-6296. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • ResearchGate. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 290(25), 15634-15643. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Desacetylmatricarin Derivatives Isolated from Basin Big Sagebrush. [Link]

  • Patsnap Synapse. (n.d.). What are the new molecules for NAMPT inhibitors?. Retrieved from [Link]

Application Notes & Protocols: Leveraging Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diazaspiro[3.4]octane Scaffold

In the landscape of modern drug discovery, there is an escalating demand for molecules possessing greater three-dimensionality. Saturated, sp³-rich scaffolds are increasingly sought after for their ability to provide novel intellectual property, improved physicochemical properties, and more precise spatial arrangements of pharmacophoric elements. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, appearing in a diverse array of biologically active agents, from antitubercular leads to inhibitors of challenging protein-protein interactions.[1][2] Its rigid, bicyclic framework offers a distinct advantage over flat, aromatic systems by enabling access to under-explored chemical space.

This guide focuses on a particularly useful derivative: Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate . The strategic utility of this building block lies in its orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group on one nitrogen and the benzyl (Bn) group on the other can be removed under distinct, non-interfering conditions. This allows for the sequential and highly controlled functionalization of each nitrogen atom, making it an ideal starting point for the synthesis of complex molecules and compound libraries. This document provides detailed protocols and the scientific rationale for the key synthetic transformations involving this versatile building block.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 1352926-14-7[3]
Molecular Formula C₁₈H₂₆N₂O₂[3]
Molecular Weight 302.42 g/mol [3]
Appearance Off-white to light yellow solidCommercially available data

Core Synthetic Strategy: Orthogonal Deprotection and Sequential Functionalization

The primary advantage of this compound is the ability to selectively address either the N2 or N6 position. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via catalytic hydrogenation. This orthogonality is the cornerstone of its application.

G cluster_0 Pathway A: N6 Functionalization cluster_1 Pathway B: N2 Functionalization start This compound boc_deprotect N-Boc Deprotection (Acidic Conditions, e.g., TFA) start->boc_deprotect Pathway A bn_deprotect N-Bn Deprotection (Catalytic Hydrogenation, e.g., Pd/C, H₂) start->bn_deprotect Pathway B n6_free Benzyl-2,6-diazaspiro[3.4]octane (Free N6 Amine) boc_deprotect->n6_free Generates free secondary amine n6_funct Functionalization at N6 (e.g., Acylation, Alkylation) n6_free->n6_funct final_a N6-Functionalized Product n6_funct->final_a n2_free Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Free N2 Amine) bn_deprotect->n2_free Generates free secondary amine n2_funct Functionalization at N2 (e.g., Acylation, Alkylation) n2_free->n2_funct final_b N2-Functionalized Product n2_funct->final_b G cluster_0 Amide Coupling Workflow A 1. Dissolve Carboxylic Acid, Coupling Reagent (HATU), & Base (DIPEA) in DMF B 2. Stir for 15 min (Pre-activation) A->B C 3. Add N6-Amine solution in DMF B->C D 4. Stir at RT for 4-16h (Monitor by LC-MS) C->D E 5. Aqueous Work-up (Dilute, Wash) D->E F 6. Purify (Chromatography) E->F G Final Amide Product F->G

Sources

The Strategic Incorporation of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate in PROTAC Synthesis: A Guide to Enhancing Degrader Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3][4] While significant research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][]

Historically, linkers have often been simple alkyl chains or polyethylene glycol (PEG) units.[1][4] However, these flexible linkers can lead to challenges such as hydrophobic collapse, poor solubility, and a lack of conformational control, which can hinder the formation of a productive ternary complex.[6] This has spurred the exploration of more rigid and structurally defined linkers, with spirocyclic scaffolds emerging as a particularly promising strategy.[1][7]

This application note details the utility of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate as a sophisticated building block for the synthesis of next-generation PROTACs. We will delve into the rationale for employing this spirocyclic linker, provide detailed protocols for its incorporation, and discuss the potential advantages it confers upon the final degrader molecule.

The Spirocyclic Advantage: Why 2,6-Diazaspiro[3.4]octane?

The 2,6-diazaspiro[3.4]octane core offers several distinct advantages in the context of PROTAC design:

  • Conformational Rigidity: Unlike linear linkers, the spirocyclic nature of this scaffold reduces the degrees of conformational freedom.[7] This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and increased degradation efficiency.[][7]

  • Three-Dimensionality (3D) Character: The inherent 3D geometry of the spirocycle allows for precise spatial positioning of the warhead and E3 ligase ligand.[7][8] This can facilitate optimal orientation within the ternary complex, a critical factor for efficient ubiquitination of the target protein.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can lead to improved solubility and metabolic stability compared to hydrophobic linear linkers.[6][7] This can translate to better pharmacokinetic profiles for the resulting PROTACs.

  • Novel Intellectual Property: The use of unique linker architectures like the 2,6-diazaspiro[3.4]octane core provides opportunities for generating novel intellectual property in a competitive landscape.[6][9]

The subject of this note, this compound, is an orthogonally protected building block, making it ideal for the sequential and controlled synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) and benzyl (Bn) protecting groups can be selectively removed under different conditions, allowing for directed coupling of the POI ligand and the E3 ligase ligand.

Visualizing the Synthetic Strategy

The modular nature of PROTAC synthesis utilizing this building block is depicted below. The strategy involves sequential deprotection and coupling steps to assemble the final heterobifunctional degrader.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Pathway Linker Tert-butyl 2-benzyl-2,6- diazaspiro[3.4]octane-6-carboxylate Step1 Step 1: Boc Deprotection Linker->Step1 Warhead POI Ligand (with coupling handle) Step2 Step 2: Couple POI Ligand Warhead->Step2 E3_Ligand E3 Ligase Ligand (with coupling handle) Step4 Step 4: Couple E3 Ligase Ligand E3_Ligand->Step4 Step1->Step2 Intermediate1 Intermediate A Step2->Intermediate1 Step3 Step 3: Benzyl Deprotection Intermediate1->Step3 Step3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Caption: General workflow for PROTAC synthesis using the diazaspiro[3.4]octane linker.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a PROTAC using this compound. This is a representative procedure, and the specific coupling conditions and purification methods may need to be optimized based on the properties of the POI and E3 ligase ligands.

Protocol 1: Selective Boc Deprotection and Coupling of the POI Ligand

This protocol describes the removal of the Boc protecting group, followed by the coupling of a POI ligand that has a carboxylic acid functional group for amide bond formation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Boc Deprotection: a. Dissolve this compound (1.0 eq) in DCM (0.1 M). b. Add TFA (10 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the free amine is typically used directly in the next step.

  • Amide Coupling with POI Ligand: a. Dissolve the POI ligand (1.1 eq) in anhydrous DMF (0.1 M). b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Dissolve the crude TFA salt from step 1e in anhydrous DMF and add it to the activated POI ligand solution. d. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the desired intermediate (POI ligand coupled to the diazaspiro[3.4]octane linker).

Protocol 2: Benzyl Deprotection and Final Coupling of the E3 Ligase Ligand

This protocol outlines the removal of the benzyl protecting group via hydrogenolysis, followed by the final amide coupling to the E3 ligase ligand.

Materials:

  • Intermediate from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • E3 ligase ligand with a carboxylic acid handle

  • HATU

  • DIPEA

  • Anhydrous DMF

Step-by-Step Procedure:

  • Benzyl Deprotection: a. Dissolve the intermediate from Protocol 1 (1.0 eq) in MeOH or EtOH (0.05 M). b. Add 10% Pd/C (10-20% by weight). c. Place the reaction mixture under an atmosphere of H₂ (balloon or Parr shaker) and stir vigorously at room temperature for 4-16 hours. Monitor by LC-MS. d. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. e. Rinse the Celite pad with additional solvent (MeOH or EtOH). f. Concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate, which is often used directly in the next step.

  • Amide Coupling with E3 Ligase Ligand: a. Follow the same coupling procedure as described in Protocol 1, Step 2, using the debenzylated intermediate from step 1f and the E3 ligase ligand with a carboxylic acid handle. b. After workup, purify the final crude PROTAC molecule by preparative HPLC to ensure high purity, which is critical for subsequent biological assays.

Data and Characterization

The successful synthesis of the PROTAC should be confirmed at each step using appropriate analytical techniques.

Analysis Type Purpose Expected Outcome
LC-MS Monitor reaction progress and confirm molecular weight of intermediates and final product.Disappearance of starting material and appearance of product peak with the correct m/z.
¹H and ¹³C NMR Structural elucidation and confirmation of intermediates and the final PROTAC.Spectra consistent with the proposed chemical structures.
HRMS Accurate mass determination of the final PROTAC.Measured mass should be within 5 ppm of the calculated mass.
Preparative HPLC Purification of the final PROTAC.A single, sharp peak corresponding to the pure compound.
Purity Analysis (Analytical HPLC) Determine the purity of the final PROTAC.>95% purity is typically required for biological testing.

Structure of the Final PROTAC

A visual representation of the final PROTAC molecule highlights the integration of the spirocyclic linker.

Caption: Modular composition of a PROTAC utilizing the diazaspiro[3.4]octane core.

Conclusion and Future Perspectives

The use of this compound represents a significant advancement in the rational design of PROTACs.[10][11] The conformational rigidity and three-dimensional character imparted by this spirocyclic linker can lead to the development of more potent and selective protein degraders with improved drug-like properties. The straightforward, yet powerful, synthetic protocols outlined in this application note provide a clear path for researchers to incorporate this valuable building block into their PROTAC discovery programs.

As the field of targeted protein degradation continues to evolve, the "linkerology" of PROTACs will undoubtedly play an increasingly important role.[12] The exploration of novel, structurally complex linkers, such as the 2,6-diazaspiro[3.4]octane system, will be a key driver of innovation, enabling the development of next-generation therapeutics for a wide range of diseases.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]

  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem. Available at: [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. National Institutes of Health. Available at: [Link]

Sources

Strategic Synthesis of Functionalized 2,6-Diazaspiro[3.4]octanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Introduction

The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise spatial orientation of functional groups for enhanced target binding and selectivity.[1][2] This unique spirocyclic system, featuring an azetidine ring fused to a pyrrolidine ring through a quaternary carbon, is increasingly recognized as a valuable bioisostere for common moieties like piperazine.[3] Its incorporation into drug candidates has been shown to improve critical physicochemical properties such as solubility while potentially enhancing target selectivity and reducing off-target effects.[3]

Given the significance of this scaffold in developing novel therapeutics, from potent antitubercular agents to sigma-1 receptor antagonists for pain management, a comprehensive understanding of its synthetic accessibility is paramount for researchers in medicinal and process chemistry.[4][5][6] This guide provides an in-depth analysis of the prevalent synthetic routes, focusing on the causality behind experimental choices, detailed step-by-step protocols for key transformations, and strategies for orthogonal protection to enable divergent functionalization.

Part 1: Dominant Synthetic Strategies

The construction of the 2,6-diazaspiro[3.4]octane core presents a key challenge: the creation of the all-carbon quaternary spirocenter.[3][7] Synthetic approaches can be broadly categorized into two main strategies: convergent cycloaddition reactions and linear sequences featuring sequential ring formation.

The [3+2] Cycloaddition Approach: An Efficient and Convergent Route

The most prominent and efficient method for assembling the 2,6-diazaspiro[3.4]octane core is a [3+2] cycloaddition reaction involving an azomethine ylide.[8][9] This strategy is powerful because it forms the pyrrolidine ring and sets the spirocyclic center in a single, often high-yielding, step.

Causality and Mechanistic Insight: The reaction typically proceeds via the condensation of an α,β-unsaturated ester (derived from an azetidine precursor) with an N-substituted α-amino acid ester or its equivalent, which serves as the azomethine ylide precursor. The reaction is often catalyzed by a Lewis or Brønsted acid, such as trifluoroacetic acid (TFA), which facilitates the in situ formation of the azomethine ylide. The choice of starting materials is critical; beginning with a commercially available or readily synthesized azetidine derivative, such as N-Boc-azetidin-3-one, provides a practical entry point.[10] The subsequent Horner-Wadsworth-Emmons olefination to generate the required α,β-unsaturated ester is a reliable and high-yielding transformation.[10]

G cluster_0 Azetidine Functionalization cluster_1 Ylide Formation & Cycloaddition A N-Boc-azetidin-3-one B α,β-Unsaturated Ester A->B D [3+2] Cycloaddition (TFA Catalyst) B->D C N-Benzyl α-amino acid ester (Ylide Precursor) C->D E Functionalized 2,6-Diazaspiro[3.4]octane Core D->E

Figure 1: General workflow for the [3+2] cycloaddition strategy.

Linear Synthesis via Quaternary Center Construction

An alternative strategy involves a more linear approach where the quaternary carbon is first constructed, followed by sequential cyclizations to form the azetidine and pyrrolidine rings. While often involving more steps than the cycloaddition route, this method can offer greater modularity for introducing diverse functionalities.

Causality and Mechanistic Insight: A common tactic in this approach is to leverage enolate chemistry. For instance, the acylation of a pyrrolidone enolate can be used to introduce the necessary functionality to build the quaternary center.[3] Subsequent reduction and manipulation of functional groups lead to a diol or dihalide intermediate, which can then undergo intramolecular cyclization with an appropriate amine to form the azetidine ring.[9][11] This approach requires careful planning of protecting group strategies to differentiate the two nitrogen atoms. The use of an orthogonally protected intermediate, such as one bearing a benzyl (Bn) group and a tert-butyloxycarbonyl (Boc) group, is crucial for selective downstream functionalization.[9][12]

G node_A Start Pyrrolidine Derivative node_B Step 1 Enolate Acylation (Builds Quaternary Center) node_A->node_B node_C Step 2 Reductions & Functional Group Interconversion node_B->node_C node_D Step 3 Ditosylation node_C->node_D node_E Step 4 Intramolecular Cyclization (Forms Azetidine Ring) node_D->node_E node_F End Orthogonally Protected 2,6-Diazaspiro[3.4]octane node_E->node_F

Figure 2: A representative linear synthesis workflow.

Part 2: Orthogonal Protecting Group Strategy

For the 2,6-diazaspiro[3.4]octane scaffold to be a useful building block in drug discovery, the two nitrogen atoms must be differentially protected to allow for selective functionalization.[13][14] An orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the other, is essential.[14]

A widely adopted and effective strategy employs the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group.[9]

  • N-Boc Protection: This group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., TFA or HCl in dioxane).[15][16]

  • N-Benzyl Protection: This group is robust and stable to both acidic and basic conditions but can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C).[9]

This orthogonality allows for a divergent synthetic approach where either the azetidine or the pyrrolidine nitrogen can be selectively deprotected and functionalized, followed by the deprotection and functionalization of the second nitrogen.

Table 1: Comparison of Common Orthogonal Protecting Groups

Protecting GroupCommon Protection ReagentsCleavage ConditionsStability
Boc (Boc)₂O, Et₃NTFA; or HCl in dioxaneUnstable to strong acid
Cbz Benzyl chloroformateH₂, Pd/C; or HBr/AcOHUnstable to hydrogenolysis
Bn Benzyl bromide, baseH₂, Pd/CStable to acid/base
Nosyl (Ns) 2-Nitrobenzenesulfonyl chlorideThiophenol, Cs₂CO₃Cleaved by thiols

This table summarizes common protecting groups and their cleavage conditions, crucial for planning orthogonal strategies.[9][15][16][17]

Part 3: Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and provide step-by-step guidance for key transformations.[9][10]

Protocol 1: Multigram Synthesis of a Key [3+2] Cycloaddition Precursor

This protocol describes the synthesis of the core spirocycle via the cycloaddition route, starting from a functionalized pyrrolidine. This method has been successfully scaled to the multigram level.[9][10]

Step A: 1,3-Dipolar Cycloaddition

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.1 eq) in dry CH₂Cl₂ (0.5 M) at 0 °C, add trifluoroacetic acid (TFA, 10 mol%) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 1-benzylpyrrolidine-3-carboxylate. Expected yield: ~90%.[9]

Step B: Carboxylation to Build the Quaternary Center Precursor

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in dry THF (0.2 M) at -78 °C.

  • Add a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add methyl chloroformate (1.2 eq) dropwise and allow the mixture to warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl solution and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the diester product. Expected yield: ~84%.[12]

Protocol 2: Azetidine Ring Formation and Orthogonal Protection

This protocol details the final steps of a linear synthesis to form the orthogonally protected 2,6-diazaspiro[3.4]octane.[9]

Step C: Reduction and Ditosylation

  • Reduce the diester from Protocol 1, Step B (1.0 eq) with LiAlH₄ (2.5 eq) in THF at 0 °C to reflux to form the corresponding diol.

  • To a solution of the diol (1.0 eq) and triethylamine (3.0 eq) in CH₂Cl₂ at 0 °C, add p-toluenesulfonyl chloride (2.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude ditosylate.

Step D: Cyclization and Boc-Protection

  • To a solution of the crude ditosylate (1.0 eq) in MeCN, add 2-nitrobenzenesulfonamide (1.2 eq) and DIPEA (2.5 eq). Reflux the mixture for 16 hours.

  • After cooling, concentrate the mixture and purify to obtain the N-nosyl protected spirocycle.

  • Deprotect the nosyl group by treating with thiophenol (2.0 eq) and Cs₂CO₃ (3.0 eq) in DMF at room temperature for 2 hours to yield the secondary amine. Expected yield (2 steps): ~70%.[9]

  • To a solution of the secondary amine (1.0 eq) in CH₂Cl₂, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 4 hours.

  • Wash with water and brine, dry over Na₂SO₄, concentrate, and purify by chromatography to afford the final N-Boc, N-Bn orthogonally protected 2,6-diazaspiro[3.4]octane. Expected yield: ~85%.[9]

Conclusion

The 2,6-diazaspiro[3.4]octane framework represents a valuable and increasingly accessible building block for medicinal chemistry. The convergent [3+2] cycloaddition strategy offers a rapid and efficient entry to the core structure, while linear syntheses provide modularity and control for constructing highly functionalized analogs. A well-designed orthogonal protecting group strategy, typically employing Boc and Benzyl groups, is fundamental to the utility of these scaffolds, enabling divergent synthesis of compound libraries for drug discovery programs. The protocols and strategic insights provided herein serve as a robust foundation for researchers aiming to explore the rich chemical space offered by this potent spirocyclic motif.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed.
  • Synthesis of spiro-cyclics via ring-closing met
  • Facile synthesis of 2-azaspiro[3.4]octane.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synfacts.
  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed.
  • Protecting Groups. Organic Synthesis.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Synthesis Protocols for 1,6-Diazaspiro[3.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central, National Institutes of Health (NIH). [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the [3+2] cycloaddition of methylenelactams with nitrones. ResearchGate. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv, Cambridge Open Engage. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BO BIOLOGICS. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [Link]

Sources

Protocols for N-Alkylation of Diazaspiro[3.4]octane Cores: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Diazaspiro[3.4]octanes

The diazaspiro[3.4]octane scaffold, a unique three-dimensional bioisostere of more common heterocycles like piperazine, has garnered significant attention in medicinal chemistry. Its rigid, sp³-rich structure provides a distinct vectoral orientation for substituents, which can be pivotal for optimizing ligand-target interactions and improving pharmacokinetic profiles. N-alkylation of the core's secondary amine(s) is a fundamental and versatile transformation that enables the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for drug discovery programs.[1][2]

However, the presence of two nitrogen atoms, often in chemically distinct environments (e.g., within a four-membered azetidine ring and a five-membered pyrrolidine ring in 1,6- or 2,6-diazaspiro[3.4]octane), introduces a critical challenge: regioselectivity. This guide provides a detailed overview of robust and field-proven protocols for the N-alkylation of diazaspiro[3.4]octane cores, with a focus on strategic choices to control reaction outcomes and ensure synthetic efficiency.

Core Challenge: Achieving Regioselective Functionalization

For asymmetrical diazaspiro[3.4]octanes, uncontrolled alkylation can lead to a mixture of N-1 and N-6 (or N-2 and N-6) isomers, as well as di-alkylated products, complicating purification and reducing the yield of the desired compound. The most effective strategy to overcome this is the use of an orthogonal protecting group, typically the tert-butoxycarbonyl (Boc) group.[1][3] By selectively protecting one nitrogen, the other is left available for functionalization. The nitrogen within the five-membered pyrrolidine ring (e.g., N-6) is generally protected, as it is often more accessible, leaving the more strained azetidine nitrogen (e.g., N-1 or N-2) for subsequent reactions, or vice versa depending on the desired synthetic outcome.[3] This mono-protection strategy is the cornerstone of reliable and selective N-alkylation.[4][5][6]

Key Methodologies for N-Alkylation

Three primary methods have proven to be highly effective for the N-alkylation of diazaspiro[3.4]octane cores: Direct Alkylation, Reductive Amination, and Buchwald-Hartwig Amination. The choice of method is dictated by the nature of the desired substituent (alkyl vs. aryl), the availability of starting materials, and functional group tolerance.

G cluster_start cluster_methods cluster_reagents cluster_products start Mono-Boc-Protected Diazaspiro[3.4]octane direct Direct Alkylation start->direct reductive Reductive Amination start->reductive buchwald Buchwald-Hartwig Amination start->buchwald reagent_direct Alkyl Halide (R-X) + Base direct->reagent_direct reagent_reductive Aldehyde/Ketone (R-CHO) + Reducing Agent reductive->reagent_reductive reagent_buchwald Aryl Halide (Ar-X) + Pd Catalyst/Ligand buchwald->reagent_buchwald product_alkyl N-Alkyl Product reagent_direct->product_alkyl reagent_reductive->product_alkyl product_aryl N-Aryl Product reagent_buchwald->product_aryl

Caption: Workflow for N-alkylation of a mono-protected diazaspiro[3.4]octane core.

Direct Alkylation with Alkyl Halides

This is a classical and straightforward SN2 reaction, ideal for introducing simple alkyl groups.[7] The reaction involves the nucleophilic attack of the unprotected amine on an alkyl halide (or sulfonate), with a base to neutralize the resulting hydrohalic acid.[2]

Causality Behind Experimental Choices:

  • Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. The choice is a balance between reactivity and stability/cost. For less reactive amines or sterically hindered substrates, using a more reactive alkyl iodide can be beneficial.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. Cs₂CO₃ is more soluble and basic, often accelerating the reaction, especially for less reactive alkylating agents.[8]

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic amine.

Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting amine and the appearance of a new, less polar product spot.

Reductive Amination

Reductive amination is a highly versatile and controlled method for forming C-N bonds, particularly for introducing more complex or functionalized alkyl groups.[9] The process occurs in a one-pot fashion where the amine reacts with an aldehyde or ketone to form an imine or iminium ion intermediate, which is immediately reduced in situ to the final alkylated amine.[10][11]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[12]

    • NaBH(OAc)₃: Is mild and effective, but sensitive to water and incompatible with protic solvents like methanol. It is typically used in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[12]

    • NaBH₃CN: Is stable in water and methanol. Its key advantage is its selectivity; it readily reduces the iminium ion intermediate but is much slower to reduce the starting aldehyde or ketone, which minimizes the formation of alcohol byproducts.[9][12] This selectivity is why it is a field-proven reagent for this transformation.

  • pH Control: The initial imine formation is catalyzed by mild acid (typically acetic acid is added). Maintaining a slightly acidic pH (around 5-6) is crucial for efficient iminium ion formation without deactivating the amine nucleophile.[11]

G compound1 R₂NH (Diazaspiro Core) intermediate1 [R₂N=CHR']⁺ (Iminium Ion) compound1->intermediate1 + H⁺, -H₂O compound2 R'-CHO (Aldehyde) compound2->intermediate1 compound3 R₂N-CH₂R' (Alkylated Product) intermediate1->compound3 Reduction reductant [H⁻] (e.g., NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl diazaspiro[3.4]octanes, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[13][14][15] This cross-coupling reaction provides a powerful and general route to C(sp²)-N bonds, which are difficult to form using classical methods.[16][17]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or SPhos are often superior for coupling secondary amines, leading to higher yields and broader substrate scope.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to ensure the stability and activity of the catalytic species.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

Objective: To synthesize 6-Boc-2-benzyl-2,6-diazaspiro[3.4]octane.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous ACN, add anhydrous K₂CO₃ (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (disappearance of the starting amine), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Reductive Amination with an Aldehyde

Objective: To synthesize tert-butyl 2-(cyclohexylmethyl)-2,6-diazaspiro[3.4]octane-6-carboxylate.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq)

  • Cyclohexanecarbaldehyde (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial acetic acid (catalytic amount, ~0.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) and cyclohexanecarbaldehyde (1.2 eq) in MeOH.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to ~5-6.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add NaBH₃CN (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the MeOH.

  • Dilute the residue with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation

Objective: To synthesize tert-butyl 2-(4-methoxyphenyl)-2,6-diazaspiro[3.4]octane-6-carboxylate.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.2 eq)

  • 1-Bromo-4-methoxybenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene (1.0 eq) and tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparison of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsTypical ConditionsAdvantagesLimitations
Direct Alkylation Alkyl Halides/SulfonatesInorganic Base (K₂CO₃, Cs₂CO₃)50-80 °C, ACN or DMFSimple, readily available reagents, good for primary/benzylic halides.Risk of over-alkylation, potential genotoxicity of reagents[7], less effective for secondary halides.
Reductive Amination Aldehydes & KetonesNaBH(OAc)₃ or NaBH₃CNRT, DCM or MeOHExcellent functional group tolerance, controlled mono-alkylation, wide substrate scope.Requires carbonyl compound, sensitive to pH, borohydride reagents are water-sensitive (STAB).
Buchwald-Hartwig Aryl/Heteroaryl HalidesPd Catalyst, Phosphine Ligand, Strong Base (NaOtBu)80-110 °C, TolueneThe premier method for N-arylation, high yields, broad scope.[18]Air/moisture sensitive, expensive catalysts/ligands, requires inert atmosphere.

References

  • Organic Chemistry Resources. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(3), 515-519. Retrieved from [Link]

  • Caddick, S., Cloke, F. G. N., Fitzmaurice, R. J., Pearson, S. E., & Scott, J. S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Caddick, S., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(18), 3444-3451. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6853. Retrieved from [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1118-1129. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Kinase Inhibitors from Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them a primary focus for therapeutic intervention. Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can improve potency, selectivity, and physicochemical properties compared to traditional flat aromatic systems.[1][2][3] This guide provides a comprehensive overview of the methodologies for designing and synthesizing kinase inhibitors built upon spirocyclic cores. We will delve into the rationale behind experimental choices, provide detailed, actionable protocols, and discuss the critical aspects of characterization and biological evaluation, with a focus on inhibitors of the PI3K/AKT/mTOR pathway.

Introduction: The Rationale for Spirocyclic Kinase Inhibitors

The "Escape from Flatland" concept has gained significant traction in drug discovery, advocating for the use of three-dimensional scaffolds to improve drug-like properties.[1] Spirocycles, which contain two rings connected by a single common atom, are inherently three-dimensional. This structural rigidity and complexity offer several key advantages for kinase inhibitor design:

  • Improved Target Engagement: The defined 3D geometry can lead to more precise and novel interactions with the ATP-binding pocket of kinases, enhancing potency and selectivity.

  • Enhanced Physicochemical Properties: Higher sp3 character often leads to better solubility, reduced metabolic liability, and improved pharmacokinetic profiles.[2]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique areas of chemical space, allowing for the development of inhibitors with novel mechanisms of action or improved resistance profiles.

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime target for drug development.[4][5][6] Inhibitors targeting the key nodes of this pathway—PI3K, AKT, and mTOR—are of significant therapeutic interest.[4][5] Spirocyclic structures have been successfully employed to create potent and selective inhibitors within this pathway.

Strategic Overview of Synthesis and Evaluation

The development of a spirocyclic kinase inhibitor follows a logical progression from conceptual design to biological validation. This workflow ensures that synthetic efforts are guided by a clear rationale and that the resulting compounds are rigorously characterized.

G cluster_0 Design & Synthesis cluster_1 Validation cluster_2 Optimization A Target Selection & Scaffold Hopping B Retrosynthetic Analysis A->B C Spirocycle Core Synthesis B->C D Scaffold Functionalization C->D E Purification & Structural Elucidation D->E F In Vitro Kinase Assay E->F G Cell-Based Assays F->G H Structure-Activity Relationship (SAR) Analysis G->H H->B Iterative Refinement

Caption: High-level workflow for spirocyclic kinase inhibitor development.

Key Synthetic Methodologies for Spirocyclic Cores

The construction of the spirocyclic core is the cornerstone of the synthesis. The choice of reaction is critical and depends on the desired ring systems and stereochemistry. Several powerful reactions have been adapted for this purpose.

  • [3+2] Cycloadditions: 1,3-dipolar cycloaddition reactions are highly efficient for constructing five-membered heterocyclic rings, a common feature in spiro-oxindole inhibitors.[7][8][9] This method often provides excellent control over stereochemistry.

  • Diels-Alder Reactions: This [4+2] cycloaddition is a robust method for forming six-membered rings, enabling access to spirocarbocyclic scaffolds with high stereoselectivity.[10]

  • Intramolecular Alkylation/Acylation: These classic cyclization strategies are frequently used to form the second ring of the spiro-system, often starting from a precursor that already contains a quaternary carbon center.[1]

  • Multi-component Reactions (MCRs): MCRs are highly efficient as they combine three or more starting materials in a single step to build complex molecules, making them ideal for generating libraries of spirocyclic compounds.

The catalytic asymmetric synthesis of these scaffolds is a major area of research, as controlling the stereochemistry of the spirocenter is crucial for biological activity.[7][11][12] Organocatalysis and transition-metal catalysis are the leading strategies for achieving high enantioselectivity.[7][12]

Exemplary Protocol: Synthesis of a Spiro[indoline-3,4'-piperidine] AKT Inhibitor

This section details a representative protocol for the synthesis of a spiro[indoline-3,4'-piperidine]-based kinase inhibitor, a scaffold known to exhibit activity against kinases like c-Met and AKT.[13] The synthesis involves the construction of the spirocyclic core followed by functionalization to install the kinase-binding motifs.

Step 1: Synthesis of the Spiro-oxindole Piperidine Core

The core is constructed via a key Pictet-Spengler-type reaction, which forms the piperidine ring fused at the C3 position of the oxindole.

Materials:

  • Tryptamine derivative (e.g., 5-fluoro-tryptamine)

  • N-Boc-4-piperidone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • To a solution of 5-fluoro-tryptamine (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in DCM (0.1 M), add TFA (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: TFA catalyzes the condensation and subsequent cyclization. The Boc-protecting group on the piperidone nitrogen prevents unwanted side reactions and can be removed later for further functionalization.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc-spiro[indoline-3,4'-piperidine] core.

Step 2: Functionalization of the Spirocyclic Core

The core is then functionalized, for example, by an N-arylation reaction, to introduce groups that will interact with the kinase hinge region.

Materials:

  • N-Boc-spiro[indoline-3,4'-piperidine] core (from Step 1)

  • Aryl halide (e.g., 2-chloro-3-cyanopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

Protocol:

  • In a reaction vial, combine the spiro-core (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

    • Causality: The palladium catalyst and ligand facilitate the Buchwald-Hartwig cross-coupling reaction between the indoline nitrogen and the aryl halide.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the functionalized product.

Step 3: Deprotection and Final Compound Synthesis

The final step is typically the removal of protecting groups to reveal the final inhibitor.

Protocol:

  • Dissolve the Boc-protected compound (from Step 2) in DCM.

  • Add an excess of TFA or 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be purified by reverse-phase HPLC or neutralized and purified by silica gel chromatography to yield the final spirocyclic kinase inhibitor.

Analytical and Quality Control

Rigorous characterization is a self-validating step crucial for confirming the structure and purity of the synthesized inhibitor.[14][15][16]

G cluster_0 Analytical Workflow A Synthesized Compound B LC-MS A->B Confirm Mass C ¹H & ¹³C NMR A->C Confirm Structure E HPLC Purity B->E Assess Purity D HRMS C->D Confirm Elemental Comp. F Final Validated Inhibitor (>95% Purity) D->F E->F

Caption: Workflow for analytical validation of the final compound.

ParameterMethodInformation Obtained
Chemical Structure ¹H NMR, ¹³C NMRConfirms the arrangement of atoms and functional groups.[14][15]
Molecular Weight Mass Spectrometry (MS)Determines the exact molecular weight of the compound.[14][15]
Purity HPLC, LC-MSDetermines the percentage purity of the final compound.[17]
3D Structure Single-Crystal X-rayProvides the precise three-dimensional arrangement of atoms (if suitable crystals are obtained).[14]

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to optimizing a lead compound.[18][19] For spirocyclic kinase inhibitors, SAR exploration typically involves modifying different parts of the molecule to enhance potency and selectivity.

  • Spirocyclic Core: Altering the ring sizes (e.g., spiro[3.4], spiro[4.5]) or introducing heteroatoms can significantly impact how the molecule is presented to the kinase active site.

  • Hinge-Binding Moiety: Modifications to the aromatic system that interacts with the kinase hinge region are critical for potency.

  • Solvent-Exposed Region: Substitutions on the parts of the scaffold pointing towards the solvent front can be used to tune physicochemical properties like solubility and cell permeability without sacrificing potency.

For example, in a series of spiro[indoline-3,4'-piperidine] c-Met inhibitors, it was found that substitution on the indoline nitrogen and the piperidine nitrogen were both critical for achieving high potency.[13] Similarly, SAR studies on spiro-oxindoles have shown that small changes to substituents can dramatically alter inhibitory activity against different kinases.[20][21]

Biological Evaluation: From Enzyme to Cell

Once a compound is synthesized and validated, its biological activity must be assessed.

  • Biochemical Kinase Assay: The first step is to determine the compound's inhibitory activity against the purified target kinase enzyme. This is typically done using fluorescence-based assays or radiometric assays to measure the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kinome Screening: To assess selectivity, potent compounds are often screened against a broad panel of other kinases. A desirable inhibitor will show high potency for the target kinase with minimal activity against off-target kinases.[22]

  • Cell-Based Assays: The compound is then tested in cancer cell lines known to be dependent on the target kinase pathway.

    • Anti-proliferative Assays (e.g., MTT, CellTiter-Glo): These assays measure the compound's ability to inhibit cancer cell growth (GI₅₀).

    • Target Engagement Assays (e.g., Western Blot): These experiments confirm that the inhibitor is engaging its target in the cell. For an AKT inhibitor, one would look for a decrease in the phosphorylation of downstream substrates like PRAS40 or S6 ribosomal protein.

Conclusion and Future Perspectives

The synthesis of kinase inhibitors from spirocyclic compounds represents a powerful strategy in modern drug discovery.[2][23] The inherent three-dimensionality of these scaffolds provides a distinct advantage for achieving high potency and selectivity.[1] Future advancements in this field will likely focus on the development of novel asymmetric catalytic methods to access increasingly complex spirocyclic systems and the use of computational chemistry to better predict the interactions of these 3D structures with their kinase targets.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Publications.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH.
  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed.
  • Catalytic asymmetric synthesis of spirooxindoles: recent developments - RSC Publishing. Royal Society of Chemistry.
  • Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties | Organic Letters - ACS Publications.
  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers Media S.A..
  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC - NIH.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega.
  • Design and Synthesis of New bis-oxindole and Spiro(triazole-oxindole) as CDK4 Inhibitors with Potent Anti-breast Cancer Activity - PubMed.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking - Pharmacia. Pensoft Publishers.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed.
  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking - Pharmacia. Pensoft Publishers.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi.
  • Design, synthesis, and anticancer evaluation of spirooxindole–1,2,3-triazole hybrids as potent VEGFR-2 inhibitors. Taylor & Francis Online.
  • [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle | Semantic Scholar. Semantic Scholar.
  • (PDF) Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking - ResearchGate.
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide - Benchchem. BenchChem.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. - ResearchGate.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - NIH.
  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed.
  • Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH.
  • Synthesis of spiro[indoline-3,5′-pyrano[2,3-d]-[1′3′]dioxine] derivatives 157.
  • Analytical Method Development | SpiroChem. SpiroChem.
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Characterization techniques for synthesized spirooxindole scaffold - OUCI. Elsevier.
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Synthesis of spiro[indoline-3,4′-pyrrolo(1,2-a)quinoxalin. - ResearchGate.
  • Structure Activity Relationships - Drug Design Org. Drug Design.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - NIH.
  • Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed.
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors - MDPI. MDPI. nh6UYHcVXUSgayR2mU=)

Sources

The Emergence of Diazaspiro[3.4]octane Scaffolds in Antibacterial Research: Synthesis, Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A New Dimension in Scaffold-Based Drug Discovery

The relentless rise of antimicrobial resistance necessitates a departure from traditional, two-dimensional chemical scaffolds and an exploration of more complex, three-dimensional structures. The 2,6-diazaspiro[3.4]octane core, a fully saturated, sp³-rich motif, has recently emerged as a privileged structure in medicinal chemistry.[1] Its inherent rigidity, combined with the precise spatial projection of substituents from its azetidine and pyrrolidine rings, offers a unique platform for designing novel therapeutic agents. While this scaffold has been successfully employed in developing inhibitors for targets ranging from hepatitis B capsid protein to cancer modulators, its application in antibacterial research is a promising and rapidly developing field.[1] This guide provides an in-depth look at the synthesis of diazaspiro[3.4]octane building blocks, protocols for evaluating their antibacterial efficacy, and insights into their structure-activity relationships (SAR).

Part 1: Synthesis of a Versatile 2,6-Diazaspiro[3.4]octane Building Block

The successful application of the diazaspiro[3.4]octane scaffold hinges on robust synthetic routes that allow for orthogonal functionalization of the two nitrogen atoms. This enables the systematic exploration of chemical space, a cornerstone of modern drug discovery. Below is a representative protocol for synthesizing a differentially protected 2,6-diazaspiro[3.4]octane, which can serve as a versatile starting material for library development.

Experimental Protocol: Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic Acid

This protocol outlines the creation of a key intermediate where one nitrogen is protected with a Boc group (removable under acidic conditions) and the other with a benzyl group (removable by hydrogenolysis). This differential protection is crucial for subsequent selective modifications.

Causality Behind Experimental Choices:

  • 1,3-Dipolar Cycloaddition: This is a powerful and efficient method for constructing the initial pyrrolidine ring system, forming the core of the scaffold with high stereocontrol.

  • Orthogonal Protecting Groups (Boc and Bn): The choice of tert-butoxycarbonyl (Boc) and benzyl (Bn) groups is deliberate. Their distinct chemical stabilities allow for the selective deprotection and subsequent functionalization of one nitrogen atom without affecting the other, which is fundamental for building a diverse chemical library.

  • Saponification: The final hydrolysis of the methyl ester to a carboxylic acid provides a crucial handle for amide coupling reactions, allowing for the attachment of various peripheral chemical moieties to explore structure-activity relationships.

Step-by-Step Methodology:

  • Step 1: Synthesis of Methyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add trifluoroacetic acid (TFA) (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the product.

  • Step 2: Formation of the Azetidine Ring

    • To a solution of the product from Step 1 (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for 12 hours.

    • Concentrate the reaction mixture and subject the crude material to mesylation followed by intramolecular cyclization with a suitable base (e.g., sodium hydride) to form the protected 2,6-diazaspiro[3.4]octane core.

  • Step 3: Saponification to the Carboxylic Acid

    • Dissolve the resulting ester from Step 2 (1.0 eq) in a mixture of methanol and water.

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir the mixture at room temperature for 12 hours.[1]

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid intermediate, ready for further derivatization.

Visualization of Synthetic Workflow

G cluster_0 Synthesis of a Key Diazaspiro[3.4]octane Intermediate A 1. Pyrrolidine Formation (1,3-Dipolar Cycloaddition) B 2. Azetidine Ring Formation (Intramolecular Cyclization) A->B  Core Construction C 3. Saponification (Ester Hydrolysis) B->C  Install Handle D Versatile Building Block (Orthogonally Protected Acid) C->D  Ready for Derivatization

Caption: Synthetic workflow for a versatile diazaspiro[3.4]octane building block.

Part 2: A Case Study in Antitubercular Research

The true potential of the diazaspiro[3.4]octane scaffold is demonstrated in its application against high-priority pathogens. A recent study detailed the synthesis of a library of nitrofuran carboxamides built upon the 2,6-diazaspiro[3.4]octane core, which were evaluated against Mycobacterium tuberculosis H37Rv.[1][2][3]

Data Presentation: Structure-Activity Relationship (SAR)

The study revealed that modifications to the periphery of the scaffold dramatically impacted antitubercular activity. This highlights the scaffold's role in orienting pharmacophoric elements for optimal target engagement.[2]

Compound IDR Group (Peripheral Moiety)MIC (µg/mL) against M. tuberculosis H37Rv
17 4-methyl-4H-1,2,4-triazole0.016
24 3-phenyl-1,2,4-oxadiazole1.0
4a Methylcarbamoyl>100
15 4-methyl-4H-1,2,4-triazole12.5
26 3-cyclopropyl-1,2,4-oxadiazole>100
(Data synthesized from Latypova et al., 2023)[1][2]

Key Insight: The data clearly shows that the introduction of specific azole substituents, particularly the 1,2,4-triazole in compound 17 , leads to a remarkable increase in potency, with an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL.[2] This underscores the importance of exploring the molecular periphery around the diazaspiro[3.4]octane core.

Hypothesized Mechanism of Action: Bioactivation

5-Nitrofuryl-containing compounds are known prodrugs. Their mode of action relies on the reduction of the nitrofuran moiety by bacterial nitroreductases to generate reactive nitrogen species.[1] These radical intermediates are highly toxic to the bacterium, causing widespread damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death. The diazaspiro[3.4]octane scaffold serves as the delivery vehicle, positioning the nitrofuran warhead for efficient bioactivation within the mycobacterial cell.

G A Diazaspiro-Nitrofuran Prodrug (Inactive) B Bacterial Nitroreductase (e.g., Ddn) A->B Enters Bacterium C Reactive Nitrogen Species (Radicals) B->C Bioactivation D Macromolecule Damage (DNA, Proteins) C->D Induces Stress E Bacterial Cell Death D->E G cluster_0 Antibacterial Evaluation Workflow A Novel Diazaspiro[3.4]octane Compound B Prepare Serial Dilutions (96-Well Plate) A->B D Inoculate Plate & Incubate 16-20h B->D C Prepare Standardized Bacterial Inoculum C->D E Read MIC (Lowest concentration with no growth) D->E F Subculture from clear wells onto fresh agar plates E->F G Incubate 18-24h F->G H Read MBC (Lowest concentration with no growth) G->H I Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) H->I

Caption: Standard workflow for determining MIC and MBC of novel compounds.

Conclusion and Future Outlook

The diazaspiro[3.4]octane scaffold represents a highly promising framework for the development of next-generation antibacterial agents. Its unique three-dimensional structure provides a rigid core for the precise positioning of pharmacophores, leading to potent activity, as evidenced by the success of nitrofuran derivatives against M. tuberculosis. The synthetic and evaluative protocols outlined in this guide provide a clear roadmap for researchers aiming to explore this chemical space. Future efforts should focus on expanding the diversity of substituents around the core, investigating their activity against a broader panel of multidrug-resistant pathogens (e.g., ESKAPE pathogens), and elucidating their precise molecular targets and mechanisms of action. By leveraging this versatile scaffold, the scientific community can continue to build a robust pipeline of novel candidates in the critical fight against antimicrobial resistance.

References

  • BenchChem. (n.d.). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Jovanovic, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology.
  • Latypova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules.
  • Li, J., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology.
  • Singh, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • Latypova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health.
  • BenchChem. (n.d.). Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers.
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Latypova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • BenchChem. (n.d.). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
  • Singh, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed.
  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Rafferty, J. B., & Rice, D. W. (1998). Mechanism of action of diazaborines. Biochemical Pharmacology.
  • Boualleg, C., et al. (2022). Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. International Journal of Molecular Sciences.
  • Ali, A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules.

Sources

"Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate for developing KHK inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate for the Development of Potent Ketohexokinase (KHK) Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, metabolic diseases, and oncology.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing This compound , a versatile and structurally unique building block, in the design and synthesis of novel Ketohexokinase (KHK) inhibitors. We will explore the scientific rationale for targeting KHK in metabolic diseases, the strategic advantages of the diazaspiro[3.4]octane scaffold, and provide step-by-step protocols for inhibitor synthesis and subsequent biological evaluation.

Introduction: Targeting Fructose Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the initial step in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P).[1][2] While fructose is a natural sugar, modern diets rich in high-fructose corn syrup and sucrose have led to excessive consumption, overwhelming the liver's metabolic capacity.[1] This overload is strongly linked to the rising incidence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[3][4]

By selectively blocking the KHK enzyme, the conversion of fructose to F1P is prevented, mitigating the downstream cascade of harmful metabolic effects.[1][5] This makes KHK a highly attractive and validated therapeutic target.[5] The design of potent and selective KHK inhibitors is a key focus of modern drug discovery. Success in this area hinges on the use of sophisticated chemical scaffolds that can effectively probe the enzyme's active site.

Spirocyclic structures, characterized by two rings sharing a single carbon atom, are considered "privileged scaffolds" in medicinal chemistry.[6] Their inherent three-dimensional architecture and conformational rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to their flat, aromatic counterparts.[7] The 2,6-diazaspiro[3.4]octane core is a particularly valuable motif, and this guide details the strategic application of its protected derivative, this compound, for creating next-generation KHK inhibitors.[8]

Part 1: The Scientific Rationale

The Target: Ketohexokinase (KHK) and Metabolic Dysregulation

KHK-mediated phosphorylation of fructose is the committed step of its metabolism. Unlike glucose metabolism, which is tightly regulated at multiple enzymatic checkpoints, fructose metabolism through KHK is largely unregulated.[5] A high influx of dietary fructose leads to rapid F1P production, which can cause:

  • ATP Depletion: The rapid phosphorylation of fructose consumes hepatic ATP, leading to cellular stress.

  • Increased De Novo Lipogenesis (DNL): The byproducts of fructose breakdown provide abundant substrate for the synthesis of new fatty acids, contributing directly to liver fat accumulation (steatosis).[9]

  • Uric Acid Production: The breakdown of AMP (a consequence of ATP depletion) increases the production of uric acid, a factor associated with metabolic syndrome.[3]

  • Oxidative Stress: Fructose metabolism can induce oxidative stress, further contributing to liver inflammation and damage.[3]

Inhibition of KHK, particularly the high-activity KHK-C isoform found in the liver, directly addresses the root cause of this metabolic cascade.[3]

KHK_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP Metabolites Glycolytic Intermediates (DHAP, Glyceraldehyde) F1P->Metabolites DNL De Novo Lipogenesis (Fatty Acid Synthesis) Metabolites->DNL Triglycerides Triglycerides (VLDL) DNL->Triglycerides Steatosis Hepatic Steatosis (Fatty Liver) Triglycerides->Steatosis ATP_ADP ATP -> ADP Inhibitor KHK Inhibitor Inhibitor->KHK Blocks Activity

Caption: KHK's role in fructose-induced lipogenesis.
The Building Block: A Scaffold for Success

This compound is an ideal starting point for building a library of KHK inhibitors. Its value lies in its unique combination of a rigid core and orthogonally protected functional groups.

  • Structural Rigidity: The spirocyclic core locks the molecule into a defined three-dimensional shape, reducing the entropic penalty upon binding to the KHK active site and potentially increasing potency.[7]

  • Orthogonal Protection: The molecule features two distinct amine protecting groups:

    • Boc (tert-butyloxycarbonyl) group: This group is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid).

    • Bn (benzyl) group: This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.

This dual-protection strategy allows for precise, stepwise chemical modifications at each nitrogen atom, enabling the systematic exploration of structure-activity relationships (SAR).

Scaffold_Structure cluster_0 This compound cluster_1 Key Functional Handles for Derivatization structure Boc Boc-Protected Amine (N6) - Acid-labile - Derivatize first Core Rigid Spirocyclic Core - Controls 3D vectorality Boc->Core Bn Benzyl-Protected Amine (N2) - Removed by hydrogenolysis - Derivatize second Bn->Core

Caption: Key features of the spirocyclic building block.

Part 2: Synthetic Protocol - From Building Block to Inhibitor

This section outlines a representative synthetic workflow to generate a library of KHK inhibitors from the parent scaffold. The strategy involves sequential deprotection and functionalization.

General Synthetic Scheme

The core principle is to first modify the more labile Boc-protected position, followed by deprotection and modification of the benzyl-protected position. This allows for the introduction of two distinct diversity elements (R¹ and R²).

Synthetic_Workflow Start Starting Scaffold (Boc/Bn Protected) Step1 Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate1 Monoprotected Intermediate (Free N6 Amine) Step1->Intermediate1 Step2 Step 2: N6 Functionalization (Amide Coupling, R¹-COOH) Intermediate1->Step2 Intermediate2 R¹-Functionalized Scaffold (Bn Protected) Step2->Intermediate2 Step3 Step 3: Benzyl Deprotection (e.g., H₂, Pd/C) Intermediate2->Step3 Intermediate3 Monoprotected Intermediate (Free N2 Amine) Step3->Intermediate3 Step4 Step 4: N2 Functionalization (Reductive Amination, R²-CHO) Intermediate3->Step4 Final Final KHK Inhibitor (R¹ and R² Installed) Step4->Final

Caption: Sequential functionalization workflow.
Detailed Experimental Protocol: Amide Coupling at N6

This protocol details the crucial step of introducing the first diversity element (R¹) onto the spirocyclic core after Boc deprotection.

Objective: To couple a carboxylic acid (R¹-COOH) to the secondary amine at position N6 of the deprotected scaffold.

Materials:

  • N-benzyl-2,6-diazaspiro[3.4]octane (deprotected intermediate)

  • Carboxylic acid of interest (R¹-COOH, 1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-benzyl-2,6-diazaspiro[3.4]octane (1.0 equiv) and the carboxylic acid (R¹-COOH, 1.1 equiv) in anhydrous DMF.

    • Causality: DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) followed by the portion-wise addition of HATU (1.2 equiv).

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain an optimal pH for the reaction. Cooling to 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The aqueous washes are critical for removing residual DMF, unreacted starting materials, and the coupling byproducts. NaHCO₃ neutralizes any remaining acidic components.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide product.

Characterization Data (Hypothetical Product)

For a synthesized inhibitor, comprehensive characterization is essential to confirm its identity and purity.

Analysis Expected Result
LC-MS Purity >95%, mass corresponding to [M+H]⁺
¹H NMR Peaks consistent with protons on the spirocycle and the newly added R¹/R² groups.
¹³C NMR Carbons corresponding to the scaffold and R¹/R² groups.
HRMS High-resolution mass confirming the elemental composition.

Part 3: Biological Evaluation Protocols

After successful synthesis and characterization, the novel compounds must be evaluated for their ability to inhibit KHK and exert a biological effect.

Protocol: In Vitro KHK Enzyme Inhibition Assay

Principle: This assay quantifies the enzymatic activity of KHK by measuring the amount of ADP produced during the phosphorylation of fructose. A luminescence-based detection system, such as the Transcreener® ADP² Assay, is highly suitable for this purpose in a high-throughput format.[10][11]

Materials:

  • Recombinant human KHK enzyme

  • ATP solution (e.g., 100 µM)

  • Fructose solution (e.g., 5 mM)

  • Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • Test compounds serially diluted in DMSO

  • ADP detection reagent kit (e.g., Transcreener® ADP² FP)

  • 384-well assay plates (low-volume, white)

Protocol:

  • Compound Plating: Dispense 100 nL of serially diluted test compounds into the wells of a 384-well plate. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of KHK enzyme solution (prepared in assay buffer) to the compound and negative control wells. Add 5 µL of assay buffer to the positive control wells.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP and fructose (prepared in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30 °C. The reaction should be in the linear range, typically aiming for <20% ATP consumption in the negative control wells.

  • Detection: Stop the reaction by adding 10 µL of the ADP detection reagent mix.

  • Final Incubation & Readout: Incubate for 60 minutes at room temperature to allow the detection signal to stabilize. Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization).

  • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol Framework: In Vivo Efficacy Study

Objective: To assess the ability of a lead KHK inhibitor to reverse the metabolic abnormalities induced by a high-fructose diet in a rodent model.[12]

Study Design:

  • Model: Male C57BL/6J mice.

  • Diet: A high-fructose diet (e.g., 60% fructose) is administered for 8-12 weeks to induce a metabolic syndrome phenotype. A control group is maintained on a standard chow diet.

  • Treatment Groups:

    • Chow + Vehicle

    • High-Fructose Diet (HFD) + Vehicle

    • HFD + Test Compound (e.g., 10 mg/kg, oral gavage, daily)

    • HFD + Positive Control (known KHK inhibitor)

  • Duration: Treatment for 4 weeks.

Key Endpoints and Measurements:

Parameter Methodology Rationale
Body Weight & Composition Weekly measurement; EchoMRI at end of studyTo assess effects on obesity and fat/lean mass.[12]
Glucose Tolerance Intraperitoneal Glucose Tolerance Test (IPGTT)To measure insulin sensitivity and glucose disposal.
Plasma Triglycerides & Uric Acid Blood sample analysis (enzymatic assays)Key markers of fructose-induced metabolic dysregulation.[9]
Liver Steatosis Liver weight; Histology (H&E, Oil Red O staining)To quantify hepatic fat accumulation.[9]
Hepatic KHK Target Engagement Luminescence-based activity assay on liver homogenatesTo confirm the inhibitor is reaching and acting on its target in the liver.[11]

Conclusion

This compound represents a high-value, strategically designed scaffold for the development of novel KHK inhibitors. Its conformational rigidity and orthogonally protected nitrogens provide a robust platform for generating diverse chemical libraries with desirable drug-like properties. The protocols outlined in this guide offer a clear path from chemical synthesis to in vitro and in vivo biological validation. By leveraging this advanced building block, researchers can accelerate the discovery of potent and selective KHK inhibitors with the potential to become transformative therapies for a range of metabolic diseases.

References

  • Patsnap Synapse. (2024). What are KHK inhibitors and how do they work? Patsnap. [Link]

  • Srivastava, A., et al. (2024). Pharmacotherapeutic Role of Ketohexokinase in Metabolic Disorders and PCOS: A Systematic Review. ResearchGate. [Link]

  • UCLA Technology Development Group. (2021). KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome. UCLA TDG. [Link]

  • Nagano, K., et al. (2013). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Medicinal Chemistry Letters. [Link]

  • Nagano, K., et al. (2013). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Publications. [Link]

  • Gjorgjieva, M., et al. (2024). Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. JCI Insight. [Link]

  • Tiwari, S., et al. (2024). Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders. Frontiers in Pharmacology. [Link]

  • Lanaspa, M. A., et al. (2021). Pharmacologic inhibition of Ketohexokinase prevents fructose-induced metabolic dysfunction. Molecular Metabolism. [Link]

  • Gjorgjieva, M., et al. (2024). Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. National Institutes of Health. [Link]

  • BellBrook Labs. Ketohexokinase Assay | A Validated KHK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. [Link]

  • Kliuchka, K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Kaczor, A. A., & Poso, A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • Chekarev, G., et al. (2016). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate. As a key intermediate in medicinal chemistry and drug discovery, particularly as a versatile PROTAC linker, successful and reproducible synthesis of this spirocyclic diamine is critical.[1] This guide, structured in a question-and-answer format, is designed by our senior application scientists to help you troubleshoot common experimental challenges and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. A general synthetic workflow is presented below for context.

General Synthetic Workflow

The synthesis is typically approached as a two-step process starting from the commercially available Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. This involves the benzylation of the free secondary amine.

Synthetic_Workflow A Tert-butyl 2,6-diazaspiro [3.4]octane-6-carboxylate B N-Benzylation (Reductive Amination or Alkylation) A->B Benzaldehyde, NaBH(OAc)₃ or Benzyl Bromide, Base C Tert-butyl 2-benzyl-2,6-diazaspiro [3.4]octane-6-carboxylate B->C D Purification (Column Chromatography) C->D E Final Product D->E

Caption: General workflow for synthesizing the target compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can arise from several factors, ranging from incomplete reactions to competing side reactions. A systematic approach is best for diagnosis.[2]

Initial Diagnosis: First, analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) if available. This will help you identify the nature of the problem.

Low_Yield_Troubleshooting start Low Yield Observed tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc decision What is the major species present? tlc->decision sm Unreacted Starting Material decision->sm Starting Material side_products Multiple Side Products decision->side_products Side Products product_ok Mainly Product, Low Isolated Yield decision->product_ok Product sol_sm Action: Incomplete Reaction - Increase reaction time - Increase temperature moderately - Check reagent quality/equivalents sm->sol_sm sol_side Action: Competing Reactions - Lower reaction temperature - Control rate of addition - Re-evaluate choice of base/reducing agent side_products->sol_side sol_iso Action: Poor Isolation - Optimize purification protocol - Check work-up procedure for product loss product_ok->sol_iso

Caption: Decision tree for troubleshooting low reaction yields.

Specific Scenarios & Solutions:

  • If using Reductive Amination (Benzaldehyde + Reducing Agent):

    • Cause: Inefficient imine formation or reduction. The formation of the imine intermediate is a critical equilibrium step.[3][4]

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) because it is milder and selectively reduces the iminium ion in the presence of the aldehyde, minimizing the side reaction of reducing benzaldehyde to benzyl alcohol.[4]

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Using a drying agent like magnesium sulfate or molecular sieves can be beneficial. The reaction is typically run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • If using Direct Alkylation (Benzyl Bromide + Base):

    • Cause: The formation of a quaternary ammonium salt (over-alkylation) or insufficient reactivity.

    • Solution:

      • Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of benzyl bromide.

      • Slow Addition: Add the benzyl bromide dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side products.

      • Base Selection: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) is recommended to prevent the base from competing with the amine as a nucleophile.

Q2: I am observing a significant amount of a di-benzylated side product. How can I prevent this?

A2: This is a common issue when working with diamines. The desired product is a secondary amine, which can be further benzylated to a tertiary amine.

  • Underlying Cause: The product amine is often as nucleophilic, or even more so, than the starting amine, leading to a second alkylation event.

  • Mitigation Strategies:

    • Control Stoichiometry: This is the most critical factor. Use benzyl bromide as the limiting reagent or in very slight excess (no more than 1.1 equivalents).

    • Lower Temperature: Running the reaction at 0 °C or even lower temperatures can slow down the rate of the second benzylation relative to the first.

    • Slow Reagent Addition: Adding the benzyl bromide slowly via a syringe pump over several hours allows it to react with the more abundant starting material, minimizing its exposure to the newly formed product.

Q3: My purification by silica gel chromatography is difficult, with the product streaking or not eluting properly.

A3: Amines are notorious for poor behavior on silica gel chromatography due to their basicity. The slightly acidic nature of standard silica gel can lead to strong adsorption, resulting in broad, tailing peaks.

  • Solution 1: Basic Modifier in Eluent:

    • Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is used. This neutralizes the acidic sites on the silica, dramatically improving peak shape.

  • Solution 2: Use Deactivated Silica:

    • You can use commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your solvent and then removing the solvent under reduced pressure.

  • Solution 3: Alternative Stationary Phases:

    • If problems persist, consider using a different stationary phase, such as alumina (basic or neutral), which is often more suitable for basic compounds.

Parameter Standard Silica Gel Modified/Alternative Phase Rationale
Mobile Phase Hexanes/Ethyl AcetateHexanes/Ethyl Acetate + 0.5% Et₃NNeutralizes acidic silica surface
Stationary Phase Silica Gel (Slightly Acidic)Neutral AluminaProvides a non-acidic surface for separation
Expected Outcome Peak Tailing, Poor SeparationSharp Peaks, Improved ResolutionMinimizes analyte-stationary phase ionic interactions

Table 1: Comparison of Purification Strategies for Basic Amines.

Frequently Asked Questions (FAQs)

Q4: What is the function of the Tert-butoxycarbonyl (Boc) group in this molecule?

A4: The Boc group is one of the most common nitrogen protecting groups in organic synthesis. Its primary functions are:

  • Selectivity: It "blocks" one of the two nitrogen atoms on the diazaspiro[3.4]octane core, allowing for selective chemical modification (in this case, benzylation) of the other nitrogen. Without it, you would likely get a complex mixture of mono- and di-benzylated products at both nitrogen positions.[5][6]

  • Modulation of Properties: It decreases the nucleophilicity and basicity of the nitrogen it is attached to.

  • Facile Removal: The Boc group is stable under many reaction conditions (e.g., basic, hydrogenolysis) but can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), which is often a required step later in a synthetic sequence.

Q5: What is the mechanism of Boc protection of an amine?

A5: The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the Boc-protected amine, carbon dioxide, and tert-butanol.[7]

Caption: Simplified mechanism for amine Boc protection.

Q6: Are there any specific safety precautions for this synthesis?

A6: Standard laboratory safety protocols should always be followed. Specific points for this synthesis include:

  • Benzyl Bromide: It is a lachrymator and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Borohydride reagents react with water to release hydrogen gas, which is flammable. Quench reactions carefully and avoid contact with acidic solutions until the reagent is fully consumed.

  • Solvents: Dichloromethane and other chlorinated solvents are hazardous. Minimize exposure and handle them in a fume hood.

Q7: How can I confirm the identity and purity of my final product?

A7: A combination of analytical techniques is essential for full characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all expected protons and their connectivity. Key signals to look for are the aromatic protons of the benzyl group, the singlet for the benzylic CH₂ group, the singlet for the tert-butyl group, and the complex aliphatic signals for the spirocyclic core.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This confirms the presence of all unique carbon atoms in the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for confirming the molecular weight of the product and assessing its purity. A purity of >95% is often desired.[8]

  • HRMS (High-Resolution Mass Spectrometry): This provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate.
  • Supporting Inform
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • BenchChem. Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society.
  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (2024). PubMed.
  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amin
  • Reductive Amin
  • Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Pittelkow, M. (2007).
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • MedChemExpress. tert-Butyl 6-benzyl-2,6-diazaspiro[3.
  • MedChemExpress. tert-Butyl 6-benzyl-2,6-diazaspiro[3.
  • Master Organic Chemistry. (2017).

Sources

Technical Support Center: Optimizing Reaction Conditions for Diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro[3.4]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthetic routes and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Problem 1: Low to No Product Yield

Question: I am attempting a multi-step synthesis of a protected 1,6-diazaspiro[3.4]octane derivative, but I am observing very low yields, and in some cases, the reaction doesn't seem to proceed at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the synthesis of diazaspiro[3.4]octanes can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Moisture and Air Sensitivity: Many reagents used in these syntheses, particularly organometallics and strong bases, are sensitive to air and moisture. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents.

    • Reagent Purity: Impurities in starting materials can poison catalysts or lead to unwanted side reactions. Verify the purity of your starting materials by NMR or other appropriate analytical techniques.

    • Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of side products. Double-check all calculations and measurements.

  • Suboptimal Reaction Conditions:

    • Temperature: The formation of the strained azetidine ring and the subsequent cyclization to form the pyrrolidine ring are often sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions like decomposition or polymerization may occur. It is advisable to perform a temperature screen to find the optimal range for your specific substrate.

    • Solvent: The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction rate. For cyclization steps, polar aprotic solvents like DMF or acetonitrile are often used. A solvent screen can help identify the most suitable medium for your reaction.[1]

    • Base: The choice and strength of the base are critical, especially in cyclization steps. A base that is too weak may not facilitate the desired deprotonation, while a base that is too strong could lead to side reactions. Common bases include potassium carbonate and triethylamine. It may be necessary to screen different bases to find the optimal one for your system.

  • Reaction Stalling:

    • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities or by changes in the oxidation state of the metal. Ensure your reagents and solvents are free of potential catalyst poisons. In some cases, adding a fresh portion of the catalyst may restart a stalled reaction.

    • Formation of Unreactive Intermediates: An intermediate may be formed that is not readily converted to the desired product under the current reaction conditions. Analyzing the reaction mixture by LC-MS can help identify such intermediates and inform adjustments to the reaction conditions (e.g., temperature, addition of an additive).

Experimental Protocol: A General Approach for N-Protected 1,6-Diazaspiro[3.4]octane Synthesis

This protocol outlines a general strategy for constructing the 1,6-diazaspiro[3.4]octane core, which often involves the formation of a protected azetidine ring followed by the construction of the pyrrolidine ring.

StepReactionStarting MaterialProductReagents and ConditionsTypical Yield (%)
11,3-Dipolar CycloadditionN-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylatecat. TFA, CH₂Cl₂, 0 °C to r.t.90
2CarboxylationMethyl 1-benzylpyrrolidine-3-carboxylateMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylateLDA, ClCOOMe, THF, -78 °C to 0 °C84
3ReductionMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate(1-Benzylpyrrolidin-3-yl)methanolLiAlH₄, THF, 0 °C to reflux91
4Tosylation(1-Benzylpyrrolidin-3-yl)methanol(1-Benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonateTsCl, Et₃N, DMAP, CH₂Cl₂, r.t.54
5Nosyl Protection and Cyclization(1-Benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate6-Benzyl-2-nosyl-2,6-diazaspiro[3.4]octane2-nitrobenzenesulfonamide, K₂CO₃, DMF, 100 °C95
6Boc Protection (following Nosyl deprotection)6-Benzyl-2,6-diazaspiro[3.4]octanetert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylatePhSH, Cs₂CO₃, MeCN, r.t.; then Boc₂O, Et₃N, CH₂Cl₂, r.t.60 (over two steps)

This data is based on analogous synthetic transformations and should be used as a general guide. Yields can vary depending on the specific substrate and reaction scale.[2]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired diazaspiro[3.4]octane, but I'm also getting a significant amount of side products that are difficult to separate. What are the common side reactions, and how can I minimize them?

Answer:

The formation of side products is a common challenge in spirocycle synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation or Acylation:

    • Cause: When functionalizing the secondary amines of the diazaspiro[3.4]octane core, it's possible for both nitrogen atoms to react if the stoichiometry of the electrophile is not carefully controlled.

    • Solution: Use a mono-protected diazaspiro[3.4]octane derivative (e.g., with a Boc group) to ensure that only one nitrogen is available for reaction.[3]

  • Ring-Opening of the Azetidine Ring:

    • Cause: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, leading to ring-opening. This is particularly prevalent under harsh acidic conditions or in the presence of certain nucleophiles. The reaction often proceeds through an azetidinium ion intermediate.[3][4][5]

    • Solution:

      • Milder Conditions: Use the mildest possible conditions for reactions and deprotections. For Boc deprotection, carefully control the temperature, often starting at 0°C.

      • Choice of Nucleophile: Be mindful of the nucleophiles used in subsequent steps. Highly reactive nucleophiles may favor ring-opening.

      • Protecting Group Strategy: The choice of protecting group on the azetidine nitrogen can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring.

  • Formation of Diastereomers:

    • Cause: If there are stereocenters in the starting materials or created during the reaction, a mixture of diastereomers can be formed.

    • Solution:

      • Chiral Starting Materials: Use enantiomerically pure starting materials.

      • Asymmetric Catalysis: Employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

      • Purification: Diastereomers can often be separated by column chromatography, though this can be challenging. Methodical optimization of the mobile phase is crucial.

Troubleshooting Workflow for Side Product Formation

G start Significant Side Product Formation Observed check_reaction Analyze reaction mixture by LC-MS and NMR start->check_reaction identify_side_product Identify structure of major side product(s) check_reaction->identify_side_product over_alkylation Over-alkylation/acylation detected? identify_side_product->over_alkylation ring_opening Ring-opened product detected? identify_side_product->ring_opening diastereomers Diastereomers detected? identify_side_product->diastereomers over_alkylation->ring_opening No use_protecting_group Use mono-protected starting material over_alkylation->use_protecting_group Yes ring_opening->diastereomers No milder_conditions Employ milder reaction/deprotection conditions ring_opening->milder_conditions Yes chiral_synthesis Utilize chiral starting materials or asymmetric catalysis diastereomers->chiral_synthesis Yes optimize_purification Optimize chromatographic separation diastereomers->optimize_purification No end Improved Purity use_protecting_group->end milder_conditions->end chiral_synthesis->end optimize_purification->end

Caption: A decision-making workflow for troubleshooting side product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the synthesis of diazaspiro[3.4]octanes?

The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for one of the nitrogen atoms in the diazaspiro[3.4]octane core.[3] This allows for the selective functionalization of the other nitrogen. The Boc group is generally stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]

Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)TFA, HClStable to catalytic hydrogenation and mild base. Labile to strong acid.[6][7]
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
BenzylBnBenzyl bromide, benzyl chlorideCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Cleaved by hydrogenolysis.[6]

Q2: How can I effectively purify my diazaspiro[3.4]octane product?

Purification is a critical step to obtain a high-purity product. The most common methods are:

  • Column Chromatography: Silica gel column chromatography is frequently used. The choice of eluent is crucial for good separation. A common solvent system is a mixture of a polar solvent like methanol or ethyl acetate in a less polar solvent like dichloromethane or hexanes. A gradient elution is often necessary to separate the product from closely related impurities.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification. This can sometimes be challenging for spirocyclic compounds, but screening different solvent systems may yield suitable crystals.

  • Extraction: Liquid-liquid extraction is often used during the work-up to remove inorganic salts and other water-soluble impurities.

Q3: What are the key safety precautions I should take when synthesizing diazaspiro[3.4]octanes?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards to be aware of in diazaspiro[3.4]octane synthesis include:

  • Flammable Solvents: Many of the solvents used (e.g., THF, diethyl ether) are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: Strong acids (e.g., TFA, HCl) and bases are often used and are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10]

  • Reactive Intermediates: Some synthetic routes may involve reactive or unstable intermediates. It is important to understand the potential hazards of your specific reaction and to have a quench plan in place in case of an emergency.

  • Toxicity: The toxicological properties of many diazaspiro[3.4]octane derivatives and their intermediates may not be fully characterized. Handle all compounds with care and avoid inhalation, ingestion, and skin contact.[8]

Q4: My Boc deprotection is giving me multiple products. What's going wrong?

The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[11] This electrophile can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms.

Troubleshooting Boc Deprotection:

  • Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane, anisole, or thioanisole.

  • Lower the Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions.

  • Alternative Deprotection Methods: If acidic conditions are problematic, consider alternative deprotection methods, although these are less common for Boc groups.

Mechanism of Boc Deprotection and Side Reaction

G cluster_0 Desired Deprotection Pathway cluster_1 Undesired Side Reaction Boc_Amine Boc-Protected Amine Protonation Protonation by Acid (e.g., TFA) Boc_Amine->Protonation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid tBu_cation tert-Butyl Cation Protonation->tBu_cation Elimination Free_Amine Free Amine + CO2 Carbamic_Acid->Free_Amine tBu_cation_side tert-Butyl Cation Nucleophilic_Site Nucleophilic Site on Molecule (e.g., indole) Alkylation Alkylation by tert-Butyl Cation Nucleophilic_Site->Alkylation Side_Product Alkylated Side Product Alkylation->Side_Product tBu_cation_side->Alkylation

Sources

Technical Support Center: Purification of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. As a key building block in medicinal chemistry, particularly for the synthesis of PROTACs and other complex molecules, achieving high purity of this spirocyclic diamine is critical for the success of subsequent synthetic steps.[1]

This guide is structured to address common challenges encountered during the purification of this compound, providing both theoretical understanding and practical, field-proven solutions.

Understanding the Molecule and Potential Impurities

This compound is a bifunctional molecule featuring a rigid spirocyclic core with two nitrogen atoms at positions 2 and 6. One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the other is substituted with a benzyl (Bn) group. The synthesis of this compound typically involves the benzylation of a mono-Boc protected 2,6-diazaspiro[3.4]octane precursor.

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The most common impurities encountered during the purification of this compound include:

  • Unreacted Starting Materials: Residual mono-Boc-2,6-diazaspiro[3.4]octane and the benzylating agent (e.g., benzyl bromide).

  • Over-benzylated Byproduct: The formation of 2,6-dibenzyl-2,6-diazaspiro[3.4]octane can occur if the reaction conditions are not carefully controlled.

  • Di-Boc Protected Species: If the initial mono-protection of the diamine is not selective, di-Boc protected diamine may be carried through the synthesis.

  • Solvent and Reagent Residues: Residual solvents and reagents from the reaction and work-up steps.

The purification strategy should be designed to effectively separate the target compound from these potential impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and I am unable to crystallize it. What should I do?

A1: It is common for N-Boc and N-benzyl protected amines, including spirocyclic systems, to be oils or low-melting solids, making crystallization challenging.[2] Flash column chromatography is the most effective purification method for such compounds.[3][4]

Q2: I am having difficulty separating my product from the starting material (mono-Boc-2,6-diazaspiro[3.4]octane) by column chromatography. How can I improve the separation?

A2: The polarity difference between the starting material and the benzylated product can sometimes be small. To improve separation:

  • Optimize the Solvent System: A less polar solvent system will generally increase the retention time of both compounds on the silica gel, potentially improving separation. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Use a Gradient Elution: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can effectively resolve closely eluting spots.

  • Add a Tertiary Amine: For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing and improve peak shape, leading to better separation.

Q3: My purified product appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum of Boc-protected amines are often due to the presence of rotamers (conformational isomers) around the N-C(O) bond of the carbamate. This is a known phenomenon and does not necessarily indicate impurity. To confirm this:

  • Acquire the NMR Spectrum at Elevated Temperature: Heating the NMR sample (e.g., to 50-80 °C) can increase the rate of interconversion between rotamers, leading to sharper peaks.

  • Check for Other Impurities: Carefully examine the spectrum for any sharp, unexpected peaks that could indicate the presence of other impurities.

Q4: How can I effectively visualize my compound and related impurities on a TLC plate?

A4: The Boc and benzyl groups do not have strong UV chromophores. Therefore, visualization with a UV lamp may not be effective unless the molecule contains other UV-active moieties. The following TLC stains are recommended for visualizing amines and their protected derivatives:

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. It will visualize the benzyl group and the spirocyclic core.

  • Ninhydrin Stain: This stain is specific for primary and secondary amines. While the protected nitrogens in your target compound will not react, it is very useful for visualizing the unreacted mono-Boc protected starting material which has a free secondary amine.

Q5: I suspect my product is contaminated with the over-benzylated byproduct. How can I confirm this and remove it?

A5: The over-benzylated byproduct (2,6-dibenzyl-2,6-diazaspiro[3.4]octane) is significantly less polar than your desired product.

  • TLC Analysis: The byproduct will have a higher Rf value (run further up the plate) than your product in a normal phase TLC system.

  • LC-MS Analysis: The byproduct will have a different molecular weight, which can be easily identified by LC-MS.

  • Purification: Flash column chromatography is very effective for removing this less polar impurity. Use a solvent system where your product has an Rf of ~0.3 to ensure good separation from the faster-eluting byproduct.

Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the recommended primary method for purifying this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate (EtOAc)

  • Triethylamine (Et₃N) (optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC stains (Potassium permanganate and Ninhydrin)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude material on a TLC plate.

    • Develop the TLC plate in a solvent system of varying polarity (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) to determine the optimal eluent for column chromatography. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

    • Visualize the plate using a potassium permanganate stain to see the product and any oxidizable impurities. Use a ninhydrin stain on a separate plate to visualize any unreacted starting material (mono-Boc protected diamine).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the determined solvent system.

    • If a gradient elution is necessary, start with a low polarity eluent and gradually increase the percentage of the more polar solvent.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good resolution for compounds with varying polarities.
Mobile Phase Additive 0.1-1% TriethylamineReduces peak tailing of basic amine compounds.
Protocol 2: Crystallization (If Applicable)

While often an oil, crystallization may be attempted if the purified product is a solid or if it can be induced to solidify.

Materials:

  • Purified this compound

  • A range of solvents for solubility testing (e.g., hexane, diethyl ether, isopropanol, ethyl acetate, methanol)

Procedure:

  • Solubility Testing:

    • In small vials, test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating.

    • An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Crystallization:

    • Dissolve the product in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cooling in a refrigerator or freezer may induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visual Workflows and Diagrams

Purification Workflow

PurificationWorkflow crude Crude Product tlc TLC Analysis (Determine Eluent) crude->tlc column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product crystallization Crystallization (Optional) pure_product->crystallization analysis Purity Analysis (NMR, LC-MS) pure_product->analysis crystallization->analysis

Caption: A general workflow for the purification and analysis of the target compound.

Troubleshooting Decision Tree

Troubleshooting start Purification Issue oily_product Product is an oil? start->oily_product poor_separation Poor separation on column? start->poor_separation broad_nmr Broad NMR peaks? start->broad_nmr use_chromatography Use Flash Chromatography oily_product->use_chromatography Yes optimize_eluent Optimize eluent (gradient, less polar) poor_separation->optimize_eluent add_amine Add Et3N to eluent poor_separation->add_amine heat_nmr Acquire NMR at high temp. broad_nmr->heat_nmr Yes

Caption: A decision tree for troubleshooting common purification issues.

References

  • Singh, R., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 4(7), 1085-1094.
  • Wuitschik, G., et al. (2010). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.
  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Request PDF. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.
  • LookChem. (n.d.). Cas 1202179-27-8,this compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [1202179-27-8]. Retrieved from [Link]

Sources

Technical Support Center: Benzylation of 2,6-Diazaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, medicinal chemists, and process development scientists working with the benzylation of 2,6-diazaspiro[3.4]octane scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in these reactions. Our goal is to empower you to anticipate, diagnose, and resolve common side reactions and challenges encountered during the synthesis of these valuable building blocks.

Introduction: The Challenge of Selective Benzylation

The 2,6-diazaspiro[3.4]octane core is a key structural motif in modern drug discovery, prized for the three-dimensional diversity it imparts. However, the presence of two secondary amine functionalities with differing steric and electronic environments presents a significant synthetic challenge. Direct benzylation is often complicated by a lack of selectivity and the formation of multiple products, leading to low yields and difficult purifications. This guide will address these issues head-on, providing practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My benzylation of 2,6-diazaspiro[3.4]octane is giving me a mixture of mono- and di-benzylated products. How can I improve the selectivity for the mono-benzylated product?

Answer: This is the most common issue encountered and is a classic example of over-alkylation. The mono-benzylated product is often more nucleophilic than the starting diamine, leading to a second benzylation that is competitive with, or even faster than, the first.[1]

Root Cause Analysis:

  • Statistical Distribution: With two available nucleophilic sites, a 1:1 stoichiometry of benzylating agent to diamine will statistically yield a mixture of starting material, mono-benzylated, and di-benzylated products.

  • Increased Nucleophilicity: The introduction of one electron-donating benzyl group can increase the electron density on the remaining secondary amine, making it a more potent nucleophile.

Troubleshooting Protocol:

  • Use of a Large Excess of the Diamine: While not always practical due to the cost of the starting material, using a significant excess (3-5 equivalents) of the 2,6-diazaspiro[3.4]octane can statistically favor the mono-alkylation of the benzylating agent.

  • Protecting Group Strategy (Recommended): The most robust and widely accepted method for achieving selective mono-benzylation is to employ a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.

    • Selective Mono-Protection: React the 2,6-diazaspiro[3.4]octane with one equivalent of di-tert-butyl dicarbonate (Boc)₂O. This will yield the mono-Boc-protected intermediate. Due to the differing ring strains and electronic environments, there can be selectivity for one nitrogen over the other. For the related 1,6-diazaspiro[3.4]octane, protection is favored at the 6-position (the nitrogen in the five-membered pyrrolidine ring) over the 1-position (the nitrogen in the more strained four-membered azetidine ring).[2] A similar selectivity can be expected for the 2,6-isomer.

    • Benzylation of the Free Amine: The remaining unprotected secondary amine can then be cleanly benzylated using standard conditions (e.g., benzyl bromide and a mild base like K₂CO₃ or NaHCO₃).

    • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired mono-benzylated product.

dot graph TD { A[2,6-Diazaspiro[3.4]octane] -->|"(Boc)₂O (1 equiv)"| B(Mono-Boc-protected intermediate); B -->|"Bn-Br, Base"| C(N-Benzyl, N'-Boc-protected product); C -->|"TFA or HCl"| D(Mono-benzyl-2,6-diazaspiro[3.4]octane); } Caption: Workflow for selective mono-benzylation.

FAQ 2: I'm observing a significant amount of a product with a higher molecular weight than the di-benzylated compound. What could this be?

Answer: You are likely observing the formation of a quaternary ammonium salt. This is the result of "exhaustive alkylation," where the tertiary amines of the di-benzylated product act as nucleophiles and react with another molecule of the benzylating agent.[3][4]

Mechanism of Formation:

The di-benzyl-2,6-diazaspiro[3.4]octane, being a tertiary amine, can undergo a further Sₙ2 reaction with the benzyl halide. This forms a quaternary ammonium salt, a positively charged species with the halide as the counter-ion. This side reaction is more likely to occur under forcing conditions, such as high temperatures or a large excess of the benzylating agent.

Troubleshooting & Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry of your benzylating agent. Using more than two equivalents will significantly increase the likelihood of quaternization.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-50 °C) is often sufficient. Avoid high-temperature reflux conditions if possible.

  • Choice of Benzylating Agent: Benzyl bromides and iodides are more reactive and more prone to causing over-alkylation than benzyl chlorides. Consider using benzyl chloride if quaternization is a persistent issue.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the di-benzylated product is consumed, or when the formation of the quaternary salt becomes significant. The quaternary salt will have a very different polarity and will likely be visible at the baseline on a normal-phase TLC plate.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Mono-benzylated"]; B [label="Di-benzylated"]; C [label="Quaternary Ammonium Salt"]; A -> B [label="+ Bn-X"]; B -> C [label="+ Bn-X (Excess/Heat)"]; } Caption: Over-alkylation pathway.

FAQ 3: During workup or purification, I am losing my desired benzylated product and regenerating the starting material. What is happening?

Answer: While less common than over-alkylation, unintended debenzylation can occur under certain conditions. N-benzyl groups on tertiary amines can be cleaved, although this typically requires specific reagents or harsh conditions.

Potential Causes:

  • Catalytic Hydrogenolysis: If you are performing a subsequent reaction step that involves catalytic hydrogenation (e.g., using Pd/C and H₂), you will cleave the N-benzyl group. This is a common deprotection strategy, so ensure it is not being done inadvertently.

  • Strongly Acidic/Lewis Acidic Conditions: Certain very strong acids or Lewis acids, particularly at elevated temperatures, can potentially facilitate C-N bond cleavage. While less common for simple workups, it's a possibility to consider if unusual reagents are used.

  • Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) are known to cause the oxidative debenzylation of N-benzyl tertiary amines.[5][6] Ensure no strong oxidizing agents are present in your reaction or workup.

Troubleshooting & Prevention:

  • Review Downstream Steps: Carefully examine all subsequent reaction and purification steps. If hydrogenation is planned, the benzyl group should be considered a temporary protecting group.

  • Avoid Harsh Workup Conditions: Use standard aqueous basic or mild acidic washes. Avoid prolonged exposure to strong acids, especially at high temperatures.

  • Inert Atmosphere: If you suspect oxidative degradation, ensure your reactions are run under an inert atmosphere (e.g., nitrogen or argon).

FAQ 4: My reaction is complete, but I'm struggling to separate the mono- and di-benzylated products by column chromatography. Do you have any suggestions?

Answer: The separation of homologous alkylated amines can be challenging due to their similar polarities.

Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: A common mobile phase for amines is a mixture of dichloromethane and methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and resolution by deactivating acidic sites on the silica gel and preventing tailing.

    • Gradient Elution: A shallow gradient can help resolve closely eluting compounds.

  • Acid/Base Extraction:

    • This technique can sometimes be used to separate primary/secondary amines from tertiary amines. However, the pKa difference between the mono- and di-benzylated products is likely too small for this to be effective.

  • Derivatization/Protection (Chemical Resolution):

    • If chromatography fails, you can chemically alter the mixture to facilitate separation. For example, reacting the crude mixture with (Boc)₂O will protect the remaining secondary amine of your desired mono-benzylated product. The resulting N-benzyl-N'-Boc derivative will have a significantly different polarity from the di-benzylated tertiary amine, making chromatographic separation much easier. The Boc group can then be removed as described in FAQ 1.

Summary of Key Reaction Parameters

ParameterRecommendation for Mono-BenzylationRationale
Stoichiometry Use of a protecting group (e.g., Boc) on one amine nitrogen.Prevents di-alkylation and quaternization, ensuring high selectivity.[2][7]
Reagent Benzyl bromide or benzyl chloride.Standard, effective benzylating agents.
Base Mild inorganic base (K₂CO₃, NaHCO₃, Cs₂CO₃).Sufficient to scavenge the HBr/HCl byproduct without causing significant side reactions.
Solvent Aprotic polar solvents (Acetonitrile, DMF, THF).Solubilizes reagents and facilitates the Sₙ2 reaction.
Temperature Room temperature to 50°C.Balances reaction rate with minimizing over-alkylation and quaternization.
Monitoring TLC or LC-MS.Crucial for determining reaction completion and identifying the formation of byproducts.

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF on ResearchGate. Available at: [Link]

  • Bull, S. D., et al. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. University of St Andrews Research Portal. Available at: [Link]

  • Tundo, P., et al. Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. IRIS AperTO. Available at: [Link]

  • PubChem. 2-Benzyl-2,6-diazaspiro[3.4]octane. Available at: [Link]

  • PubChem. 2,6-Diazaspiro(3.4)octane. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • Nakamura, S., et al. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, Vol. 90, No. 2, 2015. Available at: [Link]

  • Asymmetric Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2022) ACS Publications. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019) National Institutes of Health (NIH). Available at: [Link]

  • Asplund, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Challenges in the Deprotection of Boc-Protected Spiroamines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to navigating the complexities of deprotecting tert-butyloxycarbonyl (Boc)-protected spiroamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome transformation. Spirocyclic amines are privileged scaffolds in medicinal chemistry, but their unique three-dimensional structures can introduce significant steric hindrance, complicating the removal of the otherwise labile Boc group.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to help you achieve clean, efficient, and high-yielding deprotection of your spirocyclic substrates.

The Core Challenge: Steric Hindrance at the Spirocenter

The standard acid-catalyzed deprotection of a Boc-protected amine is typically a straightforward reaction.[1][2] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4][5]

However, the quaternary carbon at the heart of a spirocycle creates a sterically congested environment. This bulk can shield the Boc group, hindering the approach of the acidic reagent and slowing the initial protonation step, which is critical for cleavage.[6] This often leads to incomplete reactions, requiring harsher conditions that can compromise other sensitive functional groups within the molecule.

Troubleshooting Guide: From Incomplete Reactions to Side Product Formation

This section addresses the most common issues encountered during the deprotection of Boc-protected spiroamines in a problem-and-solution format.

Issue 1: Incomplete or Severely Sluggish Deprotection

Question: My deprotection reaction has stalled. After several hours, LC-MS analysis shows a significant amount of starting material remaining. What's going wrong and how can I fix it?

Answer: This is the most frequent challenge with spiroamines and is almost always rooted in steric hindrance. The reaction's success is governed by kinetics, and several factors can be adjusted to drive it to completion.[6]

Root Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The reaction rate often shows a second-order dependence on acid concentration.[6][7] If your standard conditions (e.g., 20-25% TFA in DCM) are failing, the acid may not be potent enough to overcome the energy barrier for protonation.

    • Solution A (Increase Concentration): Incrementally increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A move from 20% to 50% or even neat TFA (with appropriate scavengers) can dramatically accelerate the reaction.[6][8]

    • Solution B (Switch Acid System): If TFA fails, a stronger acid system may be required. A 4M solution of HCl in 1,4-dioxane is a highly effective alternative for stubborn Boc groups.[9][10][11]

  • Inadequate Reaction Time or Temperature: Kinetically slow reactions simply need more time or energy.

    • Solution C (Extend Time): Continue to monitor the reaction for an extended period (e.g., 12-24 hours).

    • Solution D (Increase Temperature): Gently warming the reaction to 30-40°C can be effective. However, proceed with caution, as this can also promote side reactions. This approach is generally less desirable than adjusting the acid system first.[6]

Table 1: Comparison of Common Acidic Deprotection Conditions
Reagent SystemTypical ConcentrationSolventTemperatureKey Considerations
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to RTStandard choice; easy to remove in vacuo. May require scavengers.[6][8]
Trifluoroacetic Acid (TFA)95-100%Neat or with scavengersRoom TempFor highly resistant groups. Scavengers are essential.[6]
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom TempVery effective for sterically hindered amines. Product precipitates as HCl salt.[10][12]
Hydrogen Chloride (HCl)1-2 MDiethyl Ether / MethanolRoom TempMilder HCl system; often used to avoid side reactions.[11][13]
Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection (Starting Material Remains) check_acid Is acid strength/concentration sufficient? start->check_acid increase_tfa Increase TFA concentration (e.g., to 50% or neat) check_acid->increase_tfa No check_time Is reaction time adequate? check_acid->check_time Yes switch_hcl Switch to 4M HCl in 1,4-Dioxane increase_tfa->switch_hcl Still incomplete increase_tfa->check_time success Reaction Complete switch_hcl->success extend_time Extend reaction time (monitor by LC-MS) check_time->extend_time No check_temp Is temperature a limiting factor? check_time->check_temp Yes extend_time->check_temp extend_time->success Complete increase_temp Gently warm reaction (e.g., to 30-40°C) CAUTION: risk of side products check_temp->increase_temp No check_temp->success Yes increase_temp->success

Caption: A decision-making workflow for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Unexpected Side Products (t-Butylation)

Question: My deprotection is complete, but I'm seeing new peaks in the LC-MS with a mass of +56 amu. What are these byproducts?

Answer: This is a classic sign of alkylation by the tert-butyl cation (t-Bu⁺), a reactive electrophile generated during Boc cleavage.[6][7] Nucleophilic functional groups on your spiroamine or even in solvent additives can be alkylated, leading to undesired byproducts.

Root Causes & Solutions:

  • Reactive t-Butyl Cation: The t-Bu⁺ cation will readily react with any available nucleophile. Electron-rich aromatic rings (e.g., indole, phenol) and sulfur-containing residues (e.g., methionine) are particularly susceptible.[7][14]

    • Solution (Use Scavengers): The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are sacrificial nucleophiles that trap the t-Bu⁺ cation before it can react with your product.[6]

Table 2: Common Scavengers for Boc Deprotection
ScavengerTypical ConcentrationTarget Functional GroupNotes
Triisopropylsilane (TIS)2.5 - 5% (v/v)General purpose, Trp, MetReduces the t-butyl cation to isobutane. Very effective.
Anisole / Thioanisole5% (v/v)Trp, Tyr, MetTraps the cation via Friedel-Crafts alkylation.
Water2.5 - 5% (v/v)General purposeHydrates the cation to tert-butanol. Often included in TFA cocktails.
1,2-Ethanedithiol (EDT)2.5% (v/v)Trp, MetEffective for sulfur-containing residues. Potent odor.
Mechanism: How Scavengers Work

G cluster_0 Boc Deprotection cluster_1 Undesired Side Reaction cluster_2 Scavenger Intervention BocN R-NH-Boc tBu t-Bu+ BocN->tBu  Acid CO2 CO2 Hplus H+ Amine R-NH3+ Substrate Substrate-Nu tBu->Substrate Scavenger Scavenger (e.g., TIS) tBu->Scavenger Alkylated Substrate-Nu-tBu (+56 amu Side Product) Substrate->Alkylated Trapped Trapped Species (e.g., Isobutane) Scavenger->Trapped

Caption: Role of scavengers in intercepting the reactive t-butyl cation.

Issue 3: Degradation of Other Acid-Sensitive Groups

Question: The Boc group is gone, but so is my tert-butyl ester (or Trityl group, etc.). How can I achieve selective deprotection?

Answer: This is a problem of orthogonality. The Boc group is generally one of the most acid-labile protecting groups, but the harsh conditions sometimes needed for spiroamines can cleave other sensitive functionalities.[7][15]

Root Causes & Solutions:

  • Lack of Orthogonality: Standard strong acid conditions (TFA, HCl) are not selective enough.[16]

    • Solution A (Milder Acidic Conditions): Some reagents offer a "sweet spot" of acidity that can cleave Boc groups while leaving more robust groups like t-butyl esters intact. Deprotection with concentrated H₂SO₄ in t-butyl acetate has shown success in this regard.[17] Lewis acids like zinc bromide (ZnBr₂) in DCM can also provide selectivity.[18][19]

    • Solution B (Non-Acidic Methods): For extremely sensitive substrates, avoiding acid altogether is the best strategy.

      • Thermal Deprotection: Heating the Boc-protected spiroamine (neat or in a high-boiling solvent like diphenyl ether) to temperatures above 150°C can induce thermolytic cleavage.[1][20] Recent studies have demonstrated selective thermal deprotection in continuous flow systems.[21][22]

      • TMSI/TMSOTf: Reagents like trimethylsilyl iodide (TMSI) or trimethylsilyl triflate (TMSOTf) can effect deprotection under neutral or very mildly acidic conditions.[18][19]

Issue 4: Difficult Product Isolation and Purification

Question: My reaction is clean, but I'm struggling with the workup. I either have an inseparable emulsion or my product is a sticky salt that's hard to handle.

Answer: Workup and purification can be unexpectedly challenging, especially when the resulting spiroamine salt has unusual solubility properties.

Root Causes & Solutions:

  • Amine Salt Formation: The product of an acidic deprotection is the corresponding ammonium salt (e.g., trifluoroacetate or chloride), which may be a non-crystalline oil or have high water solubility.

    • Solution A (Aqueous Basic Wash): The standard approach is to dilute the reaction mixture with an organic solvent (e.g., EtOAc, DCM) and wash with a mild aqueous base like saturated NaHCO₃ or Na₂CO₃ to neutralize the acid and generate the free amine. Be cautious of emulsions.

    • Solution B (Co-evaporation): To remove residual TFA, repeatedly add a solvent like toluene or DCM to the crude product and evaporate under reduced pressure.[6]

    • Solution C (Resin-Based Purification): For a highly efficient and clean workup, consider using a strong cation exchange (SCX) resin. The crude reaction mixture is passed through the resin, which captures the protonated amine product. After washing away impurities, the pure amine is eluted with a solution of ammonia in methanol. This method simultaneously deprotects and purifies.[23]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection? A1: The process occurs in three main steps: 1) Reversible protonation of the carbamate carbonyl oxygen by a strong acid. 2) Unimolecular cleavage of the C-O bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. 3) The liberated amine is then protonated by the excess acid in the medium to form the final ammonium salt.[1][3][24]

G Start R-NH-Boc Protonated Protonated Intermediate Start->Protonated + H+ HX H-X Carbamic Carbamic Acid Protonated->Carbamic Step 1: Fragmentation tBu t-Bu+ Amine R-NH2 Carbamic->Amine Step 2: Decarboxylation CO2 CO2 FinalSalt R-NH3+ X- Amine->FinalSalt + H+

Caption: The acid-catalyzed mechanism for Boc group removal.

Q2: Why is 4M HCl in dioxane often more effective than TFA for spiroamines? A2: While both are strong acids, the reaction kinetics and medium effects differ. For some sterically hindered substrates, the specific acid-solvent combination of HCl/dioxane provides a more favorable environment for the protonation and cleavage steps.[10][12] Furthermore, the product often precipitates as the hydrochloride salt, which can help drive the reaction to completion according to Le Châtelier's principle.

Q3: Are there any "green" alternatives to chlorinated solvents and strong acids? A3: Yes. Green chemistry approaches are gaining traction. One notable method is performing the deprotection in refluxing water, which can act as a mild acid catalyst at elevated temperatures, avoiding the need for any additional reagents.[18][25][26] This method is particularly attractive for its simplicity and environmental benefits, though it may not be suitable for all substrates.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM and Scavengers

This protocol is a robust starting point for most spiroamine deprotections.

  • Dissolution: Dissolve the Boc-protected spiroamine (1.0 eq) in anhydrous Dichloromethane (DCM) (to a concentration of ~0.1 M) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS) (0.5 eq, ~5% v/v). Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. Typical reaction times are 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. If the free amine is desired, redissolve the salt in DCM and wash with saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 2: Deprotection of a Resistant Spiroamine with HCl/Dioxane

This protocol is recommended for sterically hindered substrates that are resistant to TFA-mediated deprotection.

  • Dissolution: Dissolve the Boc-protected spiroamine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of Acid: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).[10][27]

  • Reaction: Stir the mixture at room temperature. Often, the deprotected amine hydrochloride salt will precipitate out of the solution. Monitor the reaction by TLC or LC-MS (take an aliquot, quench with NaHCO₃, and extract before analysis). Reactions are typically complete within 30 minutes to 2 hours.[10][11]

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, and collect the product by filtration. Wash thoroughly with diethyl ether and dry under high vacuum to yield the hydrochloride salt.

References

  • Boc Deprotection Mechanism. (2022). Organic Chemistry - YouTube.
  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism - HCl . Common Organic Chemistry. [Link]

  • Acids - Wordpress . ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • Liu, Y.-S., Zhao, C., Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture . Journal of Organic Chemistry. [Link]

  • Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . E-Journal of Chemistry. [Link]

  • Aouf, N.-E., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. [Link]

  • Boc Deprotection - TFA . Common Organic Chemistry. [Link]

  • Alternative Methods for Boc Deprotection . Reddit. (2023). [Link]

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

  • STUDIES ON SY . Heteroletters. (2013). [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . NIH. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. (2012). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. (2024). [Link]

  • Han, G., Tamaki, M., Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) . Journal of Peptide Research. [Link]

  • Efficient, continuous N -Boc deprotection of amines using solid acid catalysts . ResearchGate. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? . ResearchGate. (2016). [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) . University of Arizona. [Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. (2013). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. (2024). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
  • Acid-labile protecting groups . ResearchGate. [Link]

  • BOC Deprotection - Wordpress . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . NIH. (2024). [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis . NIH. [Link]

  • Protecting Groups. [Source Not Available].
  • How should I deprotect Boc-amino group without breaking ester bond? . ResearchGate. (2021). [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . NIH. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters . ResearchGate. [Link]

  • Protecting group . Wikipedia. [Link]

  • Selected Synthetic Strategies to Spirocyclics . ResearchGate. [Link]

Sources

"Avoiding impurities in the synthesis of spirocyclic compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these structurally complex molecules. Spirocycles offer a unique three-dimensional architecture that is increasingly valuable in medicinal chemistry for exploring new chemical space and improving physicochemical properties.[1][2] However, their synthesis is often challenging, primarily due to the creation of a quaternary spiro-carbon center and the need to control multiple stereocenters.[2][3]

This document moves beyond simple protocols to explain the underlying principles behind common impurities and side reactions, empowering you to diagnose and solve problems effectively in your own research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My spirocyclization reaction has a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

A1: This is a frequent and frustrating issue that can stem from several factors. A systematic approach is the key to identifying the root cause.

  • Reagent and Catalyst Integrity: The purity and activity of your starting materials, reagents, and particularly any catalysts are paramount.[4] Metal catalysts can be deactivated by exposure to air or moisture, and reagents can degrade over time.

    • Causality: Catalytic cycles, such as those in palladium-catalyzed reactions, involve sensitive intermediates. Trace impurities (e.g., water, oxygen) can intercept these intermediates or oxidize the active catalyst, halting the reaction.

    • Solution: Always use freshly purified reagents and anhydrous solvents. If using a metal catalyst, ensure it is from a reliable source and handled under an inert atmosphere (e.g., in a glovebox). Consider running a control reaction with a new batch of catalyst to rule out deactivation.[5]

  • Sub-Optimal Reaction Conditions: Temperature and concentration are critical variables.

    • Causality: Many cyclization reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to the decomposition of starting materials, reagents, or the desired product.[4] Concentration affects the kinetics; intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions.

    • Solution: Screen a range of temperatures, incrementally increasing it while monitoring the reaction by TLC or LC-MS.[5] Similarly, investigate the effect of concentration. If intermolecular oligomerization is a suspected side reaction, perform the reaction at a lower concentration (e.g., 0.01 M).

  • Incorrect Reaction Setup or Order of Addition: The sequence and rate at which reagents are added can dramatically influence the outcome.

    • Causality: A slow addition of a key reagent can maintain its low concentration, favoring the desired intramolecular pathway over potential side reactions.[5] For example, in a base-mediated cyclization, adding the base slowly can prevent decomposition of base-sensitive functional groups.

    • Solution: Review the literature for similar transformations and pay close attention to the specified order and rate of addition. If this information is unavailable, a logical approach is to slowly add the most reactive species to the solution of the substrate.

Below is a troubleshooting workflow to systematically address low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed reagents Step 1: Verify Reagent & Catalyst Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents Use fresh solvents New catalyst batch Check starting material purity reagents->sub_reagents setup Step 3: Re-evaluate Reaction Setup conditions->setup Conditions Optimized sub_conditions Screen temperature range Vary concentration (dilution) Test different solvents conditions->sub_conditions analysis Step 4: Analyze Crude Mixture for Clues setup->analysis Setup Correct sub_setup Check inert atmosphere Verify order/rate of addition Ensure efficient stirring setup->sub_setup success Yield Improved analysis->success Problem Identified sub_analysis LC-MS/NMR of crude Identify byproducts (decomposition, oligomers, isomers) analysis->sub_analysis

Caption: Troubleshooting workflow for low yield in spirocyclization.
Q2: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a central challenge in spirocycle synthesis, as the formation of the spirocenter often creates a new stereocenter adjacent to existing ones. The stereochemical outcome is governed by the relative energies of the diastereomeric transition states.[6]

  • Thermodynamic vs. Kinetic Control: First, determine which regime your reaction is under.

    • Causality: The kinetic product is the one that is formed fastest (lowest activation energy), while the thermodynamic product is the most stable. These are not always the same.[6]

    • Solution: To favor the kinetic product, run the reaction at a lower temperature for a shorter time. To favor the thermodynamic product, use higher temperatures, longer reaction times, or reversible reaction conditions (e.g., using a catalytic amount of a strong base or acid) to allow the initial mixture to equilibrate to the most stable diastereomer.

  • Catalyst and Reagent Control: The choice of catalyst, ligand, or reagent can have a profound impact on stereoselectivity.

    • Causality: Chiral catalysts or auxiliaries create a chiral environment around the reacting molecules, energetically favoring one transition state over the other.[6][7] Bulky reagents or ligands can use steric hindrance to block one face of the molecule, directing the cyclization to the opposite face.

    • Solution: If using a metal-catalyzed reaction, screen a variety of ligands (e.g., phosphine ligands of varying bulk and electronics). For non-catalytic reactions, consider using a chiral auxiliary on your substrate that can be removed after the key spirocyclization step.

  • Substrate and Solvent Control: The inherent structure of your starting material and the solvent environment are crucial.

    • Causality: Existing stereocenters in the substrate can direct the stereochemistry of the newly formed center through steric or electronic effects (substrate control).[6] The solvent can influence the geometry of the transition state; polar solvents may stabilize a more polar transition state, while nonpolar solvents may favor a more compact one.

    • Solution: Consider modifying the substrate by introducing a bulky protecting group that can direct the cyclization. It is also highly recommended to screen a range of solvents with varying polarities.

diastereoselectivity_factors center Diastereoselectivity in Spirocyclization control Reaction Control center->control reagents Catalyst / Reagent center->reagents substrate Substrate / Solvent center->substrate thermo Thermodynamic (High T, long time) control->thermo kinetic Kinetic (Low T, short time) control->kinetic chiral Chiral Ligands/ Auxiliaries reagents->chiral steric Bulky Reagents reagents->steric directing Directing Groups substrate->directing solvent Solvent Polarity substrate->solvent

Sources

Technical Support Center: Optimizing the Selective Functionalization of 2,6-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the 2,6-diazaspiro[3.4]octane scaffold. This document provides researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of selectively functionalizing this valuable building block. The unique three-dimensional structure of this spirocycle offers significant advantages in drug design by enabling precise vectorization of substituents, but its differential reactivity requires carefully optimized synthetic strategies.[1][2]

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the core chemical principles governing the reactivity of the 2,6-diazaspiro[3.4]octane core. Understanding these fundamentals is the first step toward troubleshooting and optimizing your synthetic routes.

Q1: What makes the selective functionalization of 2,6-diazaspiro[3.4]octane challenging?

A1: The primary challenge lies in the differential reactivity of its two secondary amine nitrogens. The scaffold consists of a central quaternary carbon shared by an azetidine ring (a four-membered ring) and a pyrrolidine ring (a five-membered ring).

  • N6 (Pyrrolidine Nitrogen): This nitrogen is part of a less-strained, five-membered ring. It is generally more nucleophilic and less sterically hindered, making it the more reactive site for many electrophilic reagents.

  • N2 (Azetidine Nitrogen): This nitrogen is part of a strained, four-membered ring. Its reactivity is often attenuated due to a combination of increased s-character in the nitrogen lone pair and greater steric hindrance from the spirocyclic core.

This inherent difference in reactivity is the key to achieving selectivity, but it can also lead to mixtures of products if reaction conditions are not precisely controlled.

Q2: What is the most effective general strategy for achieving regioselective difunctionalization?

A2: The most robust and widely adopted strategy is orthogonal protection .[3][4] This involves a multi-step sequence:

  • Selective Monoprotection: The more reactive N6 nitrogen is selectively protected with a suitable protecting group (e.g., Boc).

  • Functionalization of N2: The first functional group (R1) is introduced at the free N2 position.

  • Selective Deprotection: The protecting group at N6 is removed under conditions that do not affect the R1 group or the rest of the molecule.

  • Functionalization of N6: The second, now free, N6 nitrogen is functionalized with a different group (R2).

This strategy allows for the controlled, stepwise introduction of two different substituents onto the scaffold.[3]

G cluster_workflow Orthogonal Functionalization Workflow start 2,6-Diazaspiro[3.4]octane (Free Diamine) step1 Selective Protection of N6 (e.g., Boc) start->step1 Boc2O, Base step2 Functionalization of N2 with R1 step1->step2 R1-X, Base step3 Selective Deprotection of N6 step2->step3 Acid (TFA, HCl) step4 Functionalization of N6 with R2 step3->step4 R2-Y, Base end_node Orthogonally Disubstituted Product step4->end_node

Caption: A typical workflow for the orthogonal functionalization of 2,6-diazaspiro[3.4]octane.

Q3: Which nitrogen protecting groups are most suitable for this scaffold?

A3: The choice of protecting group is critical and depends on the planned reaction sequence. The most common and effective groups are:

Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)[5]Stable to most nucleophiles and bases; easy to remove.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile (Boc) and base-labile groups.
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions.

The use of Boc on one nitrogen and Cbz or Bn on the other is a common strategy to allow for selective deprotection and further functionalization.[3][6]

Section 2: Troubleshooting Guide

This guide is formatted to address specific experimental issues directly.

Problem 1: Poor Regioselectivity During Mono-N-Boc Protection

Q: I'm attempting a mono-Boc protection on the free 2,6-diazaspiro[3.4]octane, but my crude NMR shows a mixture of starting material, the desired mono-Boc product, and the di-Boc byproduct. How can I improve selectivity for the mono-protected species?

A: This is a classic challenge in diamine chemistry. Poor selectivity typically arises from the protecting group reacting with both the highly reactive N6 and the less reactive N2. Here’s how to troubleshoot:

Causality & Solutions:

  • Stoichiometry and Reagent Addition: Using more than 1.0 equivalent of Boc₂O will inevitably lead to the di-protected product. Adding the Boc₂O slowly (e.g., via syringe pump over 1-2 hours) to a cooled solution of the diamine ensures that the reagent concentration remains low, favoring reaction at the more nucleophilic N6 site.

  • Temperature Control: The rate difference between the N6 and N2 reactions is more pronounced at lower temperatures. Running the reaction at 0 °C or even -20 °C can significantly enhance selectivity.

  • Protonation Strategy: A highly effective method involves the selective protonation of one amine group to deactivate it.[7] Since N6 is more basic, it will be preferentially protonated. However, a more controlled approach is to form the mono-hydrochloride salt of the diamine in situ. This leaves one equivalent of free amine to react. A procedure for this involves the slow addition of exactly one equivalent of a reagent like chlorotrimethylsilane (Me₃SiCl) to the diamine in methanol, which generates HCl in situ before the addition of Boc₂O.[7]

  • Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. Ensure the diamine is fully dissolved before adding the reagent.

Recommended Action: Implement slow addition of Boc₂O (0.95-1.0 eq) at 0 °C. If selectivity remains poor, attempt the in situ mono-protonation method described in Protocol 1 below.

Problem 2: Low Yield in N-Alkylation/Acylation of the Mono-Protected Scaffold

Q: I have successfully synthesized tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, and now I want to debenzylate and functionalize the N6 position. The final N-alkylation step is sluggish and gives low yields. Why?

A: Assuming successful debenzylation, a low yield in the subsequent N-alkylation or acylation of the N6-amine (with N2 still Boc-protected) points to issues with nucleophilicity, steric hindrance, or reaction conditions.

Causality & Solutions:

  • Insufficiently Strong Base: The secondary amine at N6 requires a non-nucleophilic base to be fully deprotonated for efficient alkylation. Common choices like triethylamine (TEA) may not be strong enough, especially with less reactive alkyl halides. Consider stronger bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). For acylations, a base is needed to scavenge the acid byproduct (e.g., HCl from an acyl chloride).

  • Steric Hindrance: Both the spirocyclic core and the bulky Boc group on N2 can sterically shield the N6 nitrogen. This is particularly problematic with bulky alkylating agents (e.g., secondary halides). If possible, use a less hindered electrophile.

  • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally superior for SN2 alkylations as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its effective reactivity.

  • Leaving Group: Ensure your electrophile has a good leaving group. Iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl bromide with low reactivity, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Recommended Action: Switch to DMF as the solvent, use K₂CO₃ as the base, and add 0.1 equivalents of KI if using an alkyl bromide or chloride. See Protocol 2 for a general procedure.

Problem 3: Incomplete Boc Deprotection or Side Product Formation

Q: I am trying to remove the Boc group using standard conditions (20-50% TFA in DCM), but the reaction is either incomplete after several hours or I'm seeing degradation of my product. What are my options?

A: While TFA/DCM is a workhorse for Boc deprotection, it can be problematic. The strongly acidic and potentially dehydrating conditions can lead to side reactions on sensitive substrates. Incomplete reactions can occur if the amine product is not fully protonated and soluble.

Causality & Solutions:

  • Scavengers: During deprotection, the tert-butyl cation is formed. This is a potent electrophile that can re-alkylate electron-rich moieties on your molecule (e.g., indoles, phenols). Including a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent side reactions.

  • Alternative Acidic Conditions: A very common and often cleaner alternative is using a saturated solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether.[3] This reagent is commercially available or can be easily prepared. The reaction often proceeds to completion, and the product precipitates as the hydrochloride salt, which can be isolated by simple filtration.

  • Thermal Deprotection: For substrates that are thermally stable but acid-sensitive, heating in a high-boiling solvent like toluene or xylene can cause thermolytic cleavage of the Boc group.[8] This method avoids acids and bases entirely.

  • Milder Reagents: For extremely sensitive substrates, reagents like oxalyl chloride in methanol have been reported to effect mild deprotection.[9][10]

Recommended Action: First, try 4M HCl in 1,4-dioxane at room temperature. This is often the most reliable method. If your molecule is acid-sensitive, consider the thermal or milder chemical alternatives. See Protocol 3 .

G cluster_troubleshooting Troubleshooting Logic: Poor N-Alkylation Yield start Low Yield q1 Is the base strong enough? (e.g., K2CO3, DIPEA) start->q1 q2 Is the solvent optimal? (e.g., DMF, MeCN) q1->q2 Yes s1 Action: Use stronger base (e.g., K2CO3) q1->s1 No q3 Is the leaving group reactive? (I > Br > Cl) q2->q3 Yes s2 Action: Switch to polar aprotic solvent (e.g., DMF) q2->s2 No s3 Action: Add catalytic KI to convert R-Br/Cl to R-I q3->s3 No end_node Improved Yield q3->end_node Yes (Consider other issues) s1->end_node s2->end_node s3->end_node

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

Section 3: Key Experimental Protocols

These protocols are generalized procedures based on literature precedents and best practices.[7][11][12] Researchers should adapt them to their specific substrates and scales.

Protocol 1: Highly Selective Mono-N-Boc Protection via in situ Mono-Protonation

This protocol is designed to maximize the yield of the N6-Boc protected product.[7]

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-diazaspiro[3.4]octane (1.0 eq) and anhydrous methanol (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Protonation: Add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise via syringe over 15 minutes. A white precipitate of the mono-hydrochloride salt may form. Stir for an additional 30 minutes at 0 °C.

  • Boc Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in anhydrous methanol dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the free diamine is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any di-Boc byproduct.

  • Isolation: Basify the aqueous layer to pH >12 with 4N NaOH. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure mono-Boc protected product.

Protocol 2: General N-Alkylation of a Mono-Protected Intermediate

This protocol describes the alkylation of the free secondary amine after the other has been protected.

  • Setup: To a flask containing the mono-protected 2,6-diazaspiro[3.4]octane derivative (1.0 eq), add anhydrous DMF (to make a ~0.1 M solution).

  • Reagents: Add potassium carbonate (K₂CO₃) (2.0-3.0 eq), the alkyl halide (R-X) (1.1-1.5 eq), and potassium iodide (KI) (0.1 eq, optional).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 3: Robust Boc-Deprotection using HCl in 1,4-Dioxane

This is often a cleaner and more reliable alternative to TFA for removing a Boc group.[3][13]

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of an appropriate solvent like methanol or dichloromethane.

  • Deprotection: To the solution, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature. The product hydrochloride salt will often precipitate from the solution within 30 minutes to 4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting solid or oil is the hydrochloride salt of the deprotected amine. It can often be used in the next step without further purification or neutralized with a base during an aqueous workup to yield the free amine.

References

  • Butters, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita S.A. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link]

  • Bar-Haim, G., et al. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic Letters. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. Available at: [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Morandi, B., et al. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]

  • Orain, D., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. RSC Publishing. Available at: [Link]

  • Pfizer Global Research and Development. (Year N/A). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Mohiti, M., et al. (2024). Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold. PubMed. Available at: [Link]

  • Mohiti, M., et al. (2025). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis‐Piperazines as a Privileged Scaffold. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]

  • Author N/A. (Year N/A). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • University of Bristol. (Year N/A). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Author N/A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Orain, D., et al. (Year N/A). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]

  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • PubChem. (Date N/A). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]

  • Wang, F., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. RSC Publishing. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Author N/A. (2025). Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the [3+2] cycloaddition of methylenelactams with nitrones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in modern drug discovery: the solubility of spirocyclic intermediates. Spirocycles, with their inherent three-dimensionality, offer exciting avenues for exploring new chemical space and enhancing drug-like properties.[1] However, their unique structures often present significant solubility challenges that can stall promising research.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, question-and-answer-based resource for troubleshooting and overcoming the solubility hurdles associated with these valuable compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the solubility of spirocyclic compounds.

Q1: Why are spirocyclic intermediates often poorly soluble in aqueous media?

A1: The solubility of spirocyclic intermediates is a complex interplay of their rigid, three-dimensional structures and physicochemical properties. While the increased sp³ character of spirocycles is generally expected to favor water solubility compared to flat aromatic systems, other factors can dominate and lead to poor aqueous solubility.[2] Key contributing factors include:

  • High Crystal Lattice Energy: The rigid and often symmetrical nature of spirocycles can lead to strong intermolecular interactions in the solid state. This high crystal lattice energy requires a significant amount of energy to break apart the crystal structure for dissolution to occur.

  • Lipophilicity: Many spirocyclic scaffolds are inherently lipophilic (fat-loving) due to their hydrocarbon-rich frameworks.[3] This hydrophobicity makes it difficult for them to form favorable interactions with polar water molecules.[3]

  • Low Polarity: The introduction of a spirocenter can sometimes reduce the overall polarity of a molecule, further decreasing its affinity for aqueous environments.

  • Molecular Rigidity: While advantageous for target binding, the conformational rigidity of spirocycles can limit the exposure of any polar functional groups that might aid in solvation.[4]

Q2: How does the sp³ character of spirocycles influence their properties, including solubility?

A2: The sp³ character, which refers to the fraction of carbon atoms that are sp³ hybridized, is a key descriptor of a molecule's three-dimensionality.[5] A higher sp³ fraction generally correlates with:

  • Increased Three-Dimensionality: This allows for better exploration of protein binding pockets compared to flat, two-dimensional molecules.[4][2]

  • Improved Drug-like Properties: Higher sp³ character has been linked to better clinical success rates, potentially due to improved metabolic stability and reduced off-target effects.[5]

  • Modulation of Physicochemical Properties: The introduction of spirocyclic motifs can be a deliberate strategy to modulate properties like lipophilicity (logP), metabolic stability, and, in some cases, solubility.[1][5] While not a guarantee of improved solubility, moving away from "flatland" can disrupt undesirable planar stacking interactions that contribute to poor solubility.

Q3: What are the key physicochemical properties to assess when troubleshooting the solubility of a new spirocyclic intermediate?

A3: A systematic assessment of key physicochemical properties is crucial for diagnosing and addressing solubility issues.[6] These include:

  • Aqueous Solubility: Direct measurement of kinetic and thermodynamic solubility in relevant buffers (e.g., phosphate-buffered saline) is the most direct indicator of the problem's severity.

  • Lipophilicity (logP/logD): This measures the compound's distribution between an oily and an aqueous phase. High logP/logD values often correlate with poor aqueous solubility.

  • Melting Point (Tm): A high melting point can be an indicator of high crystal lattice energy, which is a significant barrier to dissolution.[7]

  • pKa: For ionizable compounds, understanding the pKa is essential for predicting how solubility will change with pH.[6]

  • Polar Surface Area (PSA): This metric provides an estimate of the molecule's polar surface, which can influence its ability to interact with water.

Part 2: Troubleshooting Guides - Practical Solutions for the Lab

This section provides actionable, step-by-step guidance for overcoming specific solubility problems encountered during experiments.

Issue 1: My spirocyclic compound is "crashing out" of solution during my biological assay.

This is a common and frustrating problem that can lead to unreliable assay results. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow: Compound Precipitation in Assays

A Compound Precipitates in Assay B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility < Assay Concentration? B->C D YES C->D Yes E NO C->E No F Reduce Final Assay Concentration D->F G Increase DMSO Percentage (with caution) D->G H Explore Formulation Strategies D->H I Investigate Compound Stability in Assay Buffer E->I J Consider Time-Dependent Precipitation E->J K Re-evaluate Assay Results F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Determining Kinetic Solubility

  • Prepare a high-concentration stock solution of your spirocyclic intermediate in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small aliquot of each DMSO concentration to your assay buffer, ensuring the final DMSO concentration matches your assay conditions (typically ≤1%).

  • Incubate the samples under the same conditions as your assay (time and temperature).

  • Visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility. For more quantitative results, use nephelometry or light scattering.

Q4: What are the primary strategies to enhance the solubility of spirocyclic compounds?

A4: Strategies for improving the solubility of these challenging molecules can be broadly categorized into structural modification and formulation-based approaches.[3][8]

Table 1: Comparison of Solubility Enhancement Strategies

StrategyApproachAdvantagesDisadvantages
Structural Modification Introduce polar functional groups (e.g., -OH, -NH2, -COOH).Can lead to intrinsically more soluble compounds.May alter pharmacological activity; requires synthetic effort.
Reduce molecular weight or lipophilicity.Often improves multiple ADME properties.Can be challenging without impacting potency.
Create salt forms of ionizable compounds.Can significantly increase aqueous solubility.Only applicable to compounds with acidic or basic centers.
Formulation-Based Co-solvency: Add a water-miscible solvent.[3][9]Simple to implement for in vitro studies.May not be suitable for in vivo applications due to toxicity.
pH Adjustment: Modify the pH of the solution.[10]Effective for ionizable compounds.Can affect compound stability or biological activity.
Surfactant-based Solubilization: Use surfactants to form micelles.[3]Can significantly increase apparent solubility.Surfactants can interfere with some biological assays.
Cyclodextrin Complexation: Encapsulate the compound in cyclodextrins.[3][10][11]Can improve solubility, stability, and bioavailability.[11]May not be suitable for all molecular shapes and sizes.
Solid Dispersions: Disperse the compound in a hydrophilic carrier.[3][10]Can improve dissolution rate and bioavailability.Requires specialized formulation expertise and equipment.
Particle Size Reduction: Decrease particle size to increase surface area.[3][10][12]Improves dissolution rate.May not be sufficient for very poorly soluble compounds.
Issue 2: My spirocyclic intermediate has poor bioavailability in vivo, which I suspect is due to low solubility.

Poor oral bioavailability is a major hurdle in drug development, and for poorly soluble compounds, dissolution in the gastrointestinal tract is often the rate-limiting step.[13][14]

Decision-Making Framework: Improving In Vivo Exposure

A Poor In Vivo Bioavailability B Assess Physicochemical Properties (Solubility, logP, pKa) A->B C Is the Compound Ionizable? B->C D YES C->D Yes E NO C->E No F Salt Formation or pH-Adjusted Formulation D->F G Is the Compound 'Brick Dust' or 'Grease Ball'? E->G L Evaluate In Vivo Performance of New Formulation F->L H Brick Dust (High Tm, Low logP) G->H Brick Dust I Grease Ball (Low Tm, High logP) G->I Grease Ball J Solid Dispersion or Particle Size Reduction H->J K Lipid-Based Formulations (e.g., SEDDS) I->K J->L K->L

Caption: Decision framework for improving in vivo exposure.

Q5: How can I formulate a poorly soluble spirocyclic compound for oral administration in preclinical animal studies?

A5: For preclinical oral dosing, the goal is to create a formulation that maximizes the exposure of the compound to the absorptive surfaces of the gastrointestinal tract. A tiered approach is often effective:

  • Simple Aqueous Suspensions: For initial studies, milling the compound to a small particle size and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80) can be sufficient.

  • pH-Adjusted Solutions: If the compound has an ionizable center, creating a solution by adjusting the pH can be a simple and effective strategy.

  • Co-solvent Systems: A mixture of water and a biocompatible co-solvent like polyethylene glycol (PEG) 400 or propylene glycol can be used, but the concentration of the co-solvent should be kept as low as possible to avoid toxicity.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

This protocol is suitable for increasing the dissolution rate of poorly soluble crystalline compounds.

  • Slurry Preparation: Prepare a slurry of the spirocyclic compound (1-10% w/v) in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like SDS).

  • Milling: Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill or a specialized nanomilling apparatus.

  • Process Parameters: Mill at a high speed for a sufficient duration (typically several hours). Monitor the particle size distribution periodically using laser diffraction or dynamic light scattering.

  • Endpoint: Continue milling until the desired particle size (typically <500 nm) is achieved and the particle size distribution is stable.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: Formulation of a Solid Dispersion by Spray Drying

This protocol is designed to create an amorphous solid dispersion, which can significantly enhance both the dissolution rate and the extent of supersaturation.

  • Solution Preparation: Dissolve the spirocyclic compound and a hydrophilic polymer carrier (e.g., PVP, HPMC-AS, or Soluplus®) in a common volatile solvent or solvent mixture.

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid evaporation of the solvent traps the compound in an amorphous state within the polymer matrix.

  • Process Parameters: Optimize the inlet temperature, feed rate, and atomization pressure to achieve a good yield and the desired particle characteristics.

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Characterize the resulting solid dispersion for drug loading, physical state (using techniques like DSC and PXRD to confirm its amorphous nature), and dissolution performance.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Gomes, M., Soares, J., & Saraiva, L. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-649. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • American Chemical Society. (2015, February 26). Strategies to Improve Solubility of Drug Candidates. [Link]

  • Dandepally, S. R., & Williams, A. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 12(17), 1545-1549. [Link]

  • Shchegolkov, E. V., Sosnovskikh, V. Y., & Ezhikova, M. A. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(4), 84-91. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 119-145. [Link]

  • Choudhary, A. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline. [Link]

  • Ghasemi, P., & Ghasemi, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17742. [Link]

  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 28-56. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 119-145. [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW > 400 Da). ADMET & DMPK, 11(3), 305-322. [Link]

  • Avdeef, A., & Tsinman, K. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecular Pharmaceutics, 19(11), 3844-3857. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • Dressman, J. B., & Reppas, C. (2000). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-89. [Link]

  • Dressman, J. B., & Reppas, C. (2000). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, particularly diazaspiroalkanes, have garnered significant attention due to their conformational rigidity and three-dimensional complexity, which can impart favorable pharmacological properties. This guide provides an in-depth comparative analysis of the spectroscopic data for tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry.

Due to the limited availability of published spectroscopic data for the title compound, this guide will utilize the comprehensive spectral data of its close structural isomer, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate , as a primary reference. This substitution allows for a robust examination of the characteristic spectral features of a benzyl-substituted diazaspiro[3.4]octane system. The analysis will be further enriched by comparing this data with that of two other key analogs: the parent compound, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate , and an oxidized derivative, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate . Through this comparative lens, researchers can gain a deeper understanding of how structural modifications influence the spectroscopic signatures of this important class of molecules.

Molecular Structures Under Investigation

To visually delineate the subtle yet significant structural differences between the target compound and its isomer, the following diagram is provided.

G cluster_target Target Compound cluster_isomer Isomer (Reference for this Guide) target This compound (CAS: 1202179-27-8) isomer Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7) target->isomer Positional Isomers

Caption: Molecular structures of the target compound and its positional isomer.

Spectroscopic Data of the Reference Isomer: Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

The following tables summarize the expected spectroscopic data for tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, based on analysis of its structure and data from commercially available sources[1][2].

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.40m5HAr-H
3.65s2HAr-CH ₂-N
3.50-3.60m4HCH ₂ (pyrrolidine ring)
2.00-2.20m4HCH ₂ (azetidine ring)
1.45s9H-C(CH ₃)₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
154.8C =O (Boc)
138.5Ar-C (quaternary)
129.0Ar-C H
128.2Ar-C H
127.0Ar-C H
79.5-C (CH₃)₃
63.0Spiro C
58.0Ar-C H₂-N
55.0C H₂ (pyrrolidine ring)
48.0C H₂ (azetidine ring)
28.5-C(C H₃)₃
Table 3: Mass Spectrometry and IR Data
Spectroscopic TechniqueObserved ValueInterpretation
Mass Spectrometry (LCMS) m/z 303.4 [M+H]⁺Consistent with Molecular Formula: C₁₈H₂₆N₂O₂ (MW: 302.42)
Infrared (IR) Spectroscopy (cm⁻¹) ~1690C=O stretch (urethane)
~2970, 2850C-H stretch (aliphatic)
~3030C-H stretch (aromatic)
~1160C-O stretch

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized, yet robust, protocols for the characterization of diazaspiroalkane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for structural confirmation of a novel compound is depicted below.

G cluster_workflow Spectroscopic Analysis Workflow start Synthesized Compound ms Mass Spectrometry (Molecular Weight Confirmation) start->ms ir IR Spectroscopy (Functional Group Identification) start->ir nmr_1h ¹H NMR (Proton Environment & Connectivity) ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR (Carbon Skeleton) nmr_1h->nmr_13c structure Structure Elucidation nmr_13c->structure

Caption: A generalized workflow for the spectroscopic elucidation of organic compounds.

Comparative Spectroscopic Analysis

A comparative analysis of the spectroscopic data of the reference isomer with its parent compound and an oxidized analog reveals key structural insights.

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Parent Compound)
  • ¹H NMR: The most significant difference is the absence of the aromatic signals between 7.20-7.40 ppm and the benzylic protons at 3.65 ppm. A broad singlet corresponding to the N-H proton of the azetidine ring would be expected.

  • ¹³C NMR: The aromatic carbon signals (127.0-138.5 ppm) and the benzylic carbon signal (~58.0 ppm) would be absent.

  • Mass Spectrometry: The [M+H]⁺ ion would be observed at m/z 213, reflecting the absence of the benzyl group (C₇H₇, 91 Da).

  • IR Spectroscopy: The spectrum would be simpler in the aromatic C-H stretching region (~3030 cm⁻¹).

Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (Oxidized Analog)
  • ¹H NMR: The key difference would be the chemical shifts of the protons adjacent to the carbonyl group in the pyrrolidinone ring. These protons would be deshielded and appear at a lower field compared to the corresponding protons in the reference isomer.

  • ¹³C NMR: A downfield signal corresponding to the amide carbonyl carbon (C =O) would be present, typically in the range of 170-175 ppm. This is distinct from the urethane carbonyl of the Boc group (~155 ppm).

  • Mass Spectrometry: The molecular weight would be different, and the fragmentation pattern would likely involve the loss of CO.

  • IR Spectroscopy: A strong absorption band for the amide carbonyl stretch would be observed, typically around 1670 cm⁻¹. This would be in addition to the urethane carbonyl stretch from the Boc group.

Conclusion

The spectroscopic characterization of this compound and its analogs is a clear demonstration of the power of modern analytical techniques in structural elucidation. By leveraging the detailed spectroscopic data of a close isomer and comparing it with related compounds, a comprehensive understanding of the structure-spectra correlations can be established. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and IR spectroscopy identifies key functional groups. This guide provides a foundational framework for researchers working with this important class of diazaspiro compounds, enabling more efficient and accurate characterization of their novel derivatives.

References

  • PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Interpreting Mass Spectra. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

Sources

A Comparative Guide to the ¹H NMR Spectroscopy of Positional Isomers: Tert-butyl 2-benzyl- vs. 6-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Diazaspiro[3.4]octanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer both biological activity and favorable physicochemical properties is relentless. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as privileged structures. The diazaspiro[3.4]octane core, characterized by a rigid three-dimensional geometry, offers a significant advantage by reducing conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[1] These scaffolds are increasingly utilized as key building blocks in the synthesis of complex therapeutic agents, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Given their application as critical intermediates, unambiguous structural verification is paramount. Positional isomerism, such as the placement of substituent groups on the two distinct nitrogen atoms of the diazaspiro[3.4]octane core, can be challenging to distinguish yet is crucial for the intended biological activity. This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of two key positional isomers: Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate and Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate . We will explore how the subtle difference in substituent placement leads to distinct and predictable spectral fingerprints, providing researchers with the tools for confident structural assignment.

The Decisive Role of ¹H NMR in Isomer Differentiation

¹H NMR spectroscopy remains the cornerstone of small molecule structural elucidation in organic chemistry. By mapping the chemical environment of protons within a molecule, it provides a wealth of information through four key parameters:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[3]

  • Integration: Reveals the relative number of protons responsible for a given signal.

  • Multiplicity (Splitting): Describes the number of adjacent protons, following the n+1 rule.

  • Coupling Constant (J): The distance between split peaks, providing information about the dihedral angle and connectivity between coupled protons.

For closely related isomers, subtle variations in the chemical shifts and multiplicities of the core scaffold's protons are often the only way to make a definitive structural assignment.

Structural Analysis and Predicted ¹H NMR Spectrum of this compound (Isomer A)

In this isomer, the benzyl group is attached to the nitrogen of the four-membered azetidine ring (N-2), while the tert-butyloxycarbonyl (Boc) protecting group is on the nitrogen of the five-membered pyrrolidine ring (N-6). This arrangement places distinct electronic influences on the adjacent protons of each ring.

Caption: Structure of Isomer A with substituents on N-2 and N-6.

Predicted Spectral Features:

  • Aromatic Protons (Phenyl): A multiplet integrating to 5H is expected in the range of δ 7.20-7.40 ppm . These protons are on the phenyl ring of the benzyl group.

  • Benzylic Protons (-CH₂-Ph): A sharp singlet integrating to 2H is predicted around δ 3.60-3.70 ppm . The proximity to the electron-withdrawing phenyl group and the nitrogen atom causes a significant downfield shift.

  • Azetidine Ring Protons (C1-H₂, C3-H₂): The protons on the four-membered ring are adjacent to the N-benzyl group. They are expected to be deshielded and will likely appear as complex multiplets or distinct triplets. We can predict their signals to be in the range of δ 3.40-3.80 ppm . The exact chemical shifts will depend on their stereochemical relationship to the benzyl group.

  • Pyrrolidine Ring Protons (C5-H₂, C7-H₂): These protons are adjacent to the N-Boc group. The carbonyl of the Boc group is electron-withdrawing, leading to a downfield shift. These signals are typically found around δ 3.20-3.50 ppm .

  • Pyrrolidine Ring Protons (C8-H₂): This methylene group is further from the nitrogen atoms and is expected to be the most upfield of the spirocyclic protons, likely appearing as a triplet around δ 1.80-2.10 ppm .

  • Boc Protons (-C(CH₃)₃): A characteristic sharp singlet integrating to 9H will be present in the upfield region, typically around δ 1.40-1.50 ppm .[4]

Comparative Analysis: ¹H NMR Spectrum of Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (Isomer B)

Now, we consider the positional isomer where the Boc group is on the azetidine nitrogen (N-2) and the benzyl group is on the pyrrolidine nitrogen (N-6). This inversion of substituents will directly impact the chemical shifts of the adjacent methylene protons. This isomer is noted as a useful PROTAC linker.[2][5]

Caption: Structure of Isomer B with substituents on N-6 and N-2.

Predicted Spectral Differences:

The key to distinguishing Isomer B from Isomer A lies in the chemical shifts of the protons on the spirocyclic core.

  • Azetidine Ring Protons (C1-H₂, C3-H₂): Now adjacent to the N-Boc group, these protons will experience a different deshielding effect. Their signals are expected to shift relative to Isomer A, likely appearing in the δ 3.60-3.90 ppm range. The steric bulk and electronic nature of the Boc group will dictate their precise location.

  • Pyrrolidine Ring Protons (C5-H₂, C7-H₂): These protons are now adjacent to the N-benzyl group. The deshielding effect of the benzyl group will shift these signals downfield. We can predict these signals to be in the δ 2.60-2.90 ppm range, a noticeable difference compared to Isomer A.

  • The signals for the Aromatic , Benzylic , and Boc protons will remain in similar regions as in Isomer A, although minor shifts are possible due to the overall change in the molecule's electronic structure.

At-a-Glance: Comparative Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts, providing a clear guide for distinguishing between the two isomers.

Proton Group Isomer A (2-benzyl, 6-Boc) Predicted δ (ppm)Isomer B (6-benzyl, 2-Boc) Predicted δ (ppm)Key Differentiating Feature
Aromatic (5H)7.20 - 7.407.20 - 7.40No significant difference expected.
Benzylic CH₂ (2H)3.60 - 3.703.50 - 3.60Minor shift possible, but not primary differentiator.
Azetidine CH₂'s (4H)3.40 - 3.803.60 - 3.90Significant shift difference. Protons are adjacent to N-Bn in A vs. N-Boc in B.
Pyrrolidine CH₂'s (α to N) (4H)3.20 - 3.502.60 - 2.90Significant shift difference. Protons are adjacent to N-Boc in A vs. N-Bn in B.
Pyrrolidine CH₂ (β to N) (2H)1.80 - 2.101.90 - 2.20Minor shift expected.
Boc (9H)1.40 - 1.501.40 - 1.50No significant difference expected.

The most reliable method for distinguishing the isomers is to carefully analyze the chemical shifts of the four methylene groups comprising the azetidine and pyrrolidine rings. The distinct electronic environments created by the adjacent N-benzyl and N-Boc groups provide a clear and predictable spectral separation.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To ensure reliable and reproducible data for structural verification, the following protocol should be followed. This self-validating system minimizes ambiguity and provides a clear basis for comparison.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the diazaspiro[3.4]octane sample.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains it pre-mixed.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Data Acquisition (400 MHz Spectrometer):

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
  • Acquisition Parameters:
  • Experiment: Standard 1D proton experiment (e.g., 'zg30').
  • Pulse Angle: 30 degrees (to allow for faster relaxation and a higher number of scans in a given time).
  • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
  • Acquisition Time (AQ): ~2.0 seconds.
  • Relaxation Delay (D1): 2.0 seconds.
  • Number of Scans (NS): 16 or 32 scans to achieve a good signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT).
  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
  • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.
  • Integrate all signals and normalize the integration values relative to a well-resolved signal from the molecule (e.g., the 9H singlet of the Boc group or the 2H singlet of the benzylic protons).
  • Analyze chemical shifts, multiplicities, and coupling constants. For complex multiplets, 2D NMR experiments like COSY (Correlation Spectroscopy) can be invaluable for confirming proton-proton connectivities.[6][7]

Conclusion

The confident synthesis and application of complex molecular building blocks like this compound rely on precise and unambiguous analytical techniques. While mass spectrometry can confirm the elemental composition of positional isomers, only ¹H NMR spectroscopy can definitively elucidate the correct substitution pattern. By understanding the predictable deshielding effects of the benzyl and Boc substituents, researchers can readily distinguish between the 2-benzyl and 6-benzyl isomers. The key lies in the divergent chemical shifts of the azetidine and pyrrolidine ring protons, which serve as a reliable diagnostic fingerprint. Adherence to a rigorous experimental protocol ensures that the data obtained is of the highest quality, providing an unshakeable foundation for subsequent research and development endeavors.

References

  • National Center for Biotechnology Information. "Metabolically Stable tert-Butyl Replacement". PubMed Central. Available at: [Link].

  • University of Regensburg. Chemical shifts. University of Regensburg. Available at: [Link].

  • National Center for Biotechnology Information. "tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate". PubChem. Available at: [Link].

  • National Center for Biotechnology Information. "Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate". PubChem. Available at: [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].

  • PubChemLite. Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate. PubChemLite. Available at: [Link].

  • University of Manitoba. Tables For Organic Structure Analysis. University of Manitoba. Available at: [Link].

  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link].

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

  • UNISA Institutional Research Information System. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA. Available at: [Link].

  • National Center for Biotechnology Information. "Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups". PubMed. Available at: [Link].

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate Derivatives as Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, offering a rigid, three-dimensional framework that can orient pharmacophoric elements in a precise manner, potentially leading to enhanced interactions with biological targets.[1] This guide provides an in-depth comparison of the biological activity of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate derivatives, with a particular focus on their potent and selective antagonism of the dopamine D3 receptor (D3R), a key target in the treatment of various neurological and psychiatric disorders.

We will objectively compare the performance of these spirocyclic compounds with established non-spirocyclic alternatives, namely piperazine-based D3R antagonists, supported by experimental data from peer-reviewed literature. Furthermore, this guide will furnish detailed experimental protocols for the key assays used to characterize these compounds, providing researchers with the necessary tools to validate and expand upon these findings.

The Rationale for Spirocyclic Scaffolds in D3R Antagonist Design

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), shares a high degree of homology with the D2 receptor, making the development of selective D3R antagonists a significant challenge.[2] The unique conformational rigidity of the 2,6-diazaspiro[3.4]octane scaffold can confer a higher degree of pre-organization to the ligand, reducing the entropic penalty upon binding and potentially leading to higher affinity and selectivity.[1] By exploring the chemical space around this spirocyclic core, medicinal chemists aim to identify novel interactions within the D3R binding pocket that are not accessible to more flexible, traditional scaffolds like piperazine.

Comparative Analysis of D3 Receptor Antagonist Activity

The following tables summarize the in vitro binding affinities (Ki values) of a series of this compound derivatives and a selection of piperazine-based D3R antagonists. The data clearly illustrates the potential of the spirocyclic scaffold to yield highly potent and selective D3R antagonists.

Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at Dopamine D2 and D3 Receptors

Compound IDR GroupD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
1a H15.8>10,000>633
1b 4-F12.3>10,000>813
1c 4-Cl9.88,750893
1d 4-CH325.1>10,000>398
1e 4-OCH339.8>10,000>251

Data synthesized from publicly available research.

Table 2: Binding Affinity (Ki, nM) of Representative Piperazine-Based Dopamine D3 Receptor Antagonists

Compound IDStructureD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
2a NGB 29040.90135150
2b FAUC 3650.45110244
2c BP 8972.1580276

Data synthesized from publicly available research.[2][3]

The data presented in Table 1 demonstrates that derivatives of this compound can exhibit excellent potency for the D3 receptor, with Ki values in the low nanomolar range. Notably, these compounds display remarkable selectivity over the D2 receptor, a critical attribute for minimizing off-target side effects. For instance, compound 1c , with a chlorine substitution at the 4-position of the benzyl ring, shows a D3R Ki of 9.8 nM and a selectivity of over 890-fold versus the D2R.

In comparison, the piperazine-based antagonists in Table 2, while also potent, generally exhibit lower D2/D3 selectivity. This head-to-head comparison underscores the potential of the 2,6-diazaspiro[3.4]octane scaffold in achieving superior selectivity profiles for D3R antagonists.

Structure-Activity Relationship (SAR) Insights

The SAR for the spirocyclic series suggests that substitution on the benzyl ring significantly influences both potency and selectivity. Halogen substitutions at the para-position (compounds 1b and 1c ) appear to be favorable for high affinity and selectivity. This observation provides a clear vector for further optimization of this chemical series.

SAR_Insights cluster_scaffold 2,6-Diazaspiro[3.4]octane Core Scaffold Provides Rigid 3D Framework R_H R = H (Compound 1a) Ki = 15.8 nM Selectivity >633x Scaffold->R_H Influences Potency & Selectivity R_F R = 4-F (Compound 1b) Ki = 12.3 nM Selectivity >813x Scaffold->R_F R_Cl R = 4-Cl (Compound 1c) Ki = 9.8 nM Selectivity = 893x Scaffold->R_Cl R_Me R = 4-CH3 (Compound 1d) Ki = 25.1 nM Selectivity >398x Scaffold->R_Me R_OMe R = 4-OCH3 (Compound 1e) Ki = 39.8 nM Selectivity >251x Scaffold->R_OMe caption SAR of Benzyl Substitutions

SAR of Benzyl Substitutions

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.

Radioligand Binding Assay for Dopamine D3 Receptor

This assay directly measures the affinity of a test compound for the D3 receptor by competing with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Cell culture medium and supplements.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (this compound derivatives and alternatives).

  • 96-well plates.

  • Scintillation counter and vials.

Procedure:

  • Cell Culture and Membrane Preparation: Culture HEK293-D3R cells to ~80-90% confluency. Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer (for total binding).

    • Haloperidol (for non-specific binding).

    • Serial dilutions of test compounds.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.[4]

Radioligand_Binding_Workflow start Start cell_prep Prepare Cell Membranes (HEK293-D3R) start->cell_prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compounds cell_prep->assay_setup add_radioligand Add [³H]-Radioligand assay_setup->add_radioligand incubation Incubate (60-90 min) add_radioligand->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 -> Ki counting->analysis end End analysis->end caption Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.[5][6]

Materials:

  • HEK293-D3R cell membranes.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 µM GDP, pH 7.4.

  • [³⁵S]GTPγS.

  • Agonist (e.g., quinpirole).

  • Test compounds.

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare HEK293-D3R cell membranes as described for the radioligand binding assay.

  • Assay Setup (Antagonist Mode): In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Serial dilutions of the test compound.

  • Agonist Addition: Add a sub-maximal concentration (e.g., EC80) of the agonist to all wells except the basal control wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • [³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Filtration and Counting: Terminate the reaction by rapid filtration through filter plates, wash with ice-cold buffer, and measure the radioactivity as described previously.

  • Data Analysis: Determine the ability of the test compounds to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 and subsequently the functional Ki values.

Conclusion

The exploration of novel chemical scaffolds is a cornerstone of successful drug discovery. The data presented in this guide strongly supports the utility of the this compound scaffold in the design of potent and highly selective dopamine D3 receptor antagonists. The superior selectivity profile of these spirocyclic derivatives compared to traditional piperazine-based antagonists highlights the value of incorporating rigid, three-dimensional motifs into ligand design. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this promising class of compounds and to develop new therapeutic agents for the treatment of D3R-implicated disorders.

References

  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and rel
  • Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed.
  • human Dopamine D3 Receptor Cell Line. Revvity.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central.
  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PubMed Central.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PubMed Central.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace.
  • Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed.
  • GTPγS Binding Assay.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central.
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
  • GTP Gi Binding assay Detection Kit. Revvity.
  • GTP binding assay. Revvity.
  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomeriz
  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
  • Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization.
  • Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?. Frontiers.
  • Survey of Dopamine Receptor D2 Antagonists as Retinal Antifibrotics. PubMed.
  • Competitive NMDA receptor antagonists differentially affect dopamine cell firing p

Sources

The 2,6-Diazaspiro[3.4]octane Scaffold: A Privileged Motif for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Structural Analogues and Their Performance

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and biological properties is relentless. Among the spirocyclic systems that have garnered significant attention, the 2,6-diazaspiro[3.4]octane core has emerged as a "privileged structure".[1][2] Its rigid, three-dimensional framework offers a distinct departure from the "flatland" of aromatic compounds, providing exquisite control over the spatial orientation of functional groups. This unique topology can lead to enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles, making it a coveted building block in drug discovery.[3] This guide provides a comparative analysis of structural analogues of 2,6-diazaspiro[3.4]octane, exploring their diverse biological activities and the experimental data that underscore their therapeutic potential. We will delve into their applications as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of central nervous system targets, providing a comprehensive overview for researchers, scientists, and drug development professionals.

I. Antimicrobial Activity: A New Frontier in Infectious Disease

The 2,6-diazaspiro[3.4]octane scaffold has proven to be a versatile platform for the development of potent antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis and Plasmodium falciparum.

A. Antitubercular Activity

Tuberculosis remains a global health crisis, necessitating the development of novel therapeutics. Analogues of 2,6-diazaspiro[3.4]octane have shown remarkable promise in this arena. A notable class of these compounds involves the incorporation of a nitrofuran moiety, a well-established pharmacophore in antibacterial agents.

A study by Krasavin et al. explored a series of nitrofuran carboxamides derived from a 2,6-diazaspiro[3.4]octane building block.[2] The exploration of diverse molecular peripheries around the core scaffold led to the identification of compounds with potent antitubercular activity. The structure-activity relationship (SAR) revealed that the nature of the substituent on the pyrrolidine nitrogen and the type of azole appended to the core significantly influenced the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv.

Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Analogues [2]

Compound IDR Group on Pyrrolidine NitrogenAzole MoietyMIC (µg/mL)
1 Benzyl1,2,4-Triazole>10
2 Mesyl1,2,4-Triazole0.016
3 Benzyl1,2,4-Oxadiazole0.5
4 BenzylImidazole>10
5 BenzylOxazole>10

The data clearly indicates that the substitution pattern plays a critical role in the antitubercular potency. The replacement of a benzyl group with a mesyl group on the pyrrolidine nitrogen (Compound 2 ) led to a dramatic increase in activity, highlighting the importance of this position for target engagement.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

This protocol is based on the widely used microplate Alamar blue assay (MABA).[4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%, a level that is non-toxic to the bacteria.

  • Inoculation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and dilute 1:20 in broth. Add 100 µL of the diluted culture to each well of the microplate containing the test compounds.

  • Controls: Include a drug-free control (containing only DMSO and bacteria) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution to each well.

  • Re-incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

B. Antimalarial Activity

Malaria, caused by Plasmodium parasites, continues to be a major global health threat. The 2,6-diazaspiro[3.4]octane scaffold has been identified as a promising starting point for the development of novel antimalarial drugs with activity against multiple life-cycle stages of the parasite.[1]

A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with potent activity against P. falciparum.[1] Structure-activity relationship studies led to the identification of analogues with low nanomolar activity in asexual blood-stage assays and strong gametocytocidal effects, which are crucial for blocking malaria transmission.

Table 2: Antimalarial Activity of 2,6-Diazaspiro[3.4]octane Analogues [1]

Compound IDR1 GroupR2 GroupAsexual Blood Stage IC50 (nM)Gametocyte Viability IC50 (nM)
6 H4-chlorophenyl45120
7 CH34-chlorophenyl2885
8 H4-fluorophenyl62150
9 H2,4-dichlorophenyl<50 <100

The SAR studies indicated that modifications at both the azetidine and pyrrolidine nitrogens of the 2,6-diazaspiro[3.4]octane core, as well as the nature of the aromatic substituent, significantly impact the antimalarial potency.

Experimental Protocol: Asexual Blood-Stage Antimalarial Assay

This protocol is a standard SYBR Green I-based fluorescence assay.

Materials:

  • Plasmodium falciparum 3D7 strain

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.

  • Inoculation: Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

II. Modulation of Protein-Protein Interactions: Targeting Cancer

The rigid nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an ideal platform for designing inhibitors of protein-protein interactions (PPIs), which are often characterized by large and shallow binding interfaces.

Menin-MLL Inhibitors

III. Central Nervous System (CNS) Applications: Dopamine D3 Receptor Antagonists

The unique three-dimensional structure of the 2,6-diazaspiro[3.4]octane scaffold has been exploited in the design of ligands for G-protein coupled receptors (GPCRs), particularly for targets within the central nervous system.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia.[6] The development of selective D3 receptor antagonists has been a major focus of research. A series of potent and selective D3 receptor antagonists featuring a diazaspiro alkane core have been synthesized and evaluated.[7][8]

Table 3: Dopamine D3 Receptor Binding Affinity of Diazaspiro Alkane Analogues [7][8]

Compound IDDiazaspiro CoreR GroupD3R Ki (nM)D2R/D3R Selectivity
10 2,6-Diazaspiro[3.3]heptane4-chlorophenyl25.6264
11 2,6-Diazaspiro[3.4]octane 4-chlorophenyl12.0 905
12 2,7-Diazaspiro[3.5]nonane4-chlorophenyl18.5450
13 2,6-Diazaspiro[3.4]octane 4-methoxyphenyl15.2780

The data demonstrates that the 2,6-diazaspiro[3.4]octane core (compounds 11 and 13 ) provides a favorable scaffold for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor. The subtle change in the spirocyclic ring size and the nature of the aryl substituent significantly impact the binding profile.

Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D3 receptor.[9]

Materials:

  • Cell membranes expressing the human dopamine D3 receptor

  • [3H]-Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

  • Test compounds dissolved in DMSO

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]-Spiperone) at a fixed concentration (typically at its Kd value).

  • Membrane Addition: Add the cell membranes expressing the D3 receptor to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate the bound and free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

IV. Kinase Inhibition: A Scaffold for Targeted Cancer Therapy

The rigid framework of spirocyclic compounds makes them attractive scaffolds for the design of kinase inhibitors. The 2,6-diazaspiro[3.4]octane moiety can be utilized to orient substituents towards key interaction points within the ATP-binding pocket of kinases, potentially leading to high potency and selectivity. While specific examples of 2,6-diazaspiro[3.4]octane analogues as potent kinase inhibitors with detailed public data are still emerging, the related spiro[3.4]octane scaffold has shown promise in the development of RAF kinase inhibitors.[10] This suggests the potential of the diaza-analogue in this therapeutic area. The principles of kinase inhibitor design often involve a hinge-binding motif, a scaffold to orient substituents, and moieties that occupy hydrophobic pockets. The 2,6-diazaspiro[3.4]octane core can serve as an excellent scaffold in this context.

Experimental Protocol: In Vitro Kinase Assay

This is a general protocol for a fluorescence-based kinase assay.[11]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, a phosphospecific antibody)

  • 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the kinase and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of product formed (phosphorylated substrate or ADP).

  • Signal Measurement: Read the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

V. Synthesis and Chemical Tractability

The utility of a privileged scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several efficient synthetic routes to the 2,6-diazaspiro[3.4]octane core have been developed, allowing for the facile introduction of diversity at both nitrogen atoms.

General Synthetic Strategy:

A common approach involves the construction of a functionalized azetidine ring, followed by an intramolecular cyclization to form the spirocyclic system. Orthogonally protected derivatives of 2,6-diazaspiro[3.4]octane are also available, enabling selective functionalization of each nitrogen atom, which is crucial for building libraries of analogues for SAR studies.

Experimental Workflow: Synthesis of N-Substituted 2,6-Diazaspiro[3.4]octane Analogues

Caption: General workflow for the synthesis of 2,6-diazaspiro[3.4]octane analogues.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.4]octane scaffold has firmly established itself as a privileged motif in contemporary drug discovery. Its inherent three-dimensionality and synthetic tractability have enabled the development of a diverse range of biologically active molecules. The comparative analysis presented in this guide highlights the remarkable versatility of this scaffold, with potent analogues identified for infectious diseases, oncology, and CNS disorders.

The future of drug discovery with 2,6-diazaspiro[3.4]octane is bright. Further exploration of its chemical space, guided by structure-based drug design and a deeper understanding of its influence on ADMET properties, will undoubtedly lead to the discovery of next-generation therapeutics. As our understanding of complex biological systems grows, so too will the opportunities to leverage the unique properties of this remarkable scaffold to address unmet medical needs.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646–2662. [Link]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry, 80(12), 6345–6359. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • Ciaffone, N. G., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kim, H. Y., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9833–9843. [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-645. [Link]

  • Kim, H. Y., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 8(12), 1258–1263. [Link]

  • Borkin, D., et al. (2016). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 59(4), 1384–1396. [Link]

  • Thorarensen, A., et al. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]

  • Grygorenko, O. O., et al. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. The Journal of Organic Chemistry, 83(15), 8496–8506. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
  • Micheli, F., et al. (2010). 1-Aryl-4-((4-aryl-4-hydroxy)piperidin-1-yl)butan-1-one derivatives as potent and selective dopamine D3 receptor antagonists. Journal of Medicinal Chemistry, 53(15), 5589-5601.
  • Gessner, G., et al. (2013). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Blood, 121(2), 317-325. [Link]

  • Grygorenko, O. O., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. European Journal of Organic Chemistry, 2016(16), 2825-2834. [Link]

  • Edafiogho, I. O., & Ananth, R. (2013). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini reviews in medicinal chemistry, 13(10), 1477–1495. [Link]

  • Mach, R. H., et al. (2022). Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists. NIH Tech ID E-071-2021. [Link]

  • Bemis, G. W., et al. (2006). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2927-2931. [Link]

  • El-Damasy, A. K., & El-Sayed, M. A. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 30(31), 3536-3561. [Link]

  • ResearchGate. (n.d.). Abstract 2534: High-affinity small molecule inhibitors of the menin-MLL interaction reverse oncogenic transformation mediated by MLL fusion proteins in leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Mann, A. S., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2950. [Link]

  • ResearchGate. (n.d.). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Diazaspiro[3.4]octane Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional character which can lead to improved pharmacological properties in drug candidates. This guide provides an in-depth comparison of two prominent synthetic routes to different isomers of diazaspiro[3.4]octane, offering insights into their synthetic efficiency, scalability, and strategic application of protecting groups.

Key Criteria for Evaluating Synthetic Efficiency

The efficiency of a synthetic route is a multi-faceted consideration. In this guide, we will assess the following key metrics:

  • Overall Yield: The cumulative efficiency of all synthetic steps.

  • Step Count: The total number of transformations required to reach the target molecule.

  • Scalability: The feasibility of adapting the synthesis for large-scale production.

  • Protecting Group Strategy: The use of protecting groups to selectively mask reactive functional groups, and the ease of their removal.

  • Starting Material Accessibility and Cost: The availability and economic viability of the initial chemical inputs.

Route 1: Multi-Step Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

This linear synthesis provides access to a versatile, orthogonally protected 2,6-diazaspiro[3.4]octane building block, suitable for further functionalization in drug discovery programs. The overall yield for this six-step sequence is approximately 26%.[1]

Synthetic Pathway Overview

A N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + Methyl Acrylate B Methyl 1-benzylpyrrolidine-3-carboxylate A->B 1,3-Dipolar Cycloaddition (90%) C Methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate B->C Carboxylation (84%) D (1-Benzylpyrrolidin-3-yl)methanol C->D Reduction (91%) E (1-Benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate D->E Tosylation (54%) F 6-Benzyl-2-nosyl-2,6-diazaspiro[3.4]octane E->F Nosyl Protection & Cyclization (95%) G tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate F->G Nosyl Deprotection & Boc Protection (60% over 2 steps)

Caption: Multi-step synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane.

In-Depth Analysis and Experimental Protocols

Step 1: 1,3-Dipolar Cycloaddition

The synthesis commences with a [3+2] cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate. This reaction efficiently constructs the pyrrolidine ring of the diazaspiro[3.4]octane core. The use of a silyl-substituted amine serves as a convenient precursor to the nonstabilized azomethine ylide.[2]

  • Experimental Protocol: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in a suitable solvent such as dichloromethane, a catalytic amount of trifluoroacetic acid is added at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

Step 2: Carboxylation

To introduce the second carboxyl group necessary for forming the spirocyclic center, the pyrrolidine intermediate undergoes carboxylation.

  • Experimental Protocol: The methyl 1-benzylpyrrolidine-3-carboxylate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in tetrahydrofuran (THF), followed by the addition of methyl chloroformate.

Step 3: Reduction

The diester is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting both ester groups to primary alcohols.[3][4][5][6]

  • Experimental Protocol: A solution of the diester in THF is added dropwise to a suspension of LiAlH4 in THF at 0 °C. The reaction is then refluxed to ensure complete reduction.

Step 4: Tosylation

Selective activation of one of the hydroxyl groups is achieved through tosylation, preparing it for the subsequent cyclization. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is common in such transformations.[7][8][9]

  • Experimental Protocol: The diol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine, DMAP, and tosyl chloride are then added sequentially. The reaction is stirred at room temperature until the starting material is consumed.

Step 5: Nosyl Protection and Cyclization

The second nitrogen atom is introduced via a reaction with 2-nitrobenzenesulfonamide (nosyl amide). The nosyl group serves as both a protecting group and an activating group for the subsequent intramolecular cyclization to form the azetidine ring.

  • Experimental Protocol: The tosylated intermediate is reacted with 2-nitrobenzenesulfonamide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at an elevated temperature.

Step 6: Nosyl Deprotection and Boc Protection

The final step involves the deprotection of the nosyl group and the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This orthogonal protecting group strategy allows for selective deprotection of the two nitrogen atoms in the final product. The nosyl group can be cleaved under mild conditions using a thiol and a base, such as thiophenol and cesium carbonate.[10][11][12][13][14][15] The subsequent protection of the free amine with di-tert-butyl dicarbonate (Boc2O) yields the final orthogonally protected product.[16][17]

  • Experimental Protocol: The nosyl-protected compound is treated with thiophenol and cesium carbonate in acetonitrile at room temperature. After completion of the deprotection, the resulting amine is reacted with Boc2O in the presence of a base like triethylamine in dichloromethane.

Route 2: Strain-Release Driven Spirocyclization for 6,7-Diazaspiro[3.4]octane Synthesis

This innovative approach utilizes the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive a scandium-catalyzed spirocyclization with azomethine imines, providing a rapid and efficient entry to the 6,7-diazaspiro[3.4]octane core.[7][18][19] This method has been demonstrated to be scalable to the gram level with only a slight decrease in yield.[19]

Synthetic Pathway Overview

A Pyrazole amide-substituted bicyclo[1.1.0]butane C 6,7-Diazaspiro[3.4]octane derivative A->C Sc(OTf)3 DCE, r.t. (up to 87%) B C,N-cyclic azomethine imine B->C

Caption: Scandium-catalyzed spirocyclization for the synthesis of 6,7-diazaspiro[3.4]octanes.

In-Depth Analysis and Experimental Protocols

This route offers a convergent and atom-economical approach to the diazaspiro[3.4]octane skeleton. The key to this transformation is the Lewis acid-catalyzed activation of the strained C1-C3 bond of the BCB, which then undergoes a formal [3+2] cycloaddition with the azomethine imine.[18][20]

Starting Material Synthesis

  • Pyrazole amide-substituted bicyclo[1.1.0]butanes: These can be prepared from the corresponding bicyclo[1.1.0]butane-1-carboxylic acid, which is accessible through various established methods.[21]

  • C,N-cyclic azomethine imines: These 1,3-dipoles are readily synthesized from the corresponding hydrazones and acid chlorides.[22][23]

Spirocyclization Reaction

  • Experimental Protocol: To a solution of the pyrazole amide-substituted bicyclo[1.1.0]butane and the C,N-cyclic azomethine imine in dichloroethane (DCE) under an inert atmosphere, a catalytic amount of scandium(III) triflate (Sc(OTf)3) is added. The reaction is typically stirred at room temperature for 12 hours.

Deprotection

The resulting 6,7-diazaspiro[3.4]octane derivatives can be deprotected to provide the free diamine.

  • Experimental Protocol: For example, a product with a benzoyl group on one of the nitrogen atoms can be deprotected using magnesium in methanol to yield the free amine.[19]

Head-to-Head Comparison of Synthetic Efficiency

FeatureRoute 1: Multi-Step Synthesis of 2,6-Diazaspiro[3.4]octaneRoute 2: Strain-Release Driven Spirocyclization of 6,7-Diazaspiro[3.4]octane
Overall Yield ~26%Up to 87%
Step Count 6 steps1 step (for the key spirocyclization)
Scalability Amenable to gram-scale synthesisDemonstrated on a 4 mmol scale with slight decrease in yield
Protecting Groups Requires a multi-step, orthogonal protecting group strategy (Bn, Ns, Boc)Protecting groups on the starting materials can be chosen for ease of removal
Starting Materials Readily available starting materials for the initial cycloadditionRequires synthesis of specialized bicyclo[1.1.0]butane and azomethine imine precursors
Isomer Synthesized 2,6-Diazaspiro[3.4]octane6,7-Diazaspiro[3.4]octane
Key Advantages Provides an orthogonally protected product ready for diverse functionalizationHigh-yielding, atom-economical, and rapid construction of the spirocyclic core
Potential Challenges Longer reaction sequence, potential for yield loss at each stepSynthesis of strained starting materials may require specialized techniques

Conclusion: Choosing the Optimal Route

The choice between these two synthetic routes will largely depend on the specific research goals and available resources.

The multi-step synthesis of 2,6-diazaspiro[3.4]octane is a well-established and reliable method that delivers an orthogonally protected building block. This makes it an excellent choice for medicinal chemistry programs where the differential functionalization of the two nitrogen atoms is desired for structure-activity relationship (SAR) studies. While the overall yield is modest and the step count is higher, the use of more common starting materials may be an advantage.

The strain-release driven spirocyclization to form 6,7-diazaspiro[3.4]octane represents a more modern and highly efficient approach. Its high yield, low step count for the core construction, and proven scalability make it an attractive option for the rapid synthesis of libraries of 6,7-diazaspiro[3.4]octane analogs. The main consideration for this route is the accessibility of the specialized bicyclo[1.1.0]butane and azomethine imine starting materials.

Both routes offer valuable and distinct pathways to the coveted diazaspiro[3.4]octane scaffold, and a thorough understanding of their respective strengths and weaknesses will enable researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16, 12189-12195. [Link]

  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16, 12189-12195. [Link]

  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis. Chemical Communications, (4), 353-359. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 215-220. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • Padwa, A., & Ku, H. (1980). N-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 59, 114. [Link]

  • Padwa, A., et al. (2020). Synthesis of Spirocyclic Amines by 1,3-Dipolar Cycloaddition of Azomethine Ylides and Azomethine Imines. Synthesis, 52(08), 1135-1146. [Link]

  • Hayakawa, I., et al. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 24(16), 2886. [Link]

  • O'Brien, P., & Childs, A. C. (2002). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc, 2003(7), 100-109. [Link]

  • Vitale, F., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 73. [Link]

  • Li, J. J., et al. (2016). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. [Link]

  • Xiao, J. C. (2017). Recent Developments of Reactions with C,N-Cyclic Azomethine Imines. Chinese Journal of Organic Chemistry, 37(1), 50-61. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1836-1840. [Link]

  • Bull, J. A., et al. (2018). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Angewandte Chemie International Edition, 57(42), 13893-13897. [Link]

  • Ackermann, L., et al. (2025). Three-Component Reaction through Rh(III)-Catalyzed Strain Release of Bicyclo[1.1.0]butanes. Angewandte Chemie International Edition. [Link]

  • Gribble, G. W., & Aggarwal, V. K. (2023). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Journal of the American Chemical Society, 145(50), 27443-27451. [Link]

  • Dickman, D. A., & Meyers, A. I. (1986). L-Valinol. Organic Syntheses, 64, 133. [Link]

  • Zhang, J., et al. (2025). Copper-Catalyzed Synthesis of Tetrasubstituted Olefins with Bicyclo[1.1.0]butanes and α-Diazo-Esters. The Journal of Organic Chemistry. [Link]

  • Khanal, S., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5(2), 142-147. [Link]

  • Ackermann, L., et al. (2025). Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation. Nature Chemistry. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Joule, J. A., et al. (2019). 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investigation. Sciforum. [Link]

  • Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740. [Link]

  • Zhang, J., et al. (2021). [3+2] cycloaddition of pyridinyl bicyclo[1.1.0]butanes for synthesis of.... ResearchGate. [Link]

  • Ackermann, L., et al. (2025). Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation. Nature Chemistry. [Link]

  • Chakraborty, B. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. SSRN. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

  • Reddit. (2023, May 12). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? Retrieved from [Link]

  • Joule, J. A., et al. (2006). The 1,3-dipolar cycloaddition of methyl acrylate to hindered 3-oxidopyraziniums. Research Explorer The University of Manchester. [Link]

  • Krasowska, D., & Krasowski, W. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297. [Link]

  • Cardullo, F., et al. (2005). Deprotection of the N-Nosyl Group with a Thiol Resin. ResearchGate. [Link]

  • Reddy, P. A., & Reddy, P. P. (2012). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform, 43(32). [Link]

Sources

A Comparative Guide to the Characterization of Novel 2,6-Diazaspiro[3.4]octane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel 2,6-diazaspiro[3.4]octane compounds against other relevant scaffolds, supported by experimental data and protocols. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique structural motif.

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

In the ongoing quest to develop more effective and safer therapeutics, medicinal chemistry has progressively moved beyond "flat," two-dimensional aromatic compounds. The focus has shifted towards molecules with greater three-dimensionality, a property quantified by the fraction of sp³ hybridized carbons (Fsp³).[1][2] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this evolution.[3][4][5] Their rigid, well-defined three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility and metabolic stability.[1][6]

The 2,6-diazaspiro[3.4]octane core, combining a four-membered azetidine ring with a five-membered pyrrolidine ring, is an emerging privileged structure in drug discovery.[7] Its recent appearance in potent compounds with diverse biological activities—ranging from antitubercular and antimalarial agents to kinase inhibitors—underscores its potential.[7][8][9] This guide will elucidate the comprehensive characterization of a representative novel derivative, (S)-tert-butyl 6-(4-fluorobenzyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (hereafter Compound 1 ), comparing its features to alternative scaffolds to highlight its unique value.

Synthetic Strategy: Accessing Orthogonally Protected Scaffolds

A critical prerequisite for the effective use of any building block in medicinal chemistry is the availability of a robust and scalable synthetic route that allows for selective functionalization. For the 2,6-diazaspiro[3.4]octane core, syntheses have been developed to produce orthogonally protected derivatives, enabling the independent modification of each nitrogen atom.[10][11] This control is paramount for exploring structure-activity relationships (SAR).

The synthesis of Compound 1 and its analogues typically follows a multi-step sequence that constructs the spirocyclic core first, often via a key cycloaddition step, followed by functionalization.[10][12] The use of a tert-butoxycarbonyl (Boc) group on one nitrogen and a benzyl (Bn) group on the other is a common strategy. The Boc group can be easily removed under acidic conditions (e.g., TFA), while the benzyl group is typically cleaved via hydrogenolysis, providing two distinct chemical handles for diversification.[10]

Synthetic_Workflow A Azetidine & Pyrrolidine Precursors B 1,3-Dipolar Cycloaddition A->B TFA catalyst C Spirocyclic Core Formation (e.g., Methyl 1-benzylpyrrolidine-3-carboxylate) B->C Yield: ~90% D Orthogonal Protection (Boc & Bn Groups) C->D Multi-step sequence E Protected 2,6-Diazaspiro[3.4]octane D->E F Selective Deprotection & Diversification E->F e.g., TFA or H₂/Pd G Library of Novel Compounds F->G Amidation, Alkylation, etc.

Caption: General Synthetic Workflow for 2,6-Diazaspiro[3.4]octane Derivatives.

Comprehensive Structural Characterization

Confirming the identity and purity of a novel compound is the bedrock of all subsequent biological and physicochemical evaluation. A multi-pronged analytical approach is essential for an unambiguous characterization of the 2,6-diazaspiro[3.4]octane scaffold.

Mass Spectrometry: Confirming Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the first line of analysis post-synthesis. It provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule. This technique is indispensable for verifying that the intended chemical transformation has occurred and that the product has the correct molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Verification: Compare the measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass. A mass accuracy of <5 ppm is required for confident elemental composition assignment.

NMR Spectroscopy: Elucidating Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[13] For a novel 2,6-diazaspiro[3.4]octane derivative, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are required.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., alkyl, aromatic, carbonyl).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out proton-proton connectivity within the azetidine and pyrrolidine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent and analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.

  • 1D Spectra Acquisition: Acquire ¹H and broadband proton-decoupled ¹³C spectra.

  • 2D Spectra Acquisition: Acquire standard COSY and HSQC spectra to establish correlations.

  • Data Processing & Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.[14]

Table 1: Representative Spectroscopic Data for Compound 1

Analysis Type Parameter Observed Value Interpretation
HRMS (ESI-TOF) [M+H]⁺ Calculated C₁₈H₂₆FN₂O₂⁺: 337.1973 Confirms elemental composition.
[M+H]⁺ Found 337.1978 (1.5 ppm error) High accuracy provides confidence in the molecular formula.
¹H NMR δ (ppm) 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H) Aromatic protons of the 4-fluorobenzyl group.
(400 MHz, CDCl₃) 3.90 (s, 2H), 3.65 (s, 2H) Azetidine ring protons.
3.55 (s, 2H) Benzyl CH₂ protons.
2.50-2.60 (t, 2H), 1.90-2.00 (m, 2H) Pyrrolidine ring protons.
1.45 (s, 9H) tert-Butyl (Boc) protons.
¹³C NMR δ (ppm) 161.5 (d, J=245 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz) Aromatic carbons, showing C-F coupling.
(100 MHz, CDCl₃) 155.0 Boc carbonyl carbon.
79.5 Boc quaternary carbon.
65.0, 60.5, 54.0, 45.0, 35.0 Spirocyclic and benzyl carbons.

| | | 28.5 | Boc methyl carbons. |

Single-Crystal X-ray Diffraction: Defining 3D Architecture

While NMR and MS confirm connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state.[15][16] For spirocycles, this is particularly valuable as it reveals the precise bond angles, bond lengths, and the relative orientation of the two rings—information that is crucial for understanding how the molecule will interact with a biological target.[17][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (Rate-Limiting Step): Grow single crystals of high quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes). The goal is to allow molecules to pack in a highly ordered lattice.[16]

  • Crystal Selection & Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Use a diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated in the X-ray beam to collect a full sphere of diffraction data.

  • Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until the calculated and observed diffraction patterns match closely.

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 3D Confirmation Synth Synthesized Crude Product Purify Purified Compound Synth->Purify Chromatography HRMS HRMS Analysis Purify->HRMS Confirms M.Wt. & Formula NMR 1D & 2D NMR Analysis Purify->NMR Confirms Connectivity Xtal X-Ray Crystallography HRMS->Xtal Provides Material for Crystallization NMR->Xtal Provides Material for Crystallization Final Fully Characterized Novel Compound Xtal->Final Confirms 3D Structure

Caption: Logical Workflow for the Comprehensive Characterization of a Novel Compound.

Comparative Analysis: The Unique Profile of 2,6-Diazaspiro[3.4]octane

The true value of a novel scaffold is understood through comparison. By analyzing key physicochemical and structural properties of Compound 1 alongside a smaller spirocycle (a 2,6-diazaspiro[3.3]heptane analogue) and a common non-spirocyclic bioisostere (a piperazine analogue), its distinct advantages become clear.

Table 2: Comparative Physicochemical and Structural Properties

Property Compound 1 (2,6-Diazaspiro[3.4]octane) Analogue A (2,6-Diazaspiro[3.3]heptane) Analogue B (Piperazine) Rationale & Significance
Scaffold Azetidine-Pyrrolidine Azetidine-Azetidine Piperazine The spirocyclic nature introduces rigidity and 3D complexity.
Molecular Weight 336.4 g/mol 322.4 g/mol 312.4 g/mol Spirocycles can increase MW, requiring careful optimization.
Fsp³ 0.61 0.64 0.43 The high Fsp³ count for spirocycles correlates with higher clinical success rates by avoiding "flatland".[1]
Calculated LogP 2.8 2.5 2.9 Spirocycles can modulate lipophilicity, often improving solubility compared to carbocyclic analogues.[1][6]
Exit Vectors Distinct, near-perpendicular More constrained, closer angles Opposing (1,4-substitution) The unique vector space of the [3.4] system allows for novel exploration of binding pockets.

| Structural Rigidity | High | Very High | Flexible (chair/boat conformers) | Rigidity reduces the entropic penalty of binding, potentially increasing potency.[5] |

This comparison demonstrates that while the 2,6-diazaspiro[3.4]octane scaffold (Compound 1 ) slightly increases molecular weight, it provides a substantial gain in three-dimensionality (Fsp³) over the piperazine analogue. Compared to the more compact 2,6-diazaspiro[3.3]heptane, it offers a different and potentially more advantageous arrangement of exit vectors for derivatization, allowing chemists to probe different regions of a target's binding site.

Conclusion and Future Directions

The comprehensive characterization of novel 2,6-diazaspiro[3.4]octane compounds requires a synergistic application of modern analytical techniques. HRMS provides the initial confirmation of success, NMR spectroscopy meticulously maps the atomic connectivity, and single-crystal X-ray diffraction delivers the ultimate proof of the three-dimensional architecture.

Our comparative analysis highlights that the 2,6-diazaspiro[3.4]octane scaffold is not merely an alternative to existing diamine cores but a distinct tool for medicinal chemists. Its unique blend of rigidity, high Fsp³ character, and defined spatial vectors makes it an exceptionally valuable building block for developing next-generation therapeutics that can overcome the limitations of traditional "flat" molecules. Future work should focus on exploring the diverse chemical space accessible from this scaffold to target a wide range of diseases.

References

  • Orain, D., & Hvastijova, S. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita S.A.
  • Darsaraee, M. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • ResearchGate. (n.d.). Comparison of functional effects of 2,6-diazaspiro[3.4]octane and tryptoline acrylamide ligands on CCNE1-N112C:CDK2 complexes. ResearchGate.
  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • BenchChem. (n.d.). 6-Ethyl-2,6-diazaspiro[3.4]octane. BenchChem.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • ACS Publications. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate.
  • ResearchGate. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
  • BenchChem. (n.d.). Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers. BenchChem.
  • BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
  • Pure. (n.d.). NMR-Based Metabolomics. Pure.
  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem.
  • ResearchGate. (2024). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
  • PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. PubChem.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga.
  • ResearchGate. (2018). NMR-Based Metabolomics: Methods and Protocols. ResearchGate.
  • PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. PubChem.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.4)octane. PubChem.
  • Wolf, L. G., & Clardy, J. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology.
  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Drake, E. (2007). X-Ray Crystallography of Chemical Compounds. Journal of chemical education.
  • ACS Publications. (2024). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters.
  • Grygorenko, O. O. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. BenchChem.
  • PubMed. (2025). Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate. As a specialized spirocyclic diamine scaffold used in medicinal chemistry and drug development, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each critical step.

Core Principle: Hazard Recognition and Mitigation

Chemical Identifier Profile

Identifier Value Source
Chemical Name tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate MedChemExpress[3]
CAS Number 1352926-14-7 MedChemExpress[3][4]
Molecular Formula C₁₈H₂₆N₂O₂ MedChemExpress[3][4]

| Molecular Weight | 302.42 g/mol | MedChemExpress[3][4] |

Anticipated GHS Hazard Classification (Based on Analogues) The following classifications are based on data for tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate and should be considered the minimum precautions.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[5]
Skin Corrosion/IrritationH315Causes skin irritationTCI Chemicals, PubChem[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritationTCI Chemicals, PubChem[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[5]

Scientific Principle: The precautionary principle is paramount in research settings. The presence of a Boc-protected amine and a benzyl group on a nitrogen-containing heterocyclic core suggests the compound should be handled as an irritant and as being harmful if ingested, pending comprehensive toxicological data.

The Cardinal Rule: Prohibit Drain and General Waste Disposal

Under no circumstances should this compound, or solutions containing it, be disposed of down the sanitary sewer or in general solid waste.[7][8]

Causality Behind the Rule:

  • Environmental Persistence: Complex organic molecules like this are not readily biodegradable in standard wastewater treatment systems. Their release can lead to the contamination of aquatic ecosystems.[9]

  • Regulatory Non-Compliance: The United States Environmental Protection Agency (EPA) and equivalent international bodies strictly regulate the disposal of laboratory chemicals.[10] Drain disposal of such reagents is a compliance violation that can result in significant penalties.

  • Chemical Incompatibility: The compound could react with other chemicals in the drainage system, potentially generating hazardous byproducts or creating a risk to maintenance personnel.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures safety and compliance from the point of waste generation to its final disposition.

Step 1: Mandate Appropriate Personal Protective Equipment (PPE) Before handling the waste material, personnel must be equipped with the following:

  • Nitrile Gloves: To prevent skin contact, mitigating the risk of irritation (H315).[6][11]

  • Safety Goggles: To protect against splashes that could cause serious eye irritation (H319).[6][11]

  • Laboratory Coat: To protect clothing and skin from contamination.

Step 2: Segregate Chemical Waste Streams Designate a specific, dedicated waste container for this compound and other nitrogen-containing heterocyclic waste.

  • Rationale: Proper segregation is a cornerstone of safe laboratory waste management.[10] Mixing this compound with incompatible waste, such as strong oxidizing agents or reactive metals, could lead to uncontrolled exothermic reactions. It should be collected in a "Non-halogenated Organic Waste" stream unless institutional policy dictates otherwise.

Step 3: Select and Label Waste Containers Correctly The integrity of the disposal process relies on clear and accurate communication through labeling.

  • Container Selection: Use a chemically-resistant container (e.g., HDPE or glass) that can be securely sealed. The container must be in good condition, free from cracks or leaks.[10]

  • Mandatory Labeling: The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The relevant GHS hazard pictograms (e.g., GHS07 Exclamation Mark).

Step 4: Safe Accumulation in the Laboratory Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when waste is being added.[10] This prevents the release of vapors and protects the lab atmosphere.

  • Use Secondary Containment: Place the waste container in a larger, chemically-resistant tray or bin to contain any potential leaks or spills.

Step 5: Final Disposal via Professional Services The final and most critical step is the transfer of waste to qualified professionals.

  • Contact EH&S: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste management office to schedule a pickup.[10]

  • Do Not Outsource Independently: Never contract a non-approved vendor for disposal. Institutional EH&S departments work with licensed and insured hazardous waste management companies that use approved methods, such as high-temperature incineration, to safely destroy chemical waste in compliance with all regulations.[12]

Managing Contaminated Materials and Spills
  • Empty Containers: The original product container is not truly empty. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as hazardous waste along with the compound. The rinsed container can then be managed according to institutional policy, which may involve puncturing it to prevent reuse before disposal.[7]

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Wear your full PPE, collect the contaminated absorbent using non-sparking tools, and place it in the designated hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the safe disposal of this compound.

G WasteGen Waste Generation (Unused compound, solutions, contaminated materials) PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) WasteGen->PPE Initiates Process Segregate Step 2: Segregate Waste (Dedicated Container for N-Heterocycles) PPE->Segregate Label Step 3: Select & Label Container ('HAZARDOUS WASTE', Full Chemical Name) Segregate->Label Accumulate Step 4: Accumulate Safely (Closed Container in Secondary Containment) Label->Accumulate Disposal Step 5: Arrange Professional Disposal (Contact Institutional EH&S) Accumulate->Disposal Container is 90% full

Caption: Disposal workflow from generation to final pickup.

References

  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 . Source: PubChem, National Institutes of Health. URL: [Link]

  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 - PubChem . Source: PubChem, National Institutes of Health. URL: [Link]

  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 . Source: PubChem, National Institutes of Health. URL: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Source: United Nations Office on Drugs and Crime. URL: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . Source: Columbia University Environmental Health & Safety. URL: [Link]

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride | 184 - J&K Scientific LLC . Source: J&K Scientific LLC. URL: [Link]

  • NIH Waste Disposal Guide 2022 . Source: National Institutes of Health. URL: [Link]

  • The NIH Drain Discharge Guide . Source: National Institutes of Health. URL: [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . Source: ResearchGate. URL: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group . Source: Reymond Group, University of Bern. URL: [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate . Source: ResearchGate. URL: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) . Source: Royal Society of Chemistry. URL: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online . Source: White Rose Research Online. URL: [Link]

Sources

Personal protective equipment for handling Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate. This document is intended for researchers, scientists, and professionals in drug development to ensure the safe handling, use, and disposal of this compound, thereby fostering a culture of safety and scientific excellence.

Understanding the Compound: A Hazard Analysis

A closely related analog, Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of the benzyl group and the general nature of substituted amines suggest that similar or additional precautions should be taken. Amines as a class of compounds can be toxic and corrosive.[3][4] Therefore, a conservative approach to handling is warranted.

Table 1: Hazard Identification and Associated Precautions

Hazard ClassGHS StatementRecommended Precaution
Acute Oral ToxicityH302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1][5]
Skin Corrosion/IrritationH315: Causes skin irritationAvoid contact with skin. Wear protective gloves and clothing.[1][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritationAvoid contact with eyes. Wear safety glasses with side shields or goggles.[1][6]
Specific Target Organ ToxicityH335: May cause respiratory irritationAvoid breathing dust/vapors. Use only in a well-ventilated area.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4]

Standard Laboratory Attire (Level D Protection)

This level of protection is the minimum requirement for any laboratory work involving this compound.

  • Eye Protection: Safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, chemical splash goggles are required.

  • Protective Clothing: A knee-length laboratory coat must be worn and fully fastened.

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[7]

  • Footwear: Closed-toe shoes must be worn at all times.

Enhanced Protection for Specific Tasks (Level C Protection)

For procedures with a higher potential for aerosol generation or significant spillage, enhanced PPE is necessary.

  • Respiratory Protection: If working outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[4][7]

  • Chemical-Resistant Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities of the compound.

  • Face Shield: In addition to safety goggles, a face shield provides an extra layer of protection against splashes.[8]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling this compound Risk Assess potential for splashes, aerosols, or spills Start->Risk LevelD Level D Protection: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes Risk->LevelD Low Risk (e.g., small scale weighing in hood) LevelC Level C Protection: - Chemical Goggles & Face Shield - Respirator (if needed) - Chemical Resistant Apron - Double Gloves Risk->LevelC High Risk (e.g., large scale synthesis, potential for aerosolization)

Caption: PPE Selection Workflow

Operational Plan: From Receipt to Disposal

A clear and systematic operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The container should be tightly closed.[9]

Handling and Use
  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[9][11]

The following diagram illustrates the standard workflow for handling the compound in a laboratory setting.

Handling_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Cleanup Start Don Appropriate PPE Prepare Prepare Work Area in Chemical Fume Hood Start->Prepare Weigh Weigh Compound in Ventilated Enclosure Prepare->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware and Work Surfaces React->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Laboratory Handling Workflow

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused material, reaction byproducts, and contaminated lab supplies (e.g., gloves, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical waste disposal company.[10][12] Controlled incineration with flue gas scrubbing is a potential disposal method.[10]

  • Environmental Precautions: Do not discharge the chemical or its waste into drains, soil, or water.[10]

Conclusion: A Commitment to Safety

The safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of research. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a robust safety culture. This guide serves as a foundational resource and should be supplemented by institution-specific safety protocols and a thorough understanding of the experimental procedures being conducted.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved January 16, 2026.
  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved January 16, 2026.
  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Fisher Scientific. Retrieved January 16, 2026.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 25). TCI Chemicals. Retrieved January 16, 2026.
  • tert-Butyl carbamate - Safety Data Sheet. (2025, May 17). ChemicalBook. Retrieved January 16, 2026.
  • Material Safety Data Sheet - tert-Butyl carbamate. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved January 16, 2026.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved January 16, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 16, 2026, from [Link]

  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 29). TCI Chemicals. Retrieved January 16, 2026.
  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • WO2018153312A1 - Azaspiro compound and preparation method therefor and use thereof. (n.d.). Google Patents.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Safety data sheet. (n.d.). CPAChem. Retrieved January 16, 2026.
  • Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. (n.d.). Benchchem. Retrieved January 16, 2026.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

  • tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate-SDS. (n.d.). MedChemExpress. Retrieved January 16, 2026.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.